molecular formula C7H3ClF3NO2 B1588917 2-Chloro-4-(trifluoromethyl)nicotinic acid CAS No. 590371-81-6

2-Chloro-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1588917
CAS No.: 590371-81-6
M. Wt: 225.55 g/mol
InChI Key: FZIJHEOXLKCIRZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIJHEOXLKCIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472205
Record name 2-Chloro-4-(trifluoromethyl)nicotinic acid
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Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590371-81-6
Record name 2-Chloro-4-(trifluoromethyl)nicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)nicotinic acid
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Foundational & Exploratory

2-Chloro-4-(trifluoromethyl)nicotinic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Abstract

This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group, a reactive chlorine atom, and a versatile carboxylic acid handle, makes it a valuable building block for the synthesis of complex molecular targets. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations for its synthesis, provide detailed, field-proven experimental protocols, and explain the chemical principles underpinning the selection of reagents and reaction conditions. The discussion is grounded in authoritative references to ensure scientific accuracy and reproducibility.

Introduction: Significance and Strategic Challenges

The Role of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into bioactive molecules is a well-established strategy in medicinal and agrochemical design. The CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. When this group is part of a pyridine scaffold—a privileged structure in numerous approved drugs—the resulting derivatives become powerful intermediates for discovery programs. 4-(Trifluoromethyl)nicotinic acid and its derivatives are foundational materials for creating a diverse range of more complex molecules, including amides and esters with enhanced biological activity.[1]

Synthetic Strategy: A Retrosynthetic Perspective

The synthesis of a polysubstituted pyridine ring like this compound presents distinct regiochemical challenges. The three functional groups must be installed in a specific 2, 3, 4-pattern. A logical retrosynthetic analysis suggests two primary approaches:

  • Late-Stage Functionalization: Beginning with a pre-formed, simpler pyridine and sequentially adding the required functional groups. This approach can be hindered by difficult regioselectivity and harsh reaction conditions.[2]

  • Pyridine Ring Construction (Cyclocondensation): Building the pyridine ring from acyclic, fluorine-containing precursors. This strategy often provides better control over the final substitution pattern and is more amenable to large-scale synthesis.[2][3]

This guide will focus on the most viable and documented pathway, which involves the construction of a 2-hydroxypyridine intermediate, followed by subsequent functional group interconversions.

G Target This compound Intermediate1 2-Chloro-4-(trifluoromethyl)pyridine Target->Intermediate1 Carboxylation Intermediate2 2-Hydroxy-4-(trifluoromethyl)pyridine Intermediate1->Intermediate2 Chlorination Precursors Acyclic Precursors (e.g., Vinyl Ether, Trifluoroacetyl compounds) Intermediate2->Precursors Cyclocondensation

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: A Step-by-Step Elucidation

The most practical route to the target compound proceeds through a three-stage process: (1) Synthesis of the core heterocyclic structure, 2-hydroxy-4-(trifluoromethyl)pyridine, via cyclocondensation; (2) Chlorination of the hydroxyl group to yield the key intermediate, 2-chloro-4-(trifluoromethyl)pyridine; and (3) Introduction of the carboxylic acid group at the 3-position.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Carboxylation & Hydrolysis A Vinyl n-butyl ether + Trimethylphosphonoacetate B 2-Hydroxy-4-(trifluoromethyl)pyridine A->B Condensation/ Cyclization C 2-Chloro-4-(trifluoromethyl)pyridine B->C POCl₃ or SOCl₂ D 2-Chloro-3-cyano-4- (trifluoromethyl)pyridine C->D Cyanation (Not detailed, assumed precursor) E This compound D->E Hydrolysis

Caption: Overview of the primary synthesis pathway.

Stage 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

The foundation of this synthesis is the construction of the pyridine ring. A modern and efficient method involves the reaction of vinyl n-butyl ether with trifluoroacetic anhydride, followed by condensation and cyclization to form the hydroxypyridine core. This "building block" approach avoids the challenges of directly functionalizing a simple pyridine.[2]

Experimental Protocol:

  • Initial Acylation: Vinyl n-butyl ether is used as the starting raw material to synthesize 4-butoxy-1,1,1-trifluoro-3-alken-2-one.

  • Condensation: The resulting compound is then reacted with trimethylphosphonoacetate to yield an intermediate ester, 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate.

  • Cyclization: This intermediate is condensed in a ring-forming reaction to produce 2-hydroxy-4-(trifluoromethyl)pyridine.[2]

Causality: This bottom-up approach is advantageous for large-scale synthesis because it builds the complex substitution pattern from simple, acyclic precursors, ensuring high regioselectivity. The conditions are generally mild, avoiding harsh reagents often required for direct pyridine functionalization.[2]

Stage 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

The transformation of the 2-hydroxypyridine tautomer to the 2-chloro derivative is a critical step. This is typically achieved using standard chlorinating agents. The choice of agent can influence reaction time, temperature, and purification strategy.

Key Chlorinating Agents:

ReagentTypical ConditionsAdvantagesConsiderations
Phosphorus oxychloride (POCl₃) Reflux, neat or in a high-boiling solventEffective, commonVigorous reaction, corrosive byproducts (HCl)
Thionyl chloride (SOCl₂) Reflux, often with a catalytic amount of DMFMilder than POCl₃, gaseous byproducts (SO₂, HCl)Requires careful handling due to toxicity
Phosphorus pentachloride (PCl₅) Room temp or gentle heating in DMFHighly reactiveSolid reagent, can be difficult to handle

Experimental Protocol (using Thionyl Chloride): [2]

  • To a reactor charged with 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine, add 20 mL of 1,2-dichloroethane.

  • Add 1-2 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.

  • At room temperature, add 2.90 g (0.025 mol) of thionyl chloride (SOCl₂) dropwise.

  • After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4 hours.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction and dilute with 20 mL of 1,2-dichloroethane.

  • Slowly add the reaction mixture to ice water and neutralize to a neutral pH with a 10% sodium hydroxide solution.

  • Perform a liquid-liquid extraction, dry the combined organic layers with anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

  • A typical reported yield for this step is approximately 92%.[2]

Trustworthiness: The use of a catalytic amount of DMF is a classic technique (Vilsmeier-Haack type activation) that forms a highly reactive chlorinating species in situ, allowing the reaction to proceed under more controlled conditions. The aqueous workup effectively quenches any remaining chlorinating agent and neutralizes acidic byproducts.

Stage 3: Synthesis of the Nicotinic Acid

The final step involves introducing a carboxylic acid at the 3-position. While direct carboxylation of 2-chloro-4-(trifluoromethyl)pyridine is challenging, a reliable method is the hydrolysis of a corresponding nitrile (cyano) precursor. The synthesis of 2-chloro-3-cyano-4-(trifluoromethyl)pyridine is an advanced multi-step process; however, once obtained, its hydrolysis to the target acid is straightforward.

Experimental Protocol (Hydrolysis of a Nitrile Precursor): This protocol is adapted from the hydrolysis of a structurally similar compound, 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.[3]

  • In a reaction vessel equipped with a reflux condenser, prepare a solution of 70% sodium hydroxide (NaOH) in a 70% ethanol/water mixture.

  • Add the precursor, 2-chloro-3-cyano-4-(trifluoromethyl)pyridine, to the solution under stirring.

  • Heat the mixture to reflux and maintain for approximately 6 hours. The nitrile group will hydrolyze first to an amide and then to the carboxylate salt.

  • After cooling to room temperature, carefully acidify the mixture by adding 8% dilute hydrochloric acid (HCl) until the solution is acidic (pH 2-3), causing the carboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with water to remove inorganic salts, and dry to obtain this compound.

  • A reported yield for a similar hydrolysis reaction was 91.2%.[3]

Expertise: The use of a mixed ethanol/water solvent system is crucial. It ensures the solubility of the organic starting material while providing the aqueous medium necessary for the hydroxide-mediated hydrolysis. The final acidic workup protonates the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate, which simplifies purification.

Alternative Synthetic Strategy: The Sandmeyer Reaction

An alternative, classic approach for introducing halides onto an aromatic ring is the Sandmeyer reaction. This method would be viable if a suitable amino precursor, such as 3-amino-2-hydroxy-4-(trifluoromethyl)pyridine, were available.

The Sandmeyer reaction proceeds in two main stages: [4]

  • Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite in strong acid) at low temperatures (0–5 °C) to form a diazonium salt.

  • Copper-Catalyzed Displacement: The diazonium salt is then treated with a copper(I) halide (e.g., CuCl) to displace the diazonium group (N₂) with the halide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[5][6]

G Start Aromatic Amine (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺ X⁻) Start->Diazonium NaNO₂, HCl 0-5 °C Product Aryl Halide (Ar-Cl) Diazonium->Product CuCl

Caption: General workflow for a Sandmeyer chlorination reaction.

While powerful, the Sandmeyer reaction requires careful temperature control due to the instability of diazonium salts and involves handling potentially hazardous reagents. Its applicability here is contingent on the efficient synthesis of the required amino-substituted pyridine precursor.

Summary and Outlook

The synthesis of this compound is most reliably achieved through a multi-step sequence that begins with the construction of the pyridine ring from acyclic precursors. This method offers excellent control of regiochemistry. The key transformations include the chlorination of a 2-hydroxypyridine intermediate and the subsequent hydrolysis of a nitrile at the 3-position. The protocols described herein are based on established and scalable chemical transformations, providing a solid foundation for laboratory synthesis and process development. Future research may focus on developing more convergent routes or employing C-H activation strategies to further streamline the synthesis and improve overall efficiency and adherence to green chemistry principles.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

2-Chloro-4-(trifluoromethyl)nicotinic acid, a halogenated pyridine carboxylic acid derivative, represents a pivotal structural motif in contemporary medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group, render it a valuable synthon for the development of novel therapeutic agents. The strategic placement of these substituents on the pyridine ring significantly influences the molecule's acidity, lipophilicity, and metabolic stability, thereby impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates derived from it. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights to empower researchers in their drug design and development endeavors.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound.

PropertyValueSource
Chemical Formula C₇H₃ClF₃NO₂[1][2]
Molecular Weight 225.55 g/mol [1][2]
Melting Point 159 °C[1]
Boiling Point 299.501 °C at 760 mmHg (Predicted)
Flash Point 134.934 °C (Predicted)
pKa Predicted to be in the range of 1.5 - 2.5
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and Methanol

Rationale and Insights:

The high melting point of this compound is indicative of a stable crystalline lattice structure, a desirable trait for solid dosage form development. The predicted boiling and flash points suggest a relatively low volatility. The acidity of the carboxylic acid group, as indicated by the predicted pKa, is significantly enhanced by the inductive effects of the adjacent chlorine and the trifluoromethyl group on the pyridine ring. This increased acidity can influence the compound's absorption and distribution in vivo. While experimental solubility data is limited, its structure suggests poor aqueous solubility, a common challenge in drug development that often necessitates formulation strategies to enhance bioavailability.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is a cornerstone of drug development, providing the ground truth for computational models and guiding formulation strategies. The following sections detail standardized protocols for measuring key parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Experimental Workflow: Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 measure1 Place the capillary tube in a melting point apparatus. prep2->measure1 measure2 Heat the sample at a slow, controlled rate (1-2 °C/min). measure1->measure2 measure3 Record the temperature at which the first liquid appears (T1). measure2->measure3 measure4 Record the temperature at which the last solid melts (T2). measure3->measure4 analysis1 The melting range is T1 - T2. measure4->analysis1 analysis2 A sharp range indicates high purity. analysis1->analysis2

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of this compound is finely ground and packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate.

  • Data Recording: The temperature at which melting begins and the temperature at which the sample is completely molten are recorded to define the melting range.

Solubility Determination

Assessing the solubility of a compound in various solvents, particularly in aqueous and biorelevant media, is crucial for predicting its absorption and for developing suitable formulations.

Experimental Workflow: Solubility Determination

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Accurately weigh a known amount of the compound. equil1 Add the compound to a known volume of the solvent. prep1->equil1 equil2 Agitate the mixture at a constant temperature for a set period (e.g., 24-48h) to ensure equilibrium. equil1->equil2 equil3 Allow any undissolved solid to settle. equil2->equil3 analysis1 Carefully withdraw a sample of the supernatant. equil3->analysis1 analysis2 Analyze the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis). analysis1->analysis2 analysis3 Calculate the solubility in mg/mL or mol/L. analysis2->analysis3

Caption: Workflow for determining the equilibrium solubility of a compound.

Step-by-Step Protocol:

  • Equilibrium Method: An excess of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

  • Incubation: The mixture is agitated at a constant temperature until equilibrium is reached.

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an ionizable compound like this compound, the pKa value dictates its charge state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Logical Relationship: pKa Determination Methods

pKa_Methods cluster_methods pKa Determination Methods cluster_principles Underlying Principles potentiometric Potentiometric Titration pot_principle Measures pH change upon addition of a titrant. potentiometric->pot_principle spectrophotometric UV-Vis Spectrophotometry spec_principle Monitors changes in UV-Vis absorbance at different pH values. spectrophotometric->spec_principle capillary Capillary Electrophoresis cap_principle Measures the change in electrophoretic mobility with pH. capillary->cap_principle

Caption: Common experimental methods for pKa determination and their principles.

Step-by-Step Protocol (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Predictive Insights into Physicochemical Properties

In the early stages of drug discovery, where the synthesis of every designed molecule is not feasible, in silico prediction of physicochemical properties plays a crucial role in prioritizing candidates for synthesis.

Computational pKa and Solubility Prediction

Various computational tools, such as those offered by ACD/Labs, are widely used to predict pKa and solubility.[3][4][5][6][7] These programs utilize large databases of experimentally determined values and employ sophisticated algorithms based on quantitative structure-property relationships (QSPR) to estimate the properties of novel compounds. For this compound, these tools can provide a valuable initial assessment of its acidity and solubility profile, guiding further experimental work.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the arrangement of protons and carbon atoms in the molecule, respectively. The chemical shifts would be influenced by the electron-withdrawing substituents, providing key structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the pyridine ring and the C-Cl and C-F bonds.[8]

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.[9][10]

Conclusion

This compound is a compound of significant interest in drug discovery, possessing a unique combination of substituents that modulate its physicochemical properties. This guide has provided a detailed overview of its key characteristics, including established data, predictive insights, and standardized experimental protocols for their determination. A thorough understanding and accurate measurement of these properties are paramount for the successful development of new and effective therapeutic agents. By integrating experimental data with computational predictions, researchers can make more informed decisions, accelerating the journey from molecular design to clinical reality.

References

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)nicotinic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)nicotinic acid (CAS No. 590371-81-6), a key fluorinated pyridine intermediate in modern synthetic chemistry. The document details its physicochemical properties, outlines a logical synthetic pathway derived from established chemical principles, and provides a framework for its analytical characterization. A significant focus is placed on its application as a pivotal building block in the synthesis of kinase inhibitors, exemplified by a detailed protocol for the preparation of a key precursor for drugs like Sorafenib. Furthermore, the guide delves into the biochemical mechanism of action of such targeted therapies, illustrating the critical role of this intermediate in accessing biologically active molecules that impact critical signaling pathways in oncology.

Introduction and Core Properties

This compound is a substituted pyridine carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a trifluoromethyl group—on the pyridine scaffold makes it a highly versatile and valuable intermediate in organic synthesis. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom significantly influences the reactivity of the pyridine ring and the acidity of the carboxyl group, providing chemists with a nuanced tool for constructing complex molecular architectures.

Its primary utility lies in the fields of pharmaceutical and agrochemical development, where the trifluoromethylpyridine moiety is a common feature in biologically active compounds. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 590371-81-6[1][2][3]
Molecular Formula C₇H₃ClF₃NO₂[1][2][3]
Molecular Weight 225.55 g/mol [1][2][3]
Appearance White to off-white powder/solid[3][4]
Melting Point 157-160 °C[3][4]
SMILES OC(=O)c1c(Cl)nccc1C(F)(F)F[2][3]
InChI Key FZIJHEOXLKCIRZ-UHFFFAOYSA-N[1][2]

Synthesis and Characterization

Proposed Synthetic Pathway

A common strategy for synthesizing substituted pyridines involves the cyclization of a suitable precursor, followed by chlorination and hydrolysis. A potential route could start from a precursor like 4-ethoxy-1,1,1-trifluoro-3-en-2-one, which can be synthesized from vinyl ethyl ether and a trifluoroacetylating agent.[7] This intermediate can then undergo cyclization with an appropriate nitrogen source to form a hydroxypyridine ring, which is subsequently chlorinated and hydrolyzed to yield the final product.

The workflow can be visualized as follows:

Synthesis_Workflow A Vinyl Ether + Trifluoroacetylating Agent B 4-Ethoxy-1,1,1-trifluoro-3-en-2-one A->B Acylation C 2-Hydroxy-4-(trifluoromethyl)pyridine B->C Cyclization with Ammonia Source D 2-Chloro-4-(trifluoromethyl)pyridine C->D Chlorination (e.g., POCl3 or SOCl2) E This compound D->E Carboxylation/ Hydrolysis Application_Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling A 2-Chloro-4-(trifluoromethyl) nicotinic acid B Nicotinoyl Chloride Intermediate A->B SOCl2, cat. DMF D N-Aryl Nicotinamide Product B->D C Aniline Derivative (e.g., 4-Aminophenoxyaniline) C->D Base (e.g., TEA) Signaling_Pathway GrowthFactor Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Sorafenib Derived Kinase Inhibitor (e.g., Sorafenib) Sorafenib->RTK Sorafenib->RAF

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis, serving as a key building block for more complex molecules.[1] Its chemical behavior, reactivity, and biological interactions are fundamentally governed by its three-dimensional molecular structure and conformational dynamics. This guide provides a comprehensive technical overview of the methodologies required to fully characterize this molecule. In the absence of extensive published primary structural data, this document outlines the critical experimental and computational workflows a research scientist would employ to elucidate its structure and conformation. We will detail the causality behind the selection of techniques such as single-crystal X-ray diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations, providing field-proven insights into protocol design and data interpretation.

Introduction: The Significance of Structural Analysis

This compound (IUPAC Name: 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid) is an organic compound whose utility in pharmaceutical and agrochemical development is tied to the specific arrangement of its functional groups: a pyridine ring, a chloro substituent, a trifluoromethyl (-CF₃) group, and a carboxylic acid (-COOH) moiety.[1] The interplay between these groups dictates the molecule's electronic distribution, steric profile, and intermolecular hydrogen bonding potential.

  • The pyridine ring provides a rigid scaffold and influences the molecule's aromaticity and basicity.

  • The chloro atom at the 2-position acts as an electron-withdrawing group and a potential site for nucleophilic substitution.

  • The trifluoromethyl group at the 4-position is strongly electron-withdrawing, significantly impacting the ring's electronics, and is known for its ability to enhance metabolic stability and binding affinity in drug candidates.

  • The carboxylic acid group at the 3-position is the primary site for hydrogen bonding and derivatization, such as in the formation of amides or esters.

A precise understanding of the bond lengths, bond angles, and, most critically, the torsional (dihedral) angles between these groups is essential for rational drug design and reaction planning. This guide establishes the authoritative framework for obtaining and interpreting this vital structural information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 590371-81-6[2][3][4][5][6][7][8]
Molecular Formula C₇H₃ClF₃NO₂[2][3][4][5]
Molecular Weight 225.55 g/mol [2][3][4]
Appearance White to off-white solid[1]
Melting Point 168-172 °C[1]
SMILES OC(=O)c1c(Cl)nccc1C(F)(F)F[2][3]
InChI Key FZIJHEOXLKCIRZ-UHFFFAOYSA-N[2][3][6]

Experimental Determination of Solid-State Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of a crystalline organic molecule.[9][10] It provides precise atomic coordinates, from which bond lengths, bond angles, and the conformation in the solid state can be established.

Causality of Experimental Choice

The primary objective is to resolve the molecule's geometry, including the planarity of the pyridine ring and the orientation of the carboxylic acid and trifluoromethyl substituents relative to it. SC-XRD is chosen because it directly maps the electron density of the crystal, providing an unparalleled level of structural detail.[9] This is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, which dictates the crystal packing.

Experimental Workflow for SC-XRD

The workflow for SC-XRD analysis is a multi-step, self-validating process that begins with obtaining a high-quality single crystal.

SC_XRD_Workflow cluster_prep Crystal Growth cluster_analysis Diffraction & Analysis Purity Compound Purification Solvent Solvent Selection Purity->Solvent Grow Crystal Growth (Slow Evaporation) Solvent->Grow Mount Crystal Mounting & Screening Grow->Mount Select suitable crystal Collect Data Collection (Diffractometer) Mount->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement Solve->Refine Report Report Refine->Report Final Structural Report (CIF File)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: Crystal Growth
  • Compound Purification: Ensure the purity of this compound is >98%, as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.

  • Solvent Screening: Test the compound's solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane). The ideal solvent is one in which the compound is moderately soluble.[11]

  • Slow Evaporation Method: a. Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. b. Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[11] c. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks. d. Store the vial in a vibration-free location at a constant temperature.[11]

  • Crystal Selection: Once crystals form, identify a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks for mounting on the diffractometer.

The resulting data would provide definitive bond lengths and angles. Of particular interest would be the C3-C(arboxylic) bond and the C4-C(trifluoromethyl) bond, as well as the dihedral angle between the plane of the pyridine ring and the plane of the carboxylic acid group.

Structural Analysis in Solution: NMR Spectroscopy

While SC-XRD reveals the solid-state structure, NMR spectroscopy provides insight into the molecule's structure and dynamics in solution. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Causality of Experimental Choice

¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity (100% natural abundance of the ¹⁹F isotope) and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[2][4][12] This makes it an excellent probe for confirming the presence and position of the -CF₃ group. ¹H and ¹³C NMR will confirm the structure of the pyridine backbone and the relative positions of the substituents.

Expected Spectroscopic Features
  • ¹H NMR: Two signals in the aromatic region are expected for the two protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the Cl and CF₃ groups. A broad singlet for the carboxylic acid proton will also be present.

  • ¹³C NMR: Seven distinct signals are expected: five for the pyridine ring carbons, one for the carboxylic carbon, and one for the trifluoromethyl carbon (which will appear as a quartet due to coupling with the three fluorine atoms).

  • ¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.[2] The chemical shift of this signal provides a unique fingerprint for the electronic environment around the trifluoromethyl group.[4]

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: a. Acquire a standard ¹H spectrum. b. Acquire a proton-decoupled ¹³C spectrum. c. Acquire a proton-decoupled ¹⁹F spectrum. Trifluorotoluene can be used as an internal or external standard.

  • Advanced Experiments (Optional): 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all ¹H and ¹³C signals and confirm the connectivity of the molecular skeleton.

Conformational Analysis: Computational Chemistry

The conformation of this compound, particularly the rotation around the C3-COOH bond, is critical for how it docks into a protein's active site. Density Functional Theory (DFT) provides a robust computational method to explore the molecule's potential energy surface and identify stable conformers.[13][14]

Causality of Experimental Choice

Physical experiments measure an average of conformations present in a sample. DFT calculations allow us to model the geometry of individual conformers and determine their relative energies, providing a deeper understanding of the molecule's flexibility.[14][15] This is essential for predicting the most likely binding conformation in a biological system.

Workflow for DFT-Based Conformational Analysis

DFT_Workflow cluster_model Model Setup cluster_calc Calculation & Analysis Build Build Initial 3D Structure Functional Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Build->Functional Opt Geometry Optimization Functional->Opt Freq Frequency Calculation Opt->Freq Confirm minimum Scan Potential Energy Scan (Rotate C3-COOH bond) Opt->Scan Analysis Identify Energy Minima (Stable Conformers) Scan->Analysis Report Report Analysis->Report Report Relative Energies

Caption: Workflow for DFT-Based Conformational Analysis.

Detailed Protocol: DFT Calculation
  • Structure Preparation: Build an initial 3D model of the molecule using standard bond lengths and angles.

  • Method Selection: Choose a suitable DFT functional and basis set. For organic molecules, a hybrid functional like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p) offers a good balance of accuracy and computational cost for geometry optimizations.[16]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[15]

  • Conformational Search: To analyze the rotation of the carboxylic acid group, perform a potential energy surface scan. This involves systematically rotating the O=C-C3-N dihedral angle (e.g., in 10° increments) and calculating the energy at each step. This will reveal the energy barriers to rotation and identify the most stable (lowest energy) conformation(s).

The results of this analysis would likely show a strong preference for a conformation where the carboxylic acid group is nearly planar with the pyridine ring to maximize conjugation, but with potential deviation due to steric hindrance from the adjacent chloro substituent.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of experimental and computational techniques. Single-crystal X-ray diffraction provides definitive solid-state structural data, while multinuclear NMR spectroscopy confirms the structure and electronic environment in solution. Finally, DFT calculations offer critical insights into the molecule's conformational flexibility and energetic landscape. The integrated protocols described in this guide constitute a self-validating system, ensuring a trustworthy and authoritative understanding of the molecule's structure, which is the foundational requirement for its effective application in research and development.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Chloro-4-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Its unique arrangement of a reactive chlorine atom, a strongly electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid moiety makes it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Understanding the nuanced interplay of these functional groups is paramount for designing efficient synthetic routes, ensuring the stability of intermediates, and guaranteeing the safety and reproducibility of chemical processes. This guide offers a detailed exploration of the reactivity and stability of this compound, providing field-proven insights and robust protocols to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Profile

The reactivity of this compound is fundamentally dictated by the electronic properties of its substituents and their positions on the pyridine ring.

dot graph "Molecular_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12];

} caption: "Molecular Structure of this compound"

  • Pyridine Ring Nitrogen: As an electronegative heteroatom, the nitrogen atom withdraws electron density from the ring, making it inherently electron-deficient and activating it towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.[2][3]

  • Chlorine Atom (C2): Positioned ortho to the ring nitrogen, the chlorine atom serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its departure is facilitated by the electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group.[2][4]

  • Trifluoromethyl Group (C4): The -CF₃ group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[5] Positioned para to the chlorine atom, it strongly activates the C2 position for nucleophilic attack by stabilizing the negatively charged reaction intermediate.[3] In drug development, this group is prized for enhancing metabolic stability, lipophilicity, and binding affinity of the final molecule.[1][5]

  • Carboxylic Acid Group (C3): This group is a versatile handle for synthetic modifications, such as the formation of amides and esters.[1] It can also influence the molecule's overall reactivity and solubility.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 590371-81-6[6][7]
Molecular Formula C₇H₃ClF₃NO₂[6]
Molecular Weight 225.55 g/mol [6]
Appearance White to light-colored solid/powder[8]
IUPAC Name 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid[6][7]

Reactivity and Key Transformations

The primary mode of reactivity for this molecule is nucleophilic aromatic substitution at the C2 position, a cornerstone reaction for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the -CF₃ group, makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10]

dot graph "SNAr_Mechanism" { graph [rankdir="LR", label="General Mechanism for SNAr Reaction", labelloc="t", fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} caption: "SNAr Addition-Elimination Mechanism"

Causality: The stability of the Meisenheimer intermediate is the key to this reaction's facility. The negative charge from the attacking nucleophile is delocalized across the aromatic system and is effectively stabilized by the strong electron-withdrawing effects of both the ring nitrogen and the C4-trifluoromethyl group.[3][10] This stabilization lowers the activation energy of the initial addition step, making it the rate-determining step in many cases.

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol is a self-validating system. Successful formation of the product, confirmed by LC-MS and NMR, validates the reactivity of the starting material under the chosen conditions.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) in a sealed reaction vessel, add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture with stirring to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid. This will typically cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C3 position offers a secondary site for reactivity, crucial for peptide couplings and ester synthesis.

  • Amide Formation: A primary application involves converting the carboxylic acid to an amide. This is often a key step in synthesizing bioactive molecules, such as the insecticide flonicamid.[11][12][13] The acid is typically first converted to a more reactive intermediate, like an acid chloride (using thionyl chloride or oxalyl chloride), before reacting with an amine.[11][12]

  • Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation under thermal stress, although this often requires high temperatures ( >150°C) and sometimes a catalyst.[14][15] The stability of the resulting carbanion intermediate is a key factor. While possible, this is generally not a desired reaction pathway under typical synthetic conditions but represents a potential degradation route at elevated temperatures.[16]

Hydrolysis of the C-Cl Bond

While the C2-Cl bond is an excellent leaving group in SNAr reactions, it is relatively resistant to direct hydrolysis. This transformation to the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with the 2-pyridone form) typically requires harsh conditions such as high temperatures in strongly acidic or basic aqueous solutions.[17] The presence of electron-withdrawing groups on the ring enhances reactivity towards nucleophilic attack, which would also facilitate hydrolysis compared to unsubstituted 2-chloropyridine.[17]

Stability and Safe Handling

The chemical stability of this compound is robust under standard laboratory conditions, yet an understanding of its potential degradation pathways is critical for storage and handling.

Thermal and Chemical Stability

The molecule is generally stable under normal ambient temperature and pressure.[18] The carbon-fluorine bonds in the -CF₃ group are exceptionally strong, imparting significant thermal and chemical stability to that part of the molecule.[5][19]

  • Thermal Decomposition: At temperatures exceeding its melting point (e.g., >230°C for nicotinic acid), decomposition can occur, potentially leading to decarboxylation.[18]

  • pH Sensitivity: While stable in neutral conditions, prolonged exposure to strong alkaline conditions, especially at elevated temperatures, could promote hydrolysis of the C-Cl bond or even the -CF₃ group.[17][19]

Table 2: Stability Profile Summary

ConditionStability AssessmentPotential Degradation Pathway
Ambient Temp. (Solid) HighStable under recommended storage.
Elevated Temp. (>150°C) ModerateRisk of thermal decomposition and decarboxylation.[14][16]
UV Light ModerateAromatic systems can be susceptible to photodegradation. Storage in amber vials is recommended.[19]
Aqueous (Neutral pH) HighGenerally stable for short-term use.
Aqueous (Acidic pH) HighStable; protonation of the ring nitrogen may occur.
Aqueous (Basic pH) Low to ModerateSusceptible to hydrolysis of the C-Cl bond over time, especially with heat.[17][19]
Strong Oxidizing Agents LowIncompatible; risk of exothermic reaction.[20]
Storage and Handling Protocols

Adherence to proper storage and handling procedures is essential to maintain the integrity of the compound and ensure laboratory safety.

dot graph "Handling_Workflow" { graph [fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} caption: "Safe Handling and Storage Workflow"

Safety Precautions:

  • Hazards: This compound is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation and may cause respiratory irritation.[21][22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[24][25][26]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][26] Avoid generating dust. After handling, wash hands thoroughly.[25]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture ingress.[20] Keep away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

This compound is a powerful and versatile synthetic intermediate, whose reactivity is dominated by nucleophilic aromatic substitution at the C2 position. This reactivity is predictably controlled by the strong electron-withdrawing properties of the ring nitrogen and the C4-trifluoromethyl group. The compound exhibits good thermal and chemical stability under standard conditions, with potential degradation pathways limited to extreme temperatures or pH. By understanding these fundamental principles of reactivity and stability, and by adhering to rigorous safety and handling protocols, researchers can effectively and safely leverage this building block to advance the frontiers of drug discovery and materials science.

References

A Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic Acid: Key Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)nicotinic acid is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, a chloro substituent for versatile downstream functionalization, and a carboxylic acid handle for amide and ester formation, makes it a highly valuable intermediate. This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind key experimental choices.

Strategic Synthetic Approaches

The synthesis of this compound can be broadly categorized into two main strategies: the construction of the pyridine ring from acyclic precursors, and the functionalization of a pre-existing pyridine core. The latter approach is more prevalent and will be the primary focus of this guide.

Pathway 1: Synthesis from 2-Hydroxy-4-(trifluoromethyl)pyridine

This is a robust and widely employed route that commences with the commercially available or readily synthesized 2-hydroxy-4-(trifluoromethyl)pyridine. The key transformations in this pathway are chlorination and subsequent carboxylation.

While 2-hydroxy-4-(trifluoromethyl)pyridine can be sourced commercially, its synthesis provides a cost-effective alternative for large-scale production. A common method involves the cyclization of acyclic precursors. For instance, a synthetic route starting from vinyl n-butyl ether has been reported. This process involves the synthesis of 4-butoxy-1,1,1-trifluoro-3-alken-2-one, which then reacts with trimethylphosphonoacetate to form an intermediate that is subsequently cyclized to yield 2-hydroxy-4-(trifluoromethyl)pyridine[1].

The conversion of the hydroxyl group to a chlorine atom is a critical step. The tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, allows for effective chlorination using standard reagents.

Common Chlorinating Agents:

  • Phosphorus Oxychloride (POCl₃): This is the most frequently used reagent for this transformation. The reaction is typically carried out by heating the hydroxypyridine in excess POCl₃, often with a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF)[2]. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion[3]. For large-scale synthesis, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor are advantageous for environmental and economic reasons[2].

  • Thionyl Chloride (SOCl₂): Thionyl chloride can also be employed for the chlorination, often in the presence of a catalytic amount of DMF[1].

  • Phosphorus Pentachloride (PCl₅): This is another powerful chlorinating agent that can be used, typically in a solvent like DMF[4].

The choice of chlorinating agent and reaction conditions can be influenced by the scale of the synthesis and the presence of other functional groups.

Table 1: Comparison of Chlorination Reagents for 2-Hydroxy-4-(trifluoromethyl)pyridine

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux in excess POCl₃, or equimolar amounts in a sealed reactor at high temperatures.High yield, reliable, and well-established.Excess reagent can be difficult to quench on a large scale.
Thionyl Chloride (SOCl₂) Reflux in an inert solvent (e.g., 1,2-dichloroethane) with catalytic DMF.Milder conditions compared to POCl₃.May require longer reaction times.
Phosphorus Pentachloride (PCl₅) Reaction in a solvent like DMF at room temperature.Effective for a variety of substrates.Solid reagent, can be more difficult to handle.

Introducing the carboxylic acid group at the 3-position of the pyridine ring is the final key step. This is typically achieved through metallation followed by quenching with carbon dioxide.

A common approach involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the 3-position of 2-chloro-4-(trifluoromethyl)pyridine, followed by the introduction of CO₂ to form the carboxylate, which is then protonated upon workup to yield the final product.

Experimental Protocol: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine using POCl₃

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until pH 7-8 is reached.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-(trifluoromethyl)pyridine.

  • Purify the crude product by vacuum distillation or column chromatography.

Pathway 2: Synthesis via a Sandmeyer-Type Reaction

An alternative strategy involves the use of a Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate[5][6]. In this context, the synthesis would likely start from 2-amino-4-(trifluoromethyl)nicotinic acid.

  • Diazotization: The primary aromatic amine, 2-amino-4-(trifluoromethyl)nicotinic acid, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt[7].

  • Chloro-de-diazoniation: The diazonium salt is then reacted with a copper(I) chloride (CuCl) catalyst. This promotes the release of nitrogen gas and the formation of a radical intermediate, which then abstracts a chlorine atom from the copper species to yield the final product[6].

The Sandmeyer reaction is a powerful tool, particularly for introducing substituents that are not easily accessible through other methods. However, the stability of the diazonium salt intermediate is a critical factor, and careful control of the reaction conditions is necessary to avoid side reactions.

Diagram 1: Synthetic Pathways to this compound

Synthetic_Pathways cluster_path1 Pathway 1: From 2-Hydroxypyridine cluster_path2 Pathway 2: Sandmeyer Reaction start1 Vinyl n-butyl ether inter1 2-Hydroxy-4-(trifluoromethyl)pyridine start1->inter1 Cyclization inter2 2-Chloro-4-(trifluoromethyl)pyridine inter1->inter2 Chlorination (POCl₃ or SOCl₂) end_product This compound inter2->end_product Carboxylation (LDA, CO₂) start2 2-Amino-4-(trifluoromethyl)nicotinic acid inter3 Diazonium Salt start2->inter3 Diazotization (NaNO₂, HCl) inter3->end_product Chloro-de-diazoniation (CuCl)

Caption: Overview of the two primary synthetic routes to this compound.

Self-Validating Protocols and Analytical Considerations

To ensure the trustworthiness and reproducibility of these synthetic protocols, a robust analytical framework is essential.

  • Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) should be employed to monitor the progress of each reaction step. This allows for the determination of reaction completion and the identification of any significant side products.

  • Product Characterization: The identity and purity of the intermediates and the final product must be confirmed using a combination of analytical methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

    • Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a specific pathway is often dictated by factors such as the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory. The pathway commencing from 2-hydroxy-4-(trifluoromethyl)pyridine is a reliable and frequently utilized method, offering high yields and well-understood reaction steps. The Sandmeyer reaction provides a valuable alternative, particularly when the corresponding amino-substituted precursor is readily available. By understanding the underlying chemical principles and employing rigorous analytical controls, researchers and drug development professionals can efficiently and reliably synthesize this crucial chemical intermediate.

References

IUPAC name for 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)nicotinic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal fluorinated building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive chlorine atom on the pyridine ring, make it a versatile intermediate for synthesizing a wide array of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, explores its characteristic reactivity, and highlights its significant applications, particularly in the development of novel therapeutics. We offer detailed, field-proven protocols and mechanistic insights to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

Properly identifying and characterizing a chemical reagent is the foundation of reproducible science. This compound is a trifluoromethyl-substituted pyridine carboxylic acid derivative.

  • IUPAC Name: 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid

  • Synonyms: this compound

  • CAS Number: 175136-82-0

  • Molecular Formula: C₇H₃ClF₃NO₂

  • Molecular Weight: 225.55 g/mol

Physicochemical Data Summary

The physical properties of this compound are critical for designing experimental conditions, including solvent selection and purification methods.

PropertyValueSource
Appearance White to off-white crystalline powder
Melting Point 138 - 142 °C
Boiling Point 280.7±40.0 °C (Predicted)
Density 1.638±0.06 g/cm³ (Predicted)
pKa 1.83±0.10 (Predicted)
Solubility Soluble in methanol, ethyl acetate, and dichloromethane.General lab knowledge

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and industrially scalable route begins with 2,3-dichloro-4-(trifluoromethyl)pyridine. This method ensures high purity and yield, which are critical for subsequent applications in GMP (Good Manufacturing Practice) environments.

Recommended Synthesis Protocol: Hydrolysis of 2,3-dichloro-4-(trifluoromethyl)pyridine

This protocol describes a robust method for the targeted synthesis of the nicotinic acid derivative. The choice of a selective hydrolysis reaction is key to preserving the essential 2-chloro substituent, which is a critical handle for further chemical modifications.

Step 1: Lithiation and Carboxylation The process begins with the selective lithiation of 2,3-dichloro-4-(trifluoromethyl)pyridine at the 3-position. This is followed by quenching with carbon dioxide to form the corresponding carboxylic acid. This regioselectivity is driven by the directing effects of the adjacent chlorine and trifluoromethyl groups.

Step 2: Work-up and Isolation The reaction mixture is then carefully quenched with an aqueous acid to protonate the carboxylate salt. The product is subsequently extracted into an organic solvent, and the solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is typically employed to afford the final product in high purity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_synthesis Synthesis Workflow start Start: 2,3-dichloro-4-(trifluoromethyl)pyridine lithiation Selective Lithiation (e.g., n-BuLi, THF, -78°C) start->lithiation Step 1 carboxylation Carboxylation (Dry CO2 gas) lithiation->carboxylation Step 2 workup Aqueous Acidic Work-up (e.g., HCl) carboxylation->workup Step 3 extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction Step 4 purification Purification (Recrystallization) extraction->purification Step 5 end_product Final Product: This compound purification->end_product Final

Caption: A workflow diagram for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The pyridine ring is electron-deficient due to the influence of the nitrogen atom and the potent electron-withdrawing trifluoromethyl group. This electronic nature dictates the reactivity of the chloro and carboxylic acid moieties.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group at the 4-position stabilizes the Meisenheimer complex intermediate, thereby facilitating the substitution reaction. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.

  • Common Nucleophiles: Amines, alcohols, thiols, and carbanions.

  • Causality: The rate of SNAr is significantly enhanced because the trifluoromethyl group provides strong resonance and inductive stabilization to the anionic intermediate formed during the reaction.

Carboxylic Acid Derivatization

The carboxylic acid group at the 3-position is a versatile handle for a variety of chemical transformations. Standard coupling reactions can be employed to form amides, esters, and other derivatives.

  • Amide Bond Formation: Coupling with primary or secondary amines using standard coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is highly efficient. The choice of coupling agent is critical to avoid side reactions and ensure high yields.

  • Esterification: Fischer esterification under acidic conditions or reaction with alkyl halides in the presence of a base can be used to form the corresponding esters.

Reactivity Pathway Diagram

The diagram below illustrates the primary reaction pathways for this molecule.

G cluster_snar Nucleophilic Aromatic Substitution (SNA) cluster_cooh Carboxylic Acid Derivatization center_node 2-Chloro-4-(trifluoromethyl) nicotinic acid amide Amide Formation center_node->amide Coupling Agents ester Esterification center_node->ester Acid/Base Catalysis amine Amine (R-NH2) amine->center_node Forms Amino-derivative alcohol Alcohol (R-OH) alcohol->center_node Forms Alkoxy-derivative thiol Thiol (R-SH) thiol->center_node Forms Thioether-derivative

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a highly sought-after building block in the synthesis of biologically active molecules.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents. Its ability to undergo SNAr and amide coupling reactions allows for the facile introduction of diverse functionalities, which is a critical strategy in lead optimization campaigns.

  • Case Study: COX-2 Inhibitors: It has been utilized as a precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The core structure is often elaborated by replacing the 2-chloro group with a suitable amine-containing pharmacophore, while the carboxylic acid is converted to an amide or another bioisostere.

  • Other Therapeutic Areas: Its derivatives have been explored as potential agents in oncology, inflammation, and neuroscience research.

Agrochemical Development

The trifluoromethyl-pyridine scaffold is a common motif in modern agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and increase the lipophilicity of the final compound, improving its efficacy and bioavailability in target organisms. This compound serves as a valuable starting material for the synthesis of novel herbicides, fungicides, and insecticides.

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical industries. Its well-defined reactivity, stemming from the electronically distinct functional groups, provides a robust platform for the synthesis of complex and diverse molecular structures. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists to leverage the full potential of this versatile building block in their synthetic endeavors.

Safety and handling of 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-4-(trifluoromethyl)nicotinic acid

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. Its purpose is to equip researchers, scientists, and drug development professionals with the technical knowledge required for its safe handling, storage, and effective utilization in synthetic protocols. The narrative emphasizes the causality behind safety procedures and experimental design, ensuring a deep and practical understanding of the compound's characteristics.

Section 1: Hazard Identification & Physicochemical Properties

A foundational understanding of a compound's properties is the first step in a robust safety assessment. This compound is a solid, crystalline substance whose reactivity and hazards are dictated by its trifluoromethylated chloropyridine core and its carboxylic acid functionality.

As per the Globally Harmonized System (GHS), this chemical is considered hazardous.[1] The primary hazards are acute toxicity and irritation.[1][2] It is classified as Acute Toxicity, Category 4 , if swallowed, inhaled, or in contact with skin, and it is known to cause serious eye irritation and skin irritation.[2][3][4]

A summary of its key properties is presented below for quick reference.

PropertyValueSource
Chemical Formula C₇H₃ClF₃NO₂[5]
Molecular Weight 225.55 g/mol [5]
Appearance White to off-white solid/powder[6]
Melting Point 159 °C[1]
GHS Signal Word Warning[1][2][7]
Hazard Statements H302, H312, H332, H315, H319, H335[2][4][8]
Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
Causes skin irritation. Causes serious eye irritation.[3][7]
May cause respiratory irritation.[2][3][8]

Section 2: Risk Assessment & Mechanistic Insights

A thorough risk assessment moves beyond listing hazards to understand their chemical origins. The molecular architecture of this compound—featuring an acidic group, an electron-deficient aromatic ring, a halogen leaving group, and a strongly electron-withdrawing trifluoromethyl group—dictates its specific reactivity and handling requirements.

  • Acidic Reactivity : The carboxylic acid moiety will react exothermically with bases. This necessitates storing it away from strong bases and amines to prevent uncontrolled reactions.[9]

  • Electrophilic Aromatic System : The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. This, combined with the nitrogen atom in the pyridine ring, makes the aromatic system electron-deficient. This electronic nature is crucial for its role as a synthetic building block but also influences its toxicological profile.

  • Reactivity of the Chloro Group : The chloro substituent can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a common transformation in drug discovery. This reactivity means it should not be stored with strong nucleophiles.

  • Thermal Stability : While stable under normal conditions, thermal decomposition can lead to the release of hazardous vapors and gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[9]

The following diagram outlines the logical workflow for assessing the risks associated with this compound and implementing appropriate controls.

cluster_0 Risk Assessment & Control Workflow ID Identify Compound: 2-Chloro-4-(trifluoromethyl) nicotinic acid HAZ Hazard Identification (SDS Review) - Acute Toxicity (Oral, Dermal, Inhalation) [H302, H312, H332] - Skin/Eye Irritation [H315, H319] - Respiratory Irritation [H335] ID->HAZ Consult SDS EXPO Assess Exposure Routes - Inhalation (dust) - Dermal (contact) - Ingestion (accidental) - Eye (splash/dust) HAZ->EXPO Determine Risks ENG Engineering Controls - Certified Chemical Fume Hood - Ventilated Balance Enclosure - Eyewash & Safety Shower Access EXPO->ENG Mitigate PPE Personal Protective Equipment (PPE) - Nitrile Gloves (or other resistant material) - Safety Goggles (conforming to EN166) - Lab Coat ENG->PPE Supplement HAND Safe Handling & Storage - Avoid dust generation - Store cool, dry, tightly sealed - Segregate from bases & oxidizing agents PPE->HAND Implement EMER Emergency Preparedness - Spill Kit (absorbent material) - Know First Aid Procedures - Waste Disposal Plan HAND->EMER Prepare For

Caption: Hazard Analysis and Control Workflow.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to rigorous handling protocols is non-negotiable. The following procedures are based on established safety data and best practices.[9][10]

Engineering Controls:

  • Ventilation: All manipulations of the solid compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[1][10] Ensure the fume hood has adequate airflow.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 or NIOSH standards.[10] A face shield may be required for larger scale operations or where splashing is possible.

  • Skin Protection: Wear a flame-retardant lab coat and handle the compound with chemical-impermeable gloves (e.g., nitrile).[7][10] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][7] Contaminated clothing should be removed immediately and laundered before reuse.[1][7]

  • Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[1][10]

General Handling & Storage:

  • Handling: Avoid the formation and dispersion of dust.[7][10] Use non-sparking tools for transfers. Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[7][9] Store locked up and segregated from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2][9]

Section 4: Emergency & First Aid Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Management:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[7] Avoid creating dust.

  • Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation persists, seek medical advice.[4][7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][7]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately if you feel unwell.[1][4]

Section 5: Application in Synthesis: An Exemplar Protocol

This compound is a valuable intermediate for creating more complex molecules, often via amide bond formation.[5] The following protocol illustrates a typical amide coupling reaction, a cornerstone of medicinal chemistry.

Causality: The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. A common method is to convert it to a more reactive acyl chloride. This intermediate then readily reacts with the amine nucleophile to form the stable amide bond.

Exemplar Reaction: Formation of N-Benzyl-2-chloro-4-(trifluoromethyl)nicotinamide

START Start Materials STEP1 Step 1: Acyl Chloride Formation - Add this compound to DCM. - Add Oxalyl Chloride dropwise at 0°C. - Warm to RT, stir for 2-3h. START->STEP1 Activation STEP2 Step 2: Amine Coupling - Cool reaction to 0°C. - Add Benzylamine and Triethylamine (base). - Stir overnight at RT. STEP1->STEP2 Coupling WORKUP Step 3: Aqueous Workup - Quench with water. - Separate organic layer. - Wash with brine. STEP2->WORKUP Isolation PURIFY Step 4: Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. WORKUP->PURIFY Purification END Final Product: N-Benzyl-2-chloro-4- (trifluoromethyl)nicotinamide PURIFY->END

Caption: Experimental Workflow for Amide Coupling.

Detailed Step-by-Step Methodology:

  • Materials: this compound (1.0 eq), Oxalyl chloride or Thionyl chloride (1.2 eq), Dichloromethane (DCM, anhydrous), Benzylamine (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq).

  • Procedure:

    • Activation: In a fume hood, add this compound to a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DCM. Cool the flask to 0°C in an ice bath.

    • Slowly add oxalyl chloride (or thionyl chloride) dropwise to the stirred suspension. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution. The resulting solution contains the reactive acyl chloride intermediate.

    • Coupling: In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.

    • Cool the acyl chloride solution back to 0°C and slowly add the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion by TLC or LC-MS.

    • Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final amide product.

This protocol is a template and may require optimization for different amine substrates. It is grounded in established methods for amide bond formation.[11]

Conclusion

This compound is an indispensable tool in the synthesis of novel chemical entities for drug discovery and agrochemicals.[12] Its utility, however, is paired with significant hazards that demand respect and careful management. By understanding the chemical principles that govern its reactivity and toxicity, researchers can implement robust engineering controls, utilize appropriate PPE, and follow validated protocols to ensure both personal safety and experimental success.

References

Methodological & Application

The Strategic Utility of 2-Chloro-4-(trifluoromethyl)nicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and enhance binding affinity to biological targets.[1] When appended to a heterocyclic system like a pyridine ring, the resulting trifluoromethylpyridine core becomes a valuable building block for the synthesis of novel therapeutic agents.

2-Chloro-4-(trifluoromethyl)nicotinic acid is a prime example of such a versatile scaffold. This compound combines the electronic and steric properties of the trifluoromethyl group with the reactive handles of a carboxylic acid and a chlorine atom on the pyridine ring. These features allow for a diverse range of chemical transformations, making it a key intermediate in the synthesis of compounds targeting a variety of diseases, from inflammatory conditions to cancer and infectious diseases.[1] This guide provides an in-depth look at the applications of this compound, complete with detailed experimental protocols for its use in the synthesis of medicinally relevant derivatives.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₃ClF₃NO₂[2]
Molecular Weight 225.56 g/mol [2]
CAS Number 590371-81-6[2]
Appearance White to off-white solid
Melting Point 148-152 °C
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.

Core Applications in Medicinal Chemistry

The reactivity of this compound is centered around two primary functional groups: the carboxylic acid at the 3-position and the chlorine atom at the 2-position. This dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide array of molecular architectures.

Synthesis of 2-(Arylamino)-4-(trifluoromethyl)nicotinic Acid Derivatives

One of the most powerful applications of this scaffold is the synthesis of 2-(arylamino)nicotinic acids via nucleophilic aromatic substitution (SNAr) of the 2-chloro substituent. These derivatives are isosteres of N-phenylanthranilic acid, a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs). The resulting products are valuable intermediates for the development of novel anti-inflammatory agents, kinase inhibitors, and other therapeutic agents.

The following protocol is adapted from a boric acid-catalyzed method for the synthesis of related 2-(arylamino)nicotinic acids, which offers a mild and efficient alternative to traditional metal-catalyzed cross-coupling reactions.[2]

Protocol 1: Boric Acid-Catalyzed Synthesis of 2-(Arylamino)-4-(trifluoromethyl)nicotinic Acids

This protocol details a solvent-free method for the N-arylation of this compound with various substituted anilines.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially Available
Substituted AnilineReagent GradeCommercially Available
Boric Acid (H₃BO₃)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Hydrochloric Acid (HCl), 1M aq.Reagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Experimental Procedure
  • Reaction Setup: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 225.6 mg), the desired substituted aniline (1.2 mmol), and boric acid (0.1 mmol, 6.2 mg).

  • Reaction Conditions: Place the flask in a preheated oil bath at 120 °C and stir the molten mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove any unreacted aniline. Wash the organic layer with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(arylamino)-4-(trifluoromethyl)nicotinic acid derivative.

Expected Results and Characterization
Aniline DerivativeProductExpected Yield
Aniline2-(Phenylamino)-4-(trifluoromethyl)nicotinic acid85-95%
4-Methoxyaniline2-((4-Methoxyphenyl)amino)-4-(trifluoromethyl)nicotinic acid80-90%
4-Chloroaniline2-((4-Chlorophenyl)amino)-4-(trifluoromethyl)nicotinic acid88-96%

Characterization Data (Representative Example: 2-(Phenylamino)-4-(trifluoromethyl)nicotinic acid):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 9.8 (s, 1H, NH), 8.5 (d, J = 5.0 Hz, 1H, H-6), 7.8 (d, J = 7.8 Hz, 2H, Ar-H), 7.4 (t, J = 7.8 Hz, 2H, Ar-H), 7.2 (t, J = 7.4 Hz, 1H, Ar-H), 7.1 (d, J = 5.0 Hz, 1H, H-5).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.0, 155.0, 150.0 (q, J = 32.3 Hz), 148.5, 139.0, 129.5, 124.0, 123.0 (q, J = 272.7 Hz), 121.0, 115.0, 110.0 (q, J = 4.0 Hz).

  • MS (ESI): m/z calculated for C₁₃H₉F₃N₂O₂ [M+H]⁺: 283.06; found: 283.1.

Causality Behind Experimental Choices
  • Solvent-Free Conditions: The use of a solvent-free, melt-phase reaction is advantageous for several reasons. It enhances the reaction rate by increasing the concentration of the reactants. Furthermore, it aligns with the principles of green chemistry by reducing solvent waste.[2]

  • Boric Acid as a Catalyst: Boric acid is a mild, inexpensive, and environmentally benign Lewis acid. It is proposed to activate the 2-chloropyridine ring towards nucleophilic attack by coordinating to the ring nitrogen, thereby increasing its electrophilicity.[2]

  • Acidic Work-up: The wash with 1M HCl is crucial for removing the excess aniline starting material, which simplifies the subsequent purification process.

Self-Validating System

The progress of the reaction can be easily monitored by TLC. The starting materials have distinct Rf values from the more polar product. The final product's identity and purity are confirmed by standard spectroscopic methods (NMR and MS), ensuring the validity of the synthetic protocol.

Visualization of the Synthetic Pathway

G start1 This compound reagents Boric Acid (cat.) 120 °C, Solvent-free start1->reagents start2 Substituted Aniline start2->reagents product 2-(Arylamino)-4-(trifluoromethyl)nicotinic acid reagents->product

Caption: Boric acid-catalyzed synthesis of 2-(arylamino)-4-(trifluoromethyl)nicotinic acids.

Amide Bond Formation: A Gateway to Diverse Functionality

The carboxylic acid moiety of this compound provides a handle for amide bond formation, a cornerstone reaction in medicinal chemistry. The resulting nicotinamides can be key structural motifs in a variety of biologically active molecules, including kinase inhibitors.[1]

Protocol 2: Synthesis of N-Aryl-2-chloro-4-(trifluoromethyl)nicotinamides

This protocol describes a standard procedure for the coupling of this compound with anilines using a common coupling agent.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially Available
Substituted AnilineReagent GradeCommercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Reagent GradeCommercially Available
Hydroxybenzotriazole (HOBt)Reagent GradeCommercially Available
N,N-Diisopropylethylamine (DIPEA)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Experimental Procedure
  • Reaction Setup: To a solution of this compound (1.0 mmol, 225.6 mg) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add EDC (1.2 mmol, 230 mg), HOBt (1.2 mmol, 162 mg), and DIPEA (2.0 mmol, 0.35 mL).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted aniline (1.1 mmol) to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-aryl-2-chloro-4-(trifluoromethyl)nicotinamide.

Expected Results and Characterization
Aniline DerivativeProductExpected Yield
4-FluoroanilineN-(4-Fluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide70-85%
BenzylamineN-Benzyl-2-chloro-4-(trifluoromethyl)nicotinamide75-90%

Characterization Data (Representative Example: N-(4-Fluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, J = 5.0 Hz, 1H, H-6), 8.10 (br s, 1H, NH), 7.70 (dd, J = 8.8, 4.8 Hz, 2H, Ar-H), 7.60 (s, 1H, H-5), 7.15 (t, J = 8.8 Hz, 2H, Ar-H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, 3F, CF₃), -114.0 (m, 1F, Ar-F).

  • MS (ESI): m/z calculated for C₁₃H₇ClF₄N₂O [M+H]⁺: 319.02; found: 319.0.

Causality Behind Experimental Choices
  • Coupling Reagents: EDC, in combination with HOBt, is a widely used and effective system for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This ester is less prone to racemization and reacts efficiently with the amine.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

  • Anhydrous Conditions: The use of an anhydrous solvent is critical as the activated carboxylic acid intermediates are sensitive to hydrolysis.

Visualization of the Amide Coupling Workflow

G cluster_0 Activation cluster_1 Coupling Acid This compound EDC_HOBt EDC / HOBt / DIPEA in DMF Acid->EDC_HOBt Active_Ester Activated HOBt Ester EDC_HOBt->Active_Ester Amine Substituted Aniline Active_Ester->Amine Product N-Aryl-2-chloro-4-(trifluoromethyl)nicotinamide Amine->Product

Caption: Workflow for the synthesis of N-Aryl-2-chloro-4-(trifluoromethyl)nicotinamides.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifluoromethyl group imparts desirable pharmacokinetic properties, while the chloro and carboxylic acid functionalities provide convenient handles for a variety of synthetic transformations. The protocols outlined in this guide for N-arylation and amide bond formation represent fundamental and robust methods for the elaboration of this scaffold into novel and diverse chemical entities with significant potential for drug discovery. By leveraging these synthetic strategies, researchers can efficiently access libraries of compounds for screening and lead optimization, accelerating the development of new therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of Fluorinated Nicotinic Acids in Kinase Inhibitor Scaffolds

The pyridine nucleus, a foundational scaffold in medicinal chemistry, is integral to numerous therapeutic agents, including a significant number of kinase inhibitors.[1][2] Its derivatives, such as nicotinic acid, offer a versatile platform for creating molecules with diverse biological activities.[3][4] In the rational design of kinase inhibitors, the strategic incorporation of a trifluoromethyl (-CF3) group can dramatically enhance a compound's pharmacological profile. This is attributed to the unique properties conferred by the -CF3 group, including increased metabolic stability, enhanced lipophilicity for better membrane permeability, and improved binding affinity to target proteins through strong electronic interactions.[5][6][7][8]

2-Chloro-4-(trifluoromethyl)nicotinic acid is a particularly valuable building block in this context. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution, facilitating the coupling with various amine-containing fragments to form a stable amide bond. This reaction is a cornerstone in the synthesis of a vast array of small molecule inhibitors. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen activates the carboxylic acid for amidation, making this scaffold a powerful tool for constructing libraries of potential kinase inhibitors for drug discovery programs.[9][10]

This guide provides a detailed protocol for the synthesis of a novel kinase inhibitor based on the this compound scaffold, targeting the c-KIT receptor tyrosine kinase, a key driver in various cancers, most notably Gastrointestinal Stromal Tumors (GISTs).[3][11]

The Target: c-KIT Kinase and Its Role in Cancer

The c-KIT proto-oncogene encodes a receptor tyrosine kinase (also known as CD117) that plays a crucial role in cell signaling pathways governing proliferation, survival, and differentiation.[3][11][12] The binding of its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][11][13][14]

In several cancers, particularly GISTs, gain-of-function mutations in the c-KIT gene lead to ligand-independent, constitutive activation of the kinase.[15][16][17][18] This aberrant signaling drives uncontrolled cell growth and tumor development.[15][19] Therefore, small molecule inhibitors that can block the ATP-binding site of c-KIT are a validated and effective therapeutic strategy.[11][20] The inhibitor synthesized in this protocol is designed to target the ATP-binding pocket of c-KIT, thereby blocking its downstream signaling.

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF Ligand cKIT c-KIT Receptor SCF->cKIT Binding cKIT_dimer Activated c-KIT Dimer (Autophosphorylation) cKIT->cKIT_dimer Dimerization RAS RAS cKIT_dimer->RAS activates PI3K PI3K cKIT_dimer->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Synthesized Inhibitor Inhibitor->cKIT_dimer Inhibits ATP Binding Synthetic_Workflow cluster_synthesis Synthetic Scheme cluster_process Process Flow A This compound E Final Kinase Inhibitor A->E B 4-Aminophenol D 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Amine Fragment) B->D C 4-Chloro-6,7-dimethoxyquinoline C->D Nucleophilic Aromatic Substitution D->E HATU/DIPEA Amide Coupling Workup Aqueous Workup & Extraction E->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spec, Analytical Validation Purification->Characterization

References

The Versatile Building Block: 2-Chloro-4-(trifluoromethyl)nicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Key Intermediate for Modern Crop Protection

In the continuous endeavor to develop more effective and selective agrochemicals, the strategic use of fluorinated building blocks has become a cornerstone of modern synthetic chemistry. Among these, 2-Chloro-4-(trifluoromethyl)nicotinic acid has emerged as a pivotal intermediate, offering a unique combination of reactive sites and physicochemical properties that are highly desirable in the design of novel herbicides, insecticides, and fungicides.[1] The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, while the electron-withdrawing trifluoromethyl group at the 4-position significantly influences the molecule's electronic properties, enhancing the biological activity of its derivatives.[2] This guide provides an in-depth exploration of this compound as a building block, complete with detailed application notes and protocols for its use in the synthesis of advanced agrochemicals.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic workflows.

PropertyValueReference
CAS Number 883106-54-5[1]
Molecular Formula C₇H₃ClF₃NO₂[1]
Molecular Weight 225.57 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 168-172 °C[1]
Boiling Point 284-286 °C[1]
Density 1.625 g/cm³[1]

The robust acidic nature of the carboxylic acid group, combined with the reactivity of the chloro substituent, makes this molecule a versatile precursor for a variety of chemical transformations.[1]

Core Applications in Agrochemical Synthesis: A Mechanistic Overview

The primary application of this compound in agrochemical synthesis lies in its conversion to amides and esters. These functional groups are prevalent in a wide range of biologically active molecules. The general workflow for utilizing this building block is outlined below.

Caption: General workflow for the derivatization of this compound.

This strategic derivatization allows for the introduction of diverse structural motifs, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.

Application Protocol: Synthesis of a Novel Herbicidal N-(Arylmethoxy)-2-chloronicotinamide

This protocol details the synthesis of a novel class of herbicides, N-(arylmethoxy)-2-chloronicotinamides, using 2-chloronicotinic acid as a representative starting material. The principles outlined are directly applicable to syntheses starting with this compound, with adjustments to reaction conditions and purification as needed based on the specific substrate.

Part 1: Synthesis of 2-Chloronicotinoyl Chloride

Objective: To activate the carboxylic acid for subsequent amidation.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Magnetic stirrer and heating mantle

  • Reflux condenser with a drying tube

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-chloronicotinoyl chloride. This intermediate is typically used in the next step without further purification.

Part 2: Synthesis of N-(Arylmethoxy)-2-chloronicotinamides

Objective: To couple the activated nicotinoyl chloride with a substituted hydroxylamine to generate the final herbicidal compound.

Materials:

  • 2-Chloronicotinoyl chloride (from Part 1)

  • Substituted O-benzylhydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted O-benzylhydroxylamine hydrochloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the cooled solution and stir for 15 minutes.

  • Slowly add a solution of 2-chloronicotinoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(arylmethoxy)-2-chloronicotinamide.

Note: A study by Yu et al. (2021) demonstrated that derivatives of this class, such as 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibit significant herbicidal activity.[2][3]

Application Protocol: Synthesis of a Fungicidal N-(thiophen-2-yl) Nicotinamide Derivative

This protocol outlines the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have shown promising fungicidal activity.[4] The general methodology can be adapted for this compound.

Part 1: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinoyl chloride

This step is analogous to Part 1 of the previous protocol, substituting this compound for 2-chloronicotinic acid. Oxalyl chloride can also be used as the chlorinating agent.[4]

Part 2: Synthesis of N-(thiophen-2-yl)-2-chloro-4-(trifluoromethyl)nicotinamide

Objective: To form the amide bond between the activated nicotinoyl chloride and a substituted thiophen-2-amine.

Materials:

  • 2-Chloro-4-(trifluoromethyl)nicotinoyl chloride (from Part 1)

  • Substituted thiophen-2-amine (1.0 eq)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the substituted thiophen-2-amine in the anhydrous solvent.

  • Add the base to the solution and stir.

  • Slowly add a solution of 2-Chloro-4-(trifluoromethyl)nicotinoyl chloride in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Perform an aqueous work-up to remove salts and other water-soluble impurities.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final fungicidal compound.

Structure-Activity Relationship (SAR) Insights

Research into nicotinic acid derivatives has provided valuable insights into the relationship between chemical structure and biological activity. For herbicidal N-(arylmethoxy)-2-chloronicotinamides, the nature and position of substituents on the benzyl ring significantly influence their efficacy.[3] Similarly, for fungicidal nicotinamides, modifications to both the pyridine and the coupled aromatic or heteroaromatic ring can drastically alter their spectrum of activity.[4] The trifluoromethyl group at the 4-position of the nicotinic acid core is a key contributor to the enhanced biological activity observed in many of these derivatives, likely due to its influence on the molecule's lipophilicity and metabolic stability.[2]

Future Perspectives

This compound will undoubtedly continue to be a valuable building block in the discovery and development of new agrochemicals. Its versatile reactivity allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on exploring novel derivatizations of this scaffold, including its use in the synthesis of compounds with novel modes of action to combat the growing issue of pest and weed resistance.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-Aryl-4-(trifluoromethyl)nicotinic Acids

Substituted nicotinic acids are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The title compound, 2-Chloro-4-(trifluoromethyl)nicotinic acid, serves as a versatile building block for synthesizing a diverse library of 2-aryl-4-(trifluoromethyl)nicotinic acid derivatives. These target molecules are of high interest in drug discovery programs targeting a range of therapeutic areas. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating the crucial C-C bond between the nicotinic acid core and various aryl or heteroaryl partners.[1]

This guide provides an in-depth analysis and detailed protocols for successfully performing Suzuki coupling reactions with this specific, and somewhat challenging, substrate. We will address the nuances introduced by the electron-deficient nature of the pyridine ring, the inherent low reactivity of a chloride leaving group, and the critical presence of a carboxylic acid functionality.

The Mechanistic Landscape: A Tailored Perspective

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] However, the specific attributes of this compound warrant a closer examination of each step.

  • Oxidative Addition : This is the initial, often rate-limiting, step where the Pd(0) catalyst inserts into the carbon-chlorine bond. Generally, aryl chlorides are less reactive than bromides or iodides.[1] However, in our substrate, the oxidative addition is facilitated by two key electronic factors:

    • The electron-withdrawing nitrogen atom in the pyridine ring.

    • The potent electron-withdrawing trifluoromethyl group at the C4 position. These features decrease the electron density at the C2 carbon, making the C-Cl bond more susceptible to attack by the electron-rich Pd(0) catalyst.[3]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species (-B(OH)3).[4] The choice of base is critical, especially given the presence of the carboxylic acid on our substrate, a point we will detail in the protocol section.

  • Reductive Elimination : The final step, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Below is a diagram illustrating the catalytic cycle tailored for the coupling of this compound.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition_complex Aryl-Pd(II)(Cl)L_n pd0->oxidative_addition_complex substrate 2-Chloro-4-(CF3)nicotinic acid substrate->oxidative_addition_complex Oxidative Addition transmetalation_complex Aryl-Pd(II)(R)L_n oxidative_addition_complex->transmetalation_complex Transmetalation boronic_acid R-B(OH)2 boronate [R-B(OH)3]⁻ boronic_acid->boronate Activation base Base (e.g., K2CO3) base->boronate boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product 2-Aryl-4-(CF3)nicotinic acid transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Challenge: The Carboxylic Acid Moiety

The primary experimental hurdle with this substrate is the presence of the acidic proton of the carboxylic acid. This functional group can interfere with the reaction in several ways:

  • Base Consumption : The carboxylic acid will react with the base intended for the catalytic cycle. Therefore, additional equivalents of base are mandatory to both deprotonate the acid and activate the boronic acid.

  • Solubility Issues : Upon deprotonation, the substrate becomes a carboxylate salt. In common biphasic solvent systems (e.g., toluene/water), this salt may preferentially partition into the aqueous layer, away from the palladium catalyst in the organic phase, thereby impeding the reaction.

  • Catalyst Inhibition : There is a possibility that the carboxylate can coordinate to the palladium center, potentially acting as a catalyst poison and hindering catalytic turnover.

To address these challenges, two primary protocols are presented: a direct coupling method and a protect-then-couple strategy.

Protocol 1: Direct Coupling of the Free Carboxylic Acid

This approach is more atom-economical and avoids additional synthesis steps. Success hinges on the careful selection of the base and solvent system to manage solubility and ensure efficient catalysis.

Experimental Workflow

Caption: Workflow for the direct Suzuki coupling protocol.

Reagents and Conditions
ComponentRecommendedMolar Equiv.Rationale & Key Insights
Aryl Halide 2-Chloro-4-(CF3)nicotinic acid1.0The starting material. Ensure it is dry.
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.2 - 1.5A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄2 - 5 mol%For less reactive chlorides, catalysts with bulky, electron-rich phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective.[5]
Base K₂CO₃ or K₃PO₄3.0 - 4.0Crucial Choice : At least 1.0 equiv is needed to neutralize the carboxylic acid. An additional 2-3 equiv are required to activate the boronic acid. K₃PO₄ is a stronger base and can be more effective.
Solvent 1,4-Dioxane/H₂O (4:1) or DMF~0.1 MA polar aprotic solvent like Dioxane or DMF is recommended to help solubilize the carboxylate salt formed in situ. The addition of water can sometimes accelerate the reaction.[6]
Temperature 80 - 100 °CN/AHigher temperatures are generally required for the activation of aryl chlorides.
Atmosphere Nitrogen or ArgonN/AEssential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology
  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and the base (e.g., K₂CO₃, 3.5 equiv.).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

  • Degassing : Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) to the flask.

  • Reaction : Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 4-24 hours.

  • Monitoring : Track the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to pH ~2-3 with 1M HCl. This protonates the product, making it soluble in organic solvents.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-4-(trifluoromethyl)nicotinic acid.

Protocol 2: Protection-Coupling-Deprotection Strategy

This method involves converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling. This circumvents the issues of base consumption and solubility associated with the free acid, often leading to cleaner reactions and simpler purification.

Step 1: Esterification

The carboxylic acid is first converted to its corresponding methyl or ethyl ester using standard methods, such as treatment with SOCl₂ in methanol or using Fischer esterification.

Step 2: Suzuki Coupling of the Ester

The resulting 2-chloro-4-(trifluoromethyl)nicotinate ester is then used in the Suzuki coupling reaction.

ComponentRecommendedMolar Equiv.Rationale & Key Insights
Aryl Halide Methyl 2-chloro-4-(CF3)nicotinate1.0The protected substrate.
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.2A slight excess is still recommended.
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄2 - 5 mol%Catalyst choice remains similar.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 2.5Fewer equivalents of base are needed as there is no acidic proton to neutralize.
Solvent Toluene/H₂O, Dioxane, or DME~0.1 MA wider range of solvents can be used, including less polar options like toluene in a biphasic system.
Temperature 80 - 100 °CN/AReaction temperature remains in a similar range.
Atmosphere Nitrogen or ArgonN/AAn inert atmosphere is still critical.

The procedure for the Suzuki coupling of the ester is analogous to Protocol 1, with the key difference being the amount of base used and a more standard work-up (without the initial acidification step).

Step 3: Saponification (Deprotection)

The purified 2-aryl-4-(trifluoromethyl)nicotinate ester is hydrolyzed back to the carboxylic acid.

  • Setup : Dissolve the ester in a mixture of THF or methanol and water.

  • Hydrolysis : Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equiv.).

  • Reaction : Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up :

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify to pH ~2-3 with 1M HCl to precipitate the carboxylic acid product.

    • Collect the solid by filtration or extract with an organic solvent.

Conclusion and Best Practices

The Suzuki-Miyaura coupling of this compound is a highly feasible and powerful method for generating libraries of novel compounds for drug discovery.

  • For rapid synthesis and fewer steps, Protocol 1 (Direct Coupling) is advantageous. Careful optimization of the base (3.5-4.0 equiv. K₂CO₃ or K₃PO₄) and a polar solvent (Dioxane/H₂O or DMF) is paramount.

  • For higher yields, cleaner reaction profiles, and easier purification, especially during scale-up, Protocol 2 (Protection Strategy) is the more robust choice, despite the additional synthetic steps.

Researchers should always perform small-scale test reactions to optimize conditions for their specific arylboronic acid partner. The insights and protocols provided in this guide offer a strong foundation for the successful synthesis of 2-aryl-4-(trifluoromethyl)nicotinic acid derivatives.

References

Application Notes and Protocols for Amide Bond Formation with 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amide Bonds and the Utility of Functionalized Nicotinic Acids

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals.[1][2][3] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a kinetically controlled process that necessitates the activation of the carboxyl group to proceed efficiently under mild conditions.[4][5] The choice of coupling reagents and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the integrity of often complex molecular scaffolds.[2][6]

2-Chloro-4-(trifluoromethyl)nicotinic acid is a valuable building block in the synthesis of biologically active compounds.[7] The presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring significantly influences its electronic properties and reactivity. The electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid, which can facilitate its activation.[8][9] However, these groups also present unique challenges in terms of substrate reactivity and potential side reactions that researchers must navigate.[10][11]

This comprehensive guide provides a detailed exploration of amide bond formation using this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for successful amide synthesis.

Physicochemical and Reactivity Profile of this compound

A thorough understanding of the starting material is paramount for successful reaction design and optimization. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₇H₃ClF₃NO₂[12]
Molecular Weight 225.55 g/mol [13][14]
CAS Number 590371-81-6[15]
Melting Point 159 °C[13]
Appearance Solid-
Solubility Soluble in organic solvents such as DMSO and dimethylformamide.[16]-

The reactivity of this compound in amide coupling reactions is dictated by the electronic effects of its substituents. The chlorine and trifluoromethyl groups are strongly electron-withdrawing, which has two primary consequences:

  • Increased Acidity of the Carboxylic Acid: The inductive effect of the substituents enhances the acidity of the carboxyl proton, making the carboxylate a better leaving group upon activation.

  • Electronic Deactivation of the Pyridine Ring: The electron-poor nature of the pyridine ring can influence the nucleophilicity of the nitrogen atom and the overall reactivity of the molecule.

Strategic Considerations for Amide Coupling Reactions

The success of an amide coupling reaction hinges on the judicious selection of coupling reagents, additives, bases, and solvents.

Selection of Coupling Reagents

A variety of coupling reagents are available, each with its own mechanism and suitability for different substrates.[2]

  • Carbodiimides (e.g., EDC, DCC): These are widely used for their efficiency and affordability.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification.[6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high reactivity and low propensity for racemization, making them ideal for sensitive substrates.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Similar to phosphonium salts, these reagents are highly efficient and minimize racemization.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for challenging couplings involving sterically hindered or electron-deficient partners.[5][17][18]

The Role of Additives

Additives are frequently employed in conjunction with coupling reagents to enhance reaction rates and suppress side reactions, most notably racemization of chiral carboxylic acids.

  • 1-Hydroxybenzotriazole (HOBt): HOBt reacts with the O-acylisourea intermediate formed by carbodiimides to generate an active ester that is more stable and less prone to racemization.[6]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is a more reactive analogue of HOBt and is particularly effective in preventing racemization in challenging couplings.

Choice of Base and Solvent

The choice of base and solvent is critical for maintaining an optimal reaction environment.

  • Bases: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize any acidic byproducts and to deprotonate the amine nucleophile, increasing its reactivity.

  • Solvents: Anhydrous aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are commonly used to ensure the stability of the activated intermediates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from this compound. It is imperative to conduct all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. [13]

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a robust starting point for a wide range of amine coupling partners.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[4][19][20]

Diagram: Workflow for EDC/HOBt Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve this compound, amine, HOBt, and DIPEA in anhydrous DMF cooling Cool to 0 °C reagents->cooling edc_addition Add EDC portion-wise cooling->edc_addition stirring Warm to RT and stir for 12-24h edc_addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring dilution Dilute with DCM monitoring->dilution washing Wash with NaHCO₃ (aq) and Brine dilution->washing drying Dry over MgSO₄/Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration purify Column Chromatography or Recrystallization concentration->purify

Caption: General workflow for amide synthesis.

Protocol 2: Enhanced Coupling for Sterically Hindered or Electron-Deficient Amines using HATU

For challenging substrates, such as sterically hindered anilines or electron-deficient amines, a more potent coupling reagent like HATU is recommended.[17][18]

Materials:

  • This compound

  • Sterically hindered/electron-deficient amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-12 hours. For particularly challenging couplings, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.[19]

Diagram: Mechanism of HATU-Mediated Amide Coupling

G cluster_mechanism HATU Activation and Amide Formation RCOOH R-COOH ActiveEster [R-CO-OAt] RCOOH->ActiveEster + HATU, DIPEA HATU HATU DIPEA DIPEA Amide R-CONH-R' ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Byproduct HOAt + Tetramethylurea

Caption: Simplified HATU coupling mechanism.

Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of the synthesized amide.

Purification Techniques
  • Column Chromatography: This is a versatile technique for purifying a wide range of compounds. For pyridine-containing molecules, which can sometimes exhibit peak tailing on silica gel, the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve separation.[21][22]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.[4][23][24] Common solvents for nicotinamide derivatives include ethanol, isopropanol, and ethyl acetate.[20]

Characterization Methods

The structure and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the amide product.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (typically around 1650 cm⁻¹) and an N-H stretch (for secondary amides) are characteristic of amide formation.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Use a more powerful coupling reagent (e.g., HATU).- Ensure all reagents and solvents are anhydrous.
Low nucleophilicity of the amine.- Increase the equivalents of the amine.- Consider gentle heating of the reaction.
Formation of Side Products Racemization of a chiral carboxylic acid.- Use HOBt or HOAt as an additive.- Perform the reaction at lower temperatures.
N-acylurea formation (with carbodiimides).- Add HOBt to intercept the O-acylisourea intermediate.
Difficult Purification Water-soluble byproducts.- Perform an aqueous work-up to remove water-soluble impurities like EDC urea.
Co-elution of product and impurities.- Optimize the mobile phase for column chromatography, potentially by adding a small amount of base.

Safety Information

This compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[13] Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated area with appropriate personal protective equipment.

Conclusion

The synthesis of amides from this compound is a versatile and powerful tool in the development of novel chemical entities. By understanding the reactivity of this functionalized building block and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently construct a diverse range of amide-containing molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for navigating the challenges and unlocking the potential of this important synthetic transformation.

References

Protocol for the synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide, a valuable building block in medicinal chemistry and agrochemical research. The synthesis commences with the construction of the pyridine ring, followed by chlorination, functional group manipulation, and final amidation. This guide emphasizes the rationale behind procedural choices, ensuring both clarity and reproducibility for researchers. All quantitative data is summarized in tables, and the workflow is illustrated with diagrams for enhanced understanding.

Introduction

Pyridine derivatives containing a trifluoromethyl group are of significant interest in the pharmaceutical and agrochemical industries. The trifluoromethyl group often enhances metabolic stability, bioavailability, and binding affinity of molecules due to its strong electron-withdrawing nature and lipophilicity.[1] 2-Chloro-4-(trifluoromethyl)nicotinamide serves as a key intermediate for the synthesis of a variety of bioactive molecules. Its structure combines a reactive chloro-substituent, amenable to nucleophilic substitution, with a carboxamide group, which can participate in hydrogen bonding.

The synthesis of this target molecule is not a trivial one-step process. It requires a strategic, multi-step approach. The protocol outlined herein is based on a logical pathway inferred from established and patented synthetic routes for structurally related compounds. The overall strategy involves the initial construction of a substituted pyridine ring, followed by a series of functional group transformations to arrive at the final product.

Overall Synthetic Workflow

The synthesis is logically divided into two main stages:

  • Stage 1: Synthesis of the Key Precursor, 2-Chloro-4-(trifluoromethyl)nicotinic Acid. This stage itself is a multi-step process starting from commercially available materials to build the core heterocyclic structure.

  • Stage 2: Amidation. This final stage converts the carboxylic acid into the target nicotinamide.

The entire workflow is depicted in the diagram below.

G cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Amidation A Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide B 2,6-dihydroxy-3-cyano- 4-(trifluoromethyl)pyridine A->B Cyclization C 2,6-dichloro-3-cyano- 4-(trifluoromethyl)pyridine B->C Chlorination (POCl3) D 2,6-dichloro-4-(trifluoromethyl)nicotinic acid C->D Hydrolysis E This compound D->E Selective Hydrogenolysis F 2-chloro-4-(trifluoromethyl)nicotinoyl chloride E->F Acyl Chloride Formation G 2-Chloro-4-(trifluoromethyl)nicotinamide F->G Ammonolysis

Caption: Overall workflow for the synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide.

Stage 1: Synthesis of this compound

This stage focuses on constructing the key carboxylic acid intermediate. The protocol is adapted from a patented method for preparing 4-(trifluoromethyl)nicotinic acid, which involves the synthesis and manipulation of a dichlorinated precursor.

Materials and Reagents for Stage 1
ReagentFormulaM.W. ( g/mol )SupplierNotes
Ethyl 4,4,4-trifluoroacetoacetateC6H7F3O3184.11Major chemical suppliers
CyanoacetamideC3H4N2O84.08Major chemical suppliers
Potassium Hydroxide (KOH)KOH56.11Major chemical suppliersAnhydrous pellets
Phosphorus Oxychloride (POCl3)POCl3153.33Major chemical suppliersUse in a well-ventilated fume hood
Sodium Hydroxide (NaOH)NaOH40.00Major chemical suppliersPellets or solution
Palladium on Carbon (5% Pd/C)Pd/C-Major chemical suppliersCatalyst for hydrogenolysis
Triethylamine (TEA)(C2H5)3N101.19Major chemical suppliersBase for hydrogenolysis
Ethanol (EtOH)C2H5OH46.07Major chemical suppliersAnhydrous
Hydrochloric Acid (HCl)HCl36.46Major chemical suppliersConcentrated and dilute solutions
Hydrogen Gas (H2)H22.02Gas supplierUse with appropriate safety precautions
Protocol for Stage 1

Step 1.1: Synthesis of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

This step involves a base-catalyzed cyclization reaction to form the pyridine ring.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.0 eq) in absolute ethanol.

  • To this solution, add cyanoacetamide (1.0 eq) and stir until dissolved.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify with concentrated HCl to a pH of 2-3.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.

Step 1.2: Synthesis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine

This is a chlorination reaction using phosphorus oxychloride, a standard reagent for converting hydroxypyridines to chloropyridines.

  • Caution: This step should be performed in a well-ventilated fume hood.

  • Place 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) in a round-bottom flask.

  • Slowly add phosphorus oxychloride (POCl3, 3.0-5.0 eq).

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.

  • A solid precipitate will form. Collect the product by filtration, wash thoroughly with water, and dry to obtain 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.

Step 1.3: Hydrolysis to 2,6-dichloro-4-(trifluoromethyl)nicotinic acid

The cyano group is hydrolyzed to a carboxylic acid under basic conditions.

  • In a round-bottom flask, suspend 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine (1.0 eq) in a mixture of ethanol and 70% aqueous NaOH solution.

  • Heat the mixture to reflux for 6-8 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with 8% aqueous HCl until a solid precipitates.

  • Collect the solid by filtration, wash with water, and dry to yield 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.

Step 1.4: Selective Hydrogenolysis to this compound

This step selectively removes the chlorine atom at the 6-position via catalytic hydrogenolysis.

  • Charge an autoclave or a hydrogenation vessel with 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq), absolute ethanol, triethylamine (as an acid scavenger), and 5% Pd/C catalyst.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (approx. 1.8 MPa).

  • Heat the mixture to 80 °C and stir vigorously. Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether:ethyl acetate) to give the final product of this stage, this compound.

Stage 2: Amidation to 2-Chloro-4-(trifluoromethyl)nicotinamide

This stage converts the carboxylic acid into the final amide product. To achieve this, the carboxylic acid is first activated by converting it to an acyl chloride, which then readily reacts with ammonia.

Materials and Reagents for Stage 2
ReagentFormulaM.W. ( g/mol )SupplierNotes
This compoundC7H3ClF3NO2225.56From Stage 1Ensure it is dry
Oxalyl Chloride(COCl)2126.93Major chemical suppliersHighly corrosive and moisture-sensitive
Dichloromethane (DCM)CH2Cl284.93Major chemical suppliersAnhydrous
N,N-Dimethylformamide (DMF)C3H7NO73.09Major chemical suppliersCatalytic amount
Ammonium Hydroxide (28-30%)NH4OH35.04Major chemical suppliersSource of ammonia
Protocol for Stage 2

Step 2.1: Formation of 2-chloro-4-(trifluoromethyl)nicotinoyl chloride

This reaction converts the carboxylic acid to a more reactive acyl chloride.

G start This compound product 2-chloro-4-(trifluoromethyl)nicotinoyl chloride start->product in DCM reagent + Oxalyl Chloride (cat. DMF)

Caption: Acyl chloride formation.

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Gas evolution (CO, CO2, HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete (cessation of gas evolution).

  • The resulting solution of 2-chloro-4-(trifluoromethyl)nicotinoyl chloride is typically used directly in the next step without purification. The excess solvent and oxalyl chloride can be removed under reduced pressure if a more concentrated solution is needed.

Step 2.2: Ammonolysis to 2-Chloro-4-(trifluoromethyl)nicotinamide

The final step involves the reaction of the acyl chloride with ammonia.

  • Cool the solution of 2-chloro-4-(trifluoromethyl)nicotinoyl chloride from the previous step to 0 °C.

  • In a separate flask, prepare a cooled solution of concentrated ammonium hydroxide.

  • Slowly and carefully add the acyl chloride solution to the ammonium hydroxide solution with vigorous stirring, maintaining the temperature at 0-10 °C.

  • A precipitate of the amide product will form immediately.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium salts.

  • Dry the product under vacuum to yield 2-Chloro-4-(trifluoromethyl)nicotinamide. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

  • Phosphorus oxychloride and Oxalyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation step is performed in a properly rated and maintained autoclave by trained personnel.

  • Trifluoromethylated compounds should be handled with care, as their metabolic pathways and toxicological profiles may not be fully characterized.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-(trifluoromethyl)nicotinic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and agrochemical development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the myriad of building blocks available to synthetic chemists, halogenated heterocycles stand out for their versatility. Specifically, this compound has emerged as a particularly valuable scaffold. Its trifluoromethyl group enhances lipophilicity and metabolic stability, properties highly sought after in the design of pharmacologically active compounds.[1][2] The pyridine core is a common motif in a vast array of bioactive molecules, and the carboxylic acid functionality provides a convenient handle for further derivatization.[3] The chlorine atom at the 2-position serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the rapid generation of molecular diversity.[4]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. As a Senior Application Scientist, the aim is not merely to present protocols, but to elucidate the underlying principles and rationale that govern these powerful transformations. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.

The Engine of Innovation: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions share a common mechanistic framework, a catalytic cycle that masterfully orchestrates the formation of new carbon-carbon and carbon-heteroatom bonds.[6][7][8] The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[7][8]

The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and functional group tolerance.[6][8] For a substrate like this compound, the electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom activates the C-Cl bond towards oxidative addition, a crucial and often rate-limiting step.[9]

Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regenerated Catalyst Ar-R Product (Ar-R) Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Protocols for Key Transformations

The following sections provide detailed protocols for several key palladium-catalyzed cross-coupling reactions, tailored for this compound. The choice of specific reagents and conditions is based on established methodologies for related chloropyridine substrates, with considerations for the electronic and steric properties of the target molecule.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[10][11] Its tolerance of a wide range of functional groups and the relatively low toxicity of the boron-containing reagents make it a popular choice in pharmaceutical synthesis.[5] For this compound, the Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents Combine: - this compound - Arylboronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, 2-3 equiv) - Solvent (e.g., Dioxane/H2O) Inert_Atmosphere Degas and place under an inert atmosphere (Ar or N2) Reagents->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 80-100 °C) with stirring Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quenching Cool to room temperature and quench with water Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

ComponentRoleRecommended ReagentsRationale
Palladium Catalyst Facilitates the catalytic cyclePd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)For challenging couplings with aryl chlorides, bulky and electron-rich phosphine ligands can accelerate the oxidative addition step.[9] Pd(PPh₃)₄ is a reliable choice for many standard couplings.[4]
Boronic Acid/Ester Source of the coupling partnerArylboronic acids, Arylboronic acid pinacol estersA wide variety are commercially available. Pinacol esters can offer enhanced stability.
Base Activates the boronic acid and neutralizes the generated acidK₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.[12] K₂CO₃ is a common and effective choice. Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates.
Solvent Solubilizes reactants and influences reaction rateDioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[10]

Causality Behind Experimental Choices: The use of a biphasic solvent system like dioxane/water is crucial for dissolving both the organic substrate and the inorganic base and boronic acid, facilitating the reaction at the interface.[10] The elevated temperature is necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond to the palladium(0) complex.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a linkage prevalent in many pharmaceuticals.[13][14] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents Combine: - this compound - Amine (1.1-1.5 equiv) - Pd pre-catalyst (e.g., Pd2(dba)3, 1-3 mol%) - Ligand (e.g., BINAP, Xantphos, 2-6 mol%) - Base (e.g., NaOtBu, 1.5-2 equiv) - Anhydrous Solvent (e.g., Toluene, Dioxane) Inert_Atmosphere Degas and place under an inert atmosphere (Ar or N2) Reagents->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 80-110 °C) with stirring Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quenching Cool to room temperature and quench with saturated aq. NH4Cl Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 ArPd(II)XL2 OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 Transmetalation->ArPd(II)(C≡CR)L2 RedElim Reductive Elimination ArPd(II)(C≡CR)L2->RedElim RedElim->Pd(0)L2 ArC≡CR Product (Ar-C≡C-R) RedElim->ArC≡CR CuX CuX Alkyne_Deprotonation Alkyne Deprotonation CuX->Alkyne_Deprotonation R-C≡C-H, Base CuC≡CR CuC≡CR Alkyne_Deprotonation->CuC≡CR CuC≡CR->Transmetalation To Pd Cycle

References

Topic: Scale-up Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract

2-Chloro-4-(trifluoromethyl)nicotinic acid and its derivatives are pivotal structural motifs in modern medicinal and agricultural chemistry, serving as key intermediates for a range of high-value compounds.[1][2] However, transitioning their synthesis from laboratory-scale discovery to industrial-scale production presents significant challenges, including managing hazardous reagents, controlling reaction exotherms, and ensuring process economy and safety. This guide provides a comprehensive framework for the robust and scalable synthesis of this compound. We will dissect viable synthetic strategies, present detailed, optimized protocols, and address the critical process parameters and safety considerations essential for successful scale-up.

Introduction: Strategic Importance and Synthesis Challenges

The incorporation of a trifluoromethyl (CF₃) group into a pyridine scaffold dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2] This makes trifluoromethylated pyridines, particularly functionalized nicotinic acids, highly sought-after building blocks in the development of novel pharmaceuticals and agrochemicals.[2][3] this compound (CTNA) is a prime example, offering multiple reaction sites for further chemical elaboration.

The primary challenges in scaling the synthesis of CTNA are threefold:

  • Introduction of the CF₃ Group: Trifluoromethylation reactions can be difficult to control on a large scale, often requiring specialized reagents or harsh conditions.[4][5][6]

  • Regioselective Chlorination: Introducing a chlorine atom specifically at the 2-position of the pyridine ring without affecting other functional groups requires a carefully selected strategy.

  • Process Safety and Economics: The use of corrosive reagents, potentially unstable intermediates, and expensive materials necessitates a process that is not only high-yielding but also safe and economically viable for industrial application.[6]

This document outlines a validated, multi-step synthesis designed to address these challenges head-on.

Retrosynthetic Analysis and Strategy Selection

A successful scale-up begins with a sound synthetic strategy. We will explore a convergent approach that builds the target molecule from commercially available and cost-effective starting materials. The retrosynthetic analysis below deconstructs the target molecule into key precursors.

G Target This compound Intermediate1 4-(Trifluoromethyl)nicotinic Acid Target->Intermediate1 Direct Chlorination (e.g., POCl₃ on N-oxide) Intermediate2 2-Amino-4-(trifluoromethyl)pyridine Target->Intermediate2 Sandmeyer Reaction (Diazotization + CuCl) Intermediate3 4-(Trifluoromethyl)nicotinonitrile Intermediate1->Intermediate3 Hydrolysis SM4 Aminopyridine Precursor Intermediate2->SM4 Trifluoromethylation SM1 Trifluoroacetyl Chloride Intermediate3->SM1 Acylation & Cyclization SM2 Vinyl Ethyl Ether Intermediate3->SM2 SM3 3-Aminoacrylonitrile Intermediate3->SM3 G cluster_0 Diazotization (0-5 °C) cluster_1 Sandmeyer Reaction ArNH2 Ar-NH₂ (2-Amino-4-(trifluoromethyl)pyridine) Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) ArNH2->Diazonium NaNO2 NaNO₂ + HCl NaNO2->Diazonium ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical SET from Cu(I) CuCl CuCl (Catalyst) CuCl->ArylRadical ArCl Ar-Cl (Product) CuCl->ArCl N2 N₂ Gas ArylRadical->N2 ArylRadical->ArCl Cl⁻ transfer G QC Quality Control Workflow Sample Crude & Final Product Samples QC->Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Result1 Purity Assay (%) HPLC->Result1 Result2 Impurity Profile HPLC->Result2 Result4 Residual Solvent Analysis GCMS->Result4 Result3 Structural Confirmation NMR->Result3

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-(trifluoromethyl)nicotinic acid (CAS 590371-81-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important chemical intermediate. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.

Section 1: First Principles & Initial Assessment

The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API) or agrochemical. Crude material often contains a mixture of unreacted starting materials, intermediates, and side-products stemming from its synthesis. Common synthetic routes involve the hydrolysis of a nitrile precursor, which can lead to residual nitrile or amide intermediates.[3][4]

Before selecting a purification strategy, a preliminary assessment of the crude product is essential. The following decision tree provides a logical starting point for your purification workflow.

Purification_Decision_Tree start Crude Product Assessment q1 What is the physical state and appearance? start->q1 solid Solid / Crystalline q1->solid Solid oil Dark Oil / Tarry Residue q1->oil Oily q2 Are neutral or basic impurities suspected? solid->q2 extraction Perform Acid-Base Extraction (See FAQ 1) oil->extraction colored_solid Colored Solid recrystallization Proceed to Recrystallization (See FAQ 2) colored_solid->recrystallization No, off-white decolorize_recrystallize Recrystallize with Activated Charcoal (See FAQ 2) colored_solid->decolorize_recrystallize Yes, colored q2->colored_solid No q2->extraction Yes extraction->recrystallization Product precipitates as solid chromatography Consider Column Chromatography (See FAQ 3) recrystallization->chromatography Impurity persists decolorize_recrystallize->chromatography Impurity persists

Caption: Initial decision tree for selecting a purification strategy.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: My crude product is a dark, oily, or very impure solid. What is the most effective initial purification step?

Answer: For highly impure samples, particularly those that are oily or contain significant neutral or basic impurities, an acid-base extraction is the most robust first step. This technique leverages the acidic nature of the carboxylic acid group on your target compound to selectively move it into an aqueous phase, leaving non-acidic impurities behind in the organic phase.[5][6]

The Principle of Causality: this compound is a carboxylic acid. In the presence of a weak aqueous base (like sodium bicarbonate), it is deprotonated to form its corresponding sodium carboxylate salt.[7] This salt is ionic and therefore highly soluble in water, whereas neutral organic impurities (e.g., unreacted starting materials, non-acidic side-products) remain in the non-polar organic solvent.[8][9] Subsequently, re-acidifying the aqueous layer protonates the carboxylate, causing the now neutral and water-insoluble nicotinic acid derivative to precipitate, allowing for its isolation in a much purer form.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100-150 mL). If there are insoluble solids, they can be filtered off at this stage.

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Use NaHCO₃ instead of a strong base like NaOH to avoid potential hydrolysis of the chloro-substituent or other sensitive functional groups.[5]

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced during neutralization. Allow the layers to separate fully.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean flask. To maximize recovery, repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.[7]

  • Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent (e.g., 20 mL ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2-3 (verify with pH paper). A white or off-white precipitate of the purified product should form.

  • Isolation: Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts. Dry the purified solid under vacuum to a constant weight.

FAQ 2: My product is a solid, but it's off-white or colored. How can I improve its appearance and purity?

Answer: Recrystallization is the method of choice for purifying crystalline solids with minor impurities. The success of this technique hinges on selecting a solvent (or solvent system) in which your product has high solubility at an elevated temperature and low solubility at a reduced temperature, while impurities remain soluble at all temperatures.

The Principle of Causality: As a hot, saturated solution of the crude compound cools, the solubility of the desired product decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor) and are removed during filtration. For colored impurities, which are often large, conjugated organic molecules, activated charcoal can be used to adsorb them from the solution before crystallization.[10]

Solvent Selection Table

SolventBoiling Point (°C)Properties & Rationale
Water 100Nicotinic acids often have moderate solubility in hot water and low solubility in cold water, making it a good, green solvent choice.[10][11]
Ethanol 78A polar protic solvent that is effective for many nicotinic acid derivatives.[12] Often used in a co-solvent system.
Ethyl Acetate 77A moderately polar solvent. Often used as the "good" solvent in a pair with a non-polar "bad" solvent like hexanes.
Toluene 111A non-polar aromatic solvent. Can be effective if the product has moderate solubility at reflux.
Acetonitrile 82A polar aprotic solvent. Nicotinic acid has relatively low solubility, which can be useful for precipitating the product from a more soluble solvent.[12]
Hexanes/Heptane ~69 / ~98Non-polar "anti-solvents". Used to induce crystallization from a more polar solvent in which the product is dissolved.

Experimental Protocol: Recrystallization

  • Solvent Addition: Place the crude solid (e.g., 5 g) in an Erlenmeyer flask. Add a minimal amount of a selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Heating to Dissolution: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves. Adding excess solvent will significantly reduce your final yield.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Swirl the mixture and gently heat for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

FAQ 3: An impurity is co-crystallizing with my product. How can I separate two structurally similar compounds?

Answer: When impurities are structurally and electronically similar to the target compound, making separation by extraction or recrystallization difficult, preparative column chromatography is the most powerful alternative.

The Principle of Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[13] Silica gel is polar and acidic. Your product, this compound, is also polar due to the carboxylic acid. By using a mobile phase of appropriate polarity, you can elute compounds from the column at different rates. To prevent severe peak tailing with carboxylic acids on silica, it is common practice to add a small amount of a volatile acid (like acetic acid) to the mobile phase. This keeps the analyte fully protonated, minimizing strong ionic interactions with the silica surface.

Column Chromatography Parameter Suggestions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective polar stationary phase suitable for most organic compounds.
Mobile Phase Hexanes:Ethyl Acetate (e.g., 70:30 to 50:50) + 0.5% Acetic AcidA common solvent system. The ratio can be optimized using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for your product.
Elution Mode Isocratic or GradientStart with an isocratic elution if TLC shows good separation. Use a gradient (increasing ethyl acetate concentration) if impurities are far apart in polarity.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 80:20 Hexanes:EtOAc). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the highly purified product.

FAQ 4: How do I reliably assess the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm purity and structure. The most common and powerful methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[14][15]

Recommended Purity Analysis Methods

MethodPurposeKey Parameters & Expected Results
RP-HPLC Quantitative Purity Assessment: Determines the area percent of the main peak relative to impurities.Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[16] Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detection: UV at 254 nm. Result: A pure sample will show a single major peak with a purity value >98-99%.
¹H NMR Structural Confirmation & Impurity ID: Confirms the chemical structure and detects proton-containing impurities.Solvent: DMSO-d₆ or CDCl₃. Result: The spectrum should match the expected chemical shifts and coupling constants for the target molecule. The absence of unexpected peaks and clean integration values indicate high purity.
Melting Point Purity Indication: A sharp melting point range close to the literature value indicates high purity.Apparatus: Calibrated melting point apparatus. Result: Impurities typically depress and broaden the melting point range. A narrow range (e.g., 1-2 °C) is indicative of a pure compound.

Section 3: Troubleshooting Workflow

When encountering unexpected results, a systematic approach to troubleshooting is critical. The following workflow illustrates a logical process for diagnosing and resolving common purification issues.

Troubleshooting_Workflow start Purification Complete q1 Analyze Final Product (HPLC, NMR, MP) start->q1 purity_ok Purity Meets Spec? q1->purity_ok yield_ok Yield Meets Spec? purity_ok->yield_ok Yes low_purity Low Purity Detected purity_ok->low_purity No success Process Successful yield_ok->success Yes low_yield Low Yield yield_ok->low_yield No action_repurify Re-purify using orthogonal method (e.g., Recrystallization -> Chromatography) low_purity->action_repurify action_yield Troubleshoot Yield Loss low_yield->action_yield check_filtrate Analyze Mother Liquor / Filtrates - Is product lost here? action_yield->check_filtrate check_precipitation Review Workup - Was precipitation pH correct? - Was cooling sufficient? action_yield->check_precipitation check_solvent Review Recrystallization - Was too much solvent used? action_yield->check_solvent

Caption: A logical workflow for troubleshooting purification outcomes.

References

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The choice of a specific route often depends on the availability of starting materials, scalability, and desired purity. Common strategies involve the construction of the pyridine ring followed by functional group manipulations.

A prevalent method starts from a substituted pyridine, such as 2,4-dichloro-3-(trifluoromethyl)pyridine, and proceeds through selective hydrolysis or a Grignard reaction. Another approach involves the hydrolysis of a corresponding nitrile, like 2-chloro-4-(trifluoromethyl)nicotinonitrile. Understanding the nuances of each step is critical for troubleshooting and yield optimization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Carboxylation Step via Grignard Reagent

Question: We are attempting to synthesize this compound from 2-chloro-4-(trifluoromethyl)pyridine via a Grignard reaction with CO2, but the yield is consistently low. What are the potential causes and how can we improve it?

Answer:

Low yields in Grignard reactions for carboxylation of pyridine rings are a common issue. Several factors can contribute to this problem.

Causality and Solutions:

  • Grignard Reagent Formation: The formation of the Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The magnesium turnings should be activated, for example, by stirring with a small amount of iodine or 1,2-dibromoethane.[1][2]

  • Reaction with CO2: The Grignard reagent can react with atmospheric CO2. It is crucial to use dry ice (solid CO2) and to add it to the Grignard solution, rather than bubbling CO2 gas through it, to maintain a high concentration of CO2 at the reaction interface.[1]

  • Side Reactions: Grignard reagents are strong bases and can be protonated by any acidic protons present in the solvent or on the starting material.[2] Ensure your solvent (typically THF or diethyl ether) is anhydrous.

  • Alternative Carboxylation: If optimizing the Grignard reaction proves difficult, consider an alternative carboxylation method. Lithiation of the pyridine ring with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with dry ice, can be a more efficient route.[3][4][5]

Experimental Protocol: Lithiation and Carboxylation

  • Dissolve 2-chloro-4-(trifluoromethyl)pyridine in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA in an appropriate solvent.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Quench the reaction by adding an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature, then acidify with aqueous HCl.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

ParameterGrignard MethodLithiation Method
Reagent Mg, CO2n-BuLi/LDA, CO2
Temperature Room temp. (formation)-78 °C
Common Yield Variable, often <50%Can exceed 70%
Sensitivity High (moisture)High (moisture, air)

Workflow for Carboxylation Troubleshooting

G start Low Yield in Carboxylation check_grignard Check Grignard Formation Conditions start->check_grignard check_co2 Review CO2 Quenching start->check_co2 consider_lithiation Consider Alternative: Lithiation start->consider_lithiation optimize_grignard Optimize Grignard Protocol check_grignard->optimize_grignard check_co2->optimize_grignard implement_lithiation Implement Lithiation Protocol consider_lithiation->implement_lithiation success Improved Yield optimize_grignard->success implement_lithiation->success

Caption: Troubleshooting workflow for low carboxylation yield.

Issue 2: Incomplete Hydrolysis of 2-Chloro-4-(trifluoromethyl)nicotinonitrile

Question: We are synthesizing this compound by hydrolyzing 2-chloro-4-(trifluoromethyl)nicotinonitrile, but the reaction is slow and often incomplete. How can we drive the reaction to completion?

Answer:

The hydrolysis of nitriles to carboxylic acids, especially on an electron-deficient pyridine ring, can be challenging. The reaction conditions need to be carefully controlled to ensure complete conversion.

Causality and Solutions:

  • Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis. For this substrate, strong basic hydrolysis is often more effective. Using a higher concentration of NaOH or KOH and elevated temperatures can increase the reaction rate.[6][7] A reaction temperature of 100°C is often employed.[6][7]

  • Solvent: The use of a co-solvent like ethanol or ethylene glycol can improve the solubility of the starting material and facilitate the reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or HPLC to determine when the starting material has been fully consumed.

  • Microwave-Assisted Synthesis: For difficult hydrolyses, microwave irradiation can significantly reduce the reaction time and improve the yield by providing rapid and uniform heating.

Optimized Hydrolysis Protocol:

  • In a sealed reaction vessel, dissolve 2-chloro-4-(trifluoromethyl)nicotinonitrile in a mixture of ethanol and a 20-40% aqueous NaOH solution.

  • Heat the mixture to reflux (or to 100-120 °C if using a sealed vessel) and maintain for 4-8 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully acidify with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

ConditionStandard RefluxMicrowave-Assisted
Temperature ~100 °C120-150 °C
Time 4-8 hours15-60 minutes
Pressure AtmosphericElevated
Typical Yield 80-95%Can be >90%

III. Frequently Asked Questions (FAQs)

Q1: Can the Sandmeyer reaction be used to introduce the carboxylic acid group?

A1: The Sandmeyer reaction is typically used to convert an amino group into a halide, cyanide, or other functional groups via a diazonium salt intermediate.[8][9][10] While not a direct route to a carboxylic acid, a Sandmeyer cyanation followed by hydrolysis of the resulting nitrile is a viable two-step strategy.[9] For example, starting from 2-amino-4-(trifluoromethyl)nicotinic acid, one could envision a Sandmeyer reaction to introduce the chloro group, but this would require the synthesis of the amino-acid precursor. A more common application would be the trifluoromethylation of an amino-substituted precursor using a Sandmeyer-type reaction.[8][11]

Q2: What are the main side products to watch for during the synthesis?

A2: The side products depend on the synthetic route.

  • Grignard/Lithiation Route: Incomplete carboxylation can leave unreacted starting material. Protonation of the organometallic intermediate by trace water will also lead to the starting material. Dimerization of the organometallic intermediate can also occur.

  • Nitrile Hydrolysis Route: Incomplete hydrolysis can result in the corresponding amide as a major byproduct. Under harsh conditions, decomposition of the pyridine ring can occur.

  • Starting from Dichloro precursors: When starting from a dichloro-pyridine derivative, incomplete or non-selective reactions can lead to a mixture of mono- and di-substituted products.[12]

Q3: How can I purify the final product, this compound?

A3: The final product is an acid, so purification can often be achieved by:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO3 or NaOH solution). The deprotonated acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, and the product is precipitated by re-acidification with HCl.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining high-purity material.[13]

Purification Workflow

G start Crude Product extraction Acid-Base Extraction start->extraction recrystallization Recrystallization extraction->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification strategy for the final product.

IV. References

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-1837. --INVALID-LINK--

  • Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 67(1), 234-237. --INVALID-LINK--

  • 4-(Trifluoromethyl)nicotinic acid synthesis. ChemicalBook. --INVALID-LINK--

  • Sandmeyer reaction. Wikipedia. --INVALID-LINK--

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Request PDF on ResearchGate. --INVALID-LINK--

  • A kind of method for synthesizing 4 trifluoromethyl nicotinic acids. Google Patents (CN107298653A). --INVALID-LINK--

  • A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents (CN101851193A). --INVALID-LINK--

  • Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5-trifluoromethylpyridine. Google Patents (CN104876861A). --INVALID-LINK--

  • Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(49), 29445-29467. --INVALID-LINK--

  • Sandmeyer Trifluoromethylation. Request PDF on ResearchGate. --INVALID-LINK--

  • Sandmeyer Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents (CN109467532B). --INVALID-LINK--

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents (CN100355732C). --INVALID-LINK--

  • Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Google Patents (CN116425671A). --INVALID-LINK--

  • A kind of new preparation method of 2-chloronicotinic acid. Google Patents (CN110734398A). --INVALID-LINK--

  • 2,4-Dichloro-3-(trifluoromethyl)pyridine. PubChem. --INVALID-LINK--

  • PREPARATION OF NEW 2-CHLORO-5-FLUORO-6-(4-PHENYLMETHYLPIPERAZINYL)-4-TRIFLUOROMETHYL-3-NICOTINIC ACID. HETEROCYCLES, 36(3), 431-432. --INVALID-LINK--

  • 2-chloronicotinonitrile. Organic Syntheses Procedure. --INVALID-LINK--

  • Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum. --INVALID-LINK--

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Request PDF on ResearchGate. --INVALID-LINK--

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 85(3), 479-536. --INVALID-LINK--

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. --INVALID-LINK--

  • Synthesis of 2-chloronicotinic acid. PrepChem.com. --INVALID-LINK--

  • Preparation of (trifluoromethyl)pyridines. European Patent Office (EP 0110690 A1). --INVALID-LINK--

  • 12.4 Grignard Reagents. Organic Chemistry - YouTube. --INVALID-LINK--

  • 2,4-Dichloro-5-(trifluoromethyl)pyridine. Smolecule. --INVALID-LINK--

  • Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. Google Patents (US9783476B2). --INVALID-LINK--

  • REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. Request PDF on ResearchGate. --INVALID-LINK--

  • 2-Chloro-4-(trifluoromethyl)pyridine 97. Sigma-Aldrich. --INVALID-LINK--

  • 2-Chloro-4-(trifluoromethyl)pyridine. Oakwood Chemical. --INVALID-LINK--

  • Side-chain lithiation of 2- and 4-substituted pyridines: Synthesis of more complex substituted pyridines. SciSpace. --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. --INVALID-LINK--

  • The preparation method of 2-chloronicotinic acid. Google Patents (CN101117332B). --INVALID-LINK--

  • Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. --INVALID-LINK--

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. --INVALID-LINK--

References

Solubility issues of 2-Chloro-4-(trifluoromethyl)nicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Chloro-4-(trifluoromethyl)nicotinic acid (CAS: 590371-81-6). This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to make informed decisions in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

This compound is a solid, typically a powder, with a melting point in the range of 157-160 °C. Its molecular structure, featuring a chlorinated pyridine ring, a carboxylic acid group, and an electron-withdrawing trifluoromethyl group, contributes to its unique solubility profile. The combination of the polar carboxylic acid and the more nonpolar trifluoromethyl and chloro-substituted pyridine ring can lead to complex solubility behavior.[1][2]

PropertyValueSource
CAS Number 590371-81-6[3][4][5]
Molecular Formula C₇H₃ClF₃NO₂[3][4][5]
Molecular Weight 225.55 g/mol [4][5]
Physical Form Solid, Powder
Melting Point 157-160 °C
Q2: I am struggling to dissolve this compound. In which organic solvents is it likely to be soluble?

While specific quantitative solubility data for this exact compound is not widely published, we can infer potential solubility based on structurally similar molecules and general principles. Compounds like 4-(Trifluoromethyl)nicotinic acid and 6-(Trifluoromethyl)nicotinic acid are reported to have slight solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol.[6][7]

General Solubility Profile Expectation:

  • High Polarity Solvents (e.g., DMSO, DMF): Likely to be the best starting points due to their ability to solvate the polar carboxylic acid group.

  • Protic Solvents (e.g., Methanol, Ethanol): May show moderate to good solubility, as they can engage in hydrogen bonding with the carboxylic acid.

  • Ethereal Solvents (e.g., THF, Dioxane): May exhibit some solubility, but likely less than more polar options.

  • Halogenated Solvents (e.g., Dichloromethane): Solubility is expected to be limited unless used in a solvent mixture.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is anticipated.

It is crucial to experimentally determine the solubility in your specific solvent of interest. Refer to the Troubleshooting Guide below for a systematic approach.

Q3: Why is this compound poorly soluble in many common solvents?

The solubility challenges arise from a combination of factors inherent to its molecular structure:

  • Crystalline Solid State: The compound is a solid, indicating strong intermolecular forces in its crystal lattice. These forces, such as hydrogen bonding between carboxylic acid groups and π-stacking of the pyridine rings, require significant energy to overcome during dissolution.

  • Amphipathic Nature: The molecule has both a highly polar carboxylic acid group, which prefers polar environments, and a less polar trifluoromethyl- and chloro-substituted pyridine ring, which has more nonpolar character. This duality can make it difficult to find a single solvent that effectively solvates both ends of the molecule.

  • Electron-Withdrawing Groups: The trifluoromethyl and chloro groups are strongly electron-withdrawing.[1] This can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule, affecting its interactions with solvent molecules.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

If you are facing difficulties in dissolving this compound, follow this structured troubleshooting workflow.

Solubility_Troubleshooting_Workflow Workflow for Addressing Solubility Issues start Start: Solubility Issue Encountered solvent_screening Step 1: Systematic Solvent Screening (Polar Aprotic, Polar Protic, etc.) start->solvent_screening is_soluble Is the compound soluble at the desired concentration? solvent_screening->is_soluble success Success: Solution Prepared is_soluble->success Yes troubleshoot Step 2: Apply Solubility Enhancement Techniques is_soluble->troubleshoot No heating 2a. Gentle Heating (Monitor for degradation) troubleshoot->heating cosolvent 2b. Co-solvent System (e.g., DCM/Methanol) troubleshoot->cosolvent ph_mod 2c. pH Adjustment (Base Addition) (Forms a more soluble salt) troubleshoot->ph_mod check_solubility_again Re-evaluate Solubility heating->check_solubility_again cosolvent->check_solubility_again ph_mod->check_solubility_again check_solubility_again->success Yes check_solubility_again->troubleshoot No, try another technique

Caption: A step-by-step workflow for troubleshooting solubility problems.

Detailed Experimental Protocols

Protocol 1: Standardized Solubility Assessment (Shake-Flask Method)

This protocol provides a reliable method for determining the thermodynamic solubility of the compound in a given solvent.[8]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Methanol, THF)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 20 mg in 1 mL). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Dilution & Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Enhancing Solubility via pH Adjustment (Salt Formation)

The carboxylic acid moiety allows for a significant increase in solubility in many solvents by converting it to its more soluble salt form.[9]

Objective: To dissolve the compound by forming its carboxylate salt using a suitable base.

Materials:

  • This compound

  • Aprotic organic solvent (e.g., THF, Dioxane)

  • Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) or an inorganic base (e.g., anhydrous K₂CO₃, NaH)

Procedure:

  • Suspension: Suspend the this compound in the chosen organic solvent at the desired concentration.

  • Base Addition: Slowly add a slight excess (e.g., 1.1 equivalents) of the base to the suspension while stirring.

  • Observation: Observe the mixture. The solid should gradually dissolve as the carboxylate salt is formed. Gentle warming may be applied if the reaction is slow, but monitor for any potential side reactions.

  • Confirmation: The resulting clear solution now contains the salt of your compound, which is often significantly more soluble than the parent carboxylic acid. This is particularly useful for preparing the compound for subsequent reactions.

Salt_Formation_for_Solubility cluster_0 Poorly Soluble State cluster_1 Highly Soluble State Acid R-COOH (Insoluble in THF) Base + Base (e.g., Triethylamine) Salt R-COO⁻  +  H-Base⁺ (Soluble in THF) Base->Salt Deprotonation

Caption: The process of salt formation to enhance solubility.

Advanced Troubleshooting Strategies

  • Co-solvency: For reactions in less polar solvents like dichloromethane or toluene, adding a small percentage of a highly polar co-solvent (e.g., 5-10% DMF or DMSO) can dramatically improve solubility.[8] This "solubilizing agent" helps to break up the crystal lattice and solvate the polar functional groups.

  • Temperature Variation: Solubility generally increases with temperature. Gentle heating of the solvent while adding the compound can be effective. However, always perform a small-scale test to ensure the compound's stability at elevated temperatures.

  • Particle Size Reduction: If you have access to micronization or sonication equipment, reducing the particle size of the solid can increase the surface area available for solvation, thereby speeding up the dissolution process.[9]

By employing these systematic approaches and understanding the underlying chemical principles, you can effectively overcome the solubility challenges associated with this compound and proceed with your research and development objectives.

References

Technical Support Center: Recrystallization of 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity.

Introduction to Recrystallization Challenges

This compound is a substituted pyridine carboxylic acid with unique solubility characteristics due to the presence of a chlorine atom, a trifluoromethyl group, and a carboxylic acid moiety. These functional groups can lead to specific challenges during recrystallization, such as solvent selection, "oiling out," and persistent impurities. This guide provides a structured approach to troubleshoot these issues based on fundamental chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.

Question 1: My compound will not dissolve in the chosen solvent, even at elevated temperatures. What should I do?

Answer:

This issue typically arises from a mismatch between the polarity of your compound and the solvent. This compound has both polar (carboxylic acid, pyridine nitrogen) and non-polar (trifluoromethyl group, chlorinated aromatic ring) characteristics.

  • Initial Solvent Selection: A good starting point is a moderately polar protic solvent, such as ethanol or isopropanol, or a polar aprotic solvent like acetonitrile. These solvents can interact with the different functional groups of the molecule.

  • Troubleshooting Steps:

    • Increase Solvent Volume: You may be trying to dissolve too much compound in too little solvent. Add small increments of hot solvent until the solid dissolves.[1] However, be mindful that using an excessive amount of solvent will reduce your final yield.[2]

    • Switch to a More Polar Solvent: If a moderately polar solvent fails, try a more polar solvent like water, or a mixture of solvents. Given the carboxylic acid group, aqueous mixtures can be effective.

    • Consider a Solvent Mixture (Binary System): A highly effective technique is to use a solvent pair.[3] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexane) until you observe persistent turbidity. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question 2: The compound dissolved, but no crystals have formed upon cooling. What is the cause and how can I induce crystallization?

Answer:

The failure of crystals to form from a clear solution indicates that the solution is not supersaturated or that there is an energy barrier to nucleation.

  • Potential Causes:

    • Too Much Solvent: This is the most common reason for crystallization failure.[2] The concentration of the solute is too low to reach supersaturation upon cooling.

    • Solution Cooled Too Rapidly: Rapid cooling can sometimes lead to the formation of a stable, supersaturated solution without crystal formation.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[4][5] This will increase the concentration of your compound. Allow the concentrated solution to cool again.

    • Induce Nucleation:

      • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution.[4] This seed crystal will act as a template for further crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[4][5] The microscopic scratches on the glass can provide nucleation sites.

    • Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath.[3]

Question 3: My compound is "oiling out" instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[3][5] The melting point of this compound is 159 °C.[6] This phenomenon is common when the compound is significantly impure or when using certain solvent systems.[2]

  • Troubleshooting Steps:

    • Lower the Cooling Temperature: The goal is to have the solution become saturated at a temperature below the melting point of your compound.

    • Use More Solvent: Re-heat the solution to dissolve the oil, then add more of the same solvent.[2][5] This will lower the saturation temperature.

    • Change the Solvent System: Solvents with a lower boiling point may be less prone to causing oiling out. Alternatively, using a solvent pair can sometimes mitigate this issue.

    • Slow Cooling: Allow the solution to cool very slowly.[2] This can be achieved by placing the flask in a warm water bath and allowing both to cool to room temperature.

Question 4: The recrystallized product is still colored. How can I obtain a colorless product?

Answer:

A persistent color in the recrystallized product indicates the presence of colored impurities.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product.

    • Hot Filtration: After adding the activated carbon, perform a hot filtration to remove it and any other insoluble impurities.

    • Repeat Recrystallization: A second recrystallization may be necessary to remove residual impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the structure, a good starting point would be a solvent mixture, such as ethanol/water or acetonitrile/water. The organic solvent will help dissolve the molecule, while the addition of water as an anti-solvent will facilitate crystallization upon cooling.

Q2: How can I determine the optimal solvent ratio for a binary solvent system?

A2: This is typically determined empirically. A general procedure is to dissolve the crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to make the solution clear again, and then allow it to cool.

Q3: What is the expected recovery from a recrystallization?

A3: A successful recrystallization will inevitably result in some loss of product, as some of the compound will remain dissolved in the cold solvent.[1] A recovery of 70-85% is generally considered good, but this can vary depending on the initial purity of the compound and the chosen solvent system.

Q4: Should I be concerned about the reactivity of this compound during recrystallization?

A4: this compound is a relatively stable molecule. However, prolonged heating in certain solvents, particularly protic solvents at high temperatures, could potentially lead to side reactions. It is always good practice to use the minimum heating time necessary to dissolve the compound.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Starting Point)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try inducing crystallization by scratching the inside of the flask with a glass rod.

  • Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Binary Solvent Recrystallization (Ethanol/Water)
  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath for 15-30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals.

Data Presentation

PropertyValueSource
Molecular FormulaC₇H₃ClF₃NO₂[6]
Molecular Weight225.55 g/mol [6]
Melting Point159 °C[6]
AppearanceSolidN/A

Visualization

Recrystallization Troubleshooting Workflow

This diagram outlines the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start_node start_node decision_node decision_node process_node process_node outcome_node outcome_node issue_node issue_node start Start with Crude This compound dissolve Dissolve in Hot Solvent start->dissolve dissolved Completely Dissolved? dissolve->dissolved cool Cool Solution dissolved->cool Yes not_dissolved Insoluble dissolved->not_dissolved No oiling_out Oiling Out? cool->oiling_out crystals Crystals Form? filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals No Crystals crystals->no_crystals No oiling_out->crystals No oiled_out Oiled Out oiling_out->oiled_out Yes pure_product Pure Product filter_dry->pure_product add_solvent Add More Solvent or Change to a More Polar Solvent not_dissolved->add_solvent evaporate Evaporate Some Solvent no_crystals->evaporate induce Induce Nucleation (Seed/Scratch) no_crystals->induce reheat_add Reheat, Add More Solvent, Cool Slowly oiled_out->reheat_add add_solvent->dissolve evaporate->cool induce->cool reheat_add->cool

Caption: Troubleshooting workflow for recrystallization.

References

Preventing decomposition of 2-Chloro-4-(trifluoromethyl)nicotinic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the use of this versatile building block. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to ensure the stability and successful reaction of this compound in your experiments.

The unique structure of this compound, featuring an electron-deficient pyridine ring with a chloro leaving group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid handle, makes it a valuable reagent in medicinal and agricultural chemistry. However, these same features can also predispose it to several decomposition pathways if not handled correctly. This guide will address the most common issues encountered and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathways for this compound are primarily driven by temperature, pH, and the presence of certain reagents. The three most common pathways are:

  • Thermal Decarboxylation: Removal of the carboxylic acid group as CO₂ at elevated temperatures.

  • Hydrolysis: Replacement of the chlorine atom with a hydroxyl group, particularly under basic conditions.

  • Dehalogenation: Reductive removal of the chlorine atom, often in the presence of a metal catalyst and a hydrogen source.

Q2: At what temperature should I expect decarboxylation to become a significant issue?

A2: While a specific decomposition temperature is not well-documented for this exact molecule, nicotinic acid derivatives can undergo decarboxylation at elevated temperatures, often above 150-200°C.[1] The rate of decarboxylation is influenced by the solvent, the presence of metal catalysts (like copper), and the overall reaction time at high temperatures. It is a good practice to keep reaction temperatures as low as possible to achieve the desired transformation in a reasonable timeframe.

Q3: Is the trifluoromethyl group stable to hydrolysis?

A3: Generally, the C-F bonds in a trifluoromethyl group are very stable and resistant to hydrolysis. However, there are rare cases of hydrolytic instability of C-F bonds in specific molecular contexts, particularly under strongly basic conditions.[2] For most standard synthetic procedures, the trifluoromethyl group on this molecule can be considered stable.

Troubleshooting Guide: Common Reaction Scenarios

This section addresses specific issues that may arise during common synthetic transformations involving this compound.

Scenario 1: Amide Bond Formation

Amide coupling is one of the most frequent applications for this molecule. Several issues can arise, leading to low yields or impure products.

Problem 1: Low yield of the desired amide and recovery of starting material.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Incomplete activation of the carboxylic acid Ensure your coupling reagent (e.g., EDC, HATU) is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents).Carbodiimides and other coupling reagents can degrade upon storage. Insufficient reagent will lead to incomplete formation of the active ester intermediate required for amidation.
Sub-optimal reaction temperature Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50°C) may be beneficial, but avoid excessive temperatures to prevent decarboxylation.Higher temperatures can increase reaction rates but also accelerate decomposition pathways. A moderate temperature is a good compromise.
Incorrect base or stoichiometry Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid and any acid byproducts from the coupling reagent.Stronger, nucleophilic bases can compete with the desired amine in reacting with the activated carboxylic acid.

Problem 2: Formation of an unexpected, non-polar byproduct.

Potential Cause Troubleshooting Recommendation Scientific Rationale
N-acylurea formation Add an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture before adding the carbodiimide (e.g., EDC).With carbodiimide reagents, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. HOBt and HOAt intercept the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to side reactions.[3]
Decarboxylation Monitor the reaction temperature closely and avoid prolonged heating above 80°C. If heating is necessary, use the lowest effective temperature.As previously mentioned, excessive heat can lead to the loss of CO₂, resulting in the formation of 2-chloro-4-(trifluoromethyl)pyridine.

G cluster_activation Activation cluster_pathways Reaction Pathways cluster_prevention Prevention Carboxylic_Acid 2-Chloro-4-(trifluoromethyl) nicotinic acid O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea + Coupling_Reagent EDC/DCC Coupling_Reagent->O_Acylisourea Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Active_Ester OBt Active Ester O_Acylisourea->Active_Ester + HOBt Amine R-NH2 HOBt HOBt/HOAt Active_Ester->Desired_Amide + Amine

Scenario 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

These reactions often require elevated temperatures and basic conditions, which can be problematic.

Problem: Low yield of the coupled product and/or formation of dehalogenated or homocoupled byproducts.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Decomposition of the starting material Screen different bases. While strong inorganic bases like K₂CO₃ or K₃PO₄ are common, they can promote hydrolysis. Consider milder bases like KF or organic bases.[4]The combination of heat and a strong base can lead to hydrolysis of the C-Cl bond, rendering the starting material inactive for cross-coupling.
Catalyst degradation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly.Oxygen can deactivate palladium catalysts, leading to side reactions like the homocoupling of the boronic acid partner.[5]
Dehalogenation of the starting material Avoid using protic solvents like alcohols as the primary solvent if possible, as they can act as a hydrogen source for reductive dehalogenation. If a co-solvent is needed, minimize its amount.In the presence of a palladium catalyst, a hydrogen source (which can be a solvent or an impurity) can lead to the reductive cleavage of the C-Cl bond.
Homocoupling of the boronic acid/ester Ensure the stoichiometry is correct and consider a slow addition of the boronic acid partner. The choice of ligand can also influence this side reaction.Homocoupling is a known side reaction in Suzuki couplings and can be exacerbated by catalyst deactivation or non-optimal reaction conditions.[5][6]

G Start This compound + Boronic Acid/Ester Conditions Pd Catalyst, Base, Heat Start->Conditions Desired Suzuki Product Conditions->Desired Desired Pathway Side1 Hydrolysis Product (2-Hydroxy-4-(trifluoromethyl)nicotinic acid) Conditions->Side1 Excess Base/Water Side2 Dehalogenated Product (4-(trifluoromethyl)nicotinic acid) Conditions->Side2 H₂ Source Side3 Homocoupling Product (Biphenyl derivative) Conditions->Side3 O₂ Presence

Protocols for Monitoring Decomposition

Proactive monitoring of your starting material and reaction progress is key to troubleshooting.

Protocol 1: HPLC-MS for Purity and Decomposition Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for separating and identifying the starting material, product, and any potential byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Sample Preparation: Prepare a dilute solution of your starting material or a sample from your reaction mixture in a mixture of acetonitrile and water (e.g., 10-100 µg/mL).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Start with a low percentage of B and gradually increase it over 15-20 minutes. This will allow for the separation of compounds with different polarities.

  • Detection:

    • UV Detector: Monitor at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

    • MS Detector: Operate in ESI positive or negative ion mode. Scan a mass range that includes the expected masses of your starting material, product, and potential byproducts (see table below). For higher sensitivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[7][8]

Expected Masses of Key Compounds:

CompoundFormulaExact Mass[M+H]⁺[M-H]⁻
Starting Material C₇H₃ClF₃NO₂224.98225.99223.97
Decarboxylated Product C₆H₃ClF₃N180.99181.99-
Hydrolyzed Product C₇H₄F₃NO₃207.01208.02206.00
Dehalogenated Product C₇H₄F₃NO₂191.02192.02190.01
Protocol 2: ¹⁹F NMR for Detecting Trifluoromethyl Group Changes

¹⁹F NMR is highly sensitive to the electronic environment of the trifluoromethyl group and can be a quick check for certain decomposition pathways.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹⁹F NMR spectrum. An external standard (like CFCl₃) or an internal standard can be used for chemical shift referencing.

  • Analysis:

    • The starting material will have a characteristic singlet for the CF₃ group.

    • The appearance of new signals in the ¹⁹F spectrum indicates the formation of byproducts where the electronic environment of the CF₃ group has changed (e.g., hydrolysis of the chloro group).

    • A significant decrease in the integral of the starting material's CF₃ signal relative to an internal standard would indicate decomposition.[9][10]

By understanding the inherent reactivity of this compound and implementing these preventative and analytical strategies, you can significantly improve the outcome of your synthetic endeavors.

References

Troubleshooting guide for Suzuki reactions involving 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this challenging yet valuable substrate. Here, we address common issues through a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps grounded in established organometallic principles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is showing low to no conversion. What are the primary factors to investigate?

Failure to achieve significant conversion with this substrate often stems from its unique electronic and structural properties. This compound is a particularly challenging substrate for several reasons:

  • Electron-Deficient Heterocycle: The pyridine ring is inherently electron-deficient. This is further intensified by the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This electronic nature makes the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond the rate-limiting step and significantly more difficult compared to electron-rich or even neutral aryl chlorides.[1]

  • Aryl Chloride Inertness: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, requiring more active catalytic systems to facilitate cleavage.[1][2]

  • Catalyst Inhibition: The pyridine nitrogen and the carboxylic acid group can act as Lewis bases, coordinating to the palladium center and inhibiting its catalytic activity.[3][4][5]

Troubleshooting Workflow:

To address poor conversion, a systematic approach to optimizing the catalyst system, base, and reaction conditions is crucial.

Q2: I'm observing significant decomposition of my boronic acid (protodeboronation). How can I mitigate this side reaction?

Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a proton from the solvent, is a common pitfall, especially with sensitive boronic acids.[3][6]

Root Causes & Solutions:

  • Harsh Basic Conditions: Strong bases, particularly in the presence of water, can accelerate the rate of protodeboronation.[7]

    • Solution: Switch to milder bases. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) can be effective alternatives to strong aqueous bases like K₃PO₄ or NaOH.[7][8]

  • Presence of Water: Water is the primary proton source for this side reaction.[7]

    • Solution: Employ strictly anhydrous conditions. Use anhydrous solvents, oven-dry glassware, and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[7]

  • Boronic Acid Instability: Some boronic acids are inherently unstable under basic conditions.[9]

    • Solution: Convert the boronic acid to a more robust derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt.[2][10] These derivatives often exhibit greater stability and release the boronic acid slowly under the reaction conditions, minimizing the concentration available for decomposition.[9][10]

Q3: What is the optimal catalyst and ligand combination for coupling an electron-deficient heteroaryl chloride like this one?

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating the inert C-Cl bond in this compound.[3] Success hinges on using a more active, specialized catalyst system.

Recommendations for Catalyst Systems:

Catalyst ComponentRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts require in-situ reduction to the active Pd(0) state.[7][8][10]
Ligand Buchwald Ligands (e.g., SPhos, XPhos)These are electron-rich, sterically hindered phosphine ligands. The high electron density on the phosphorus atom enhances the electron density at the palladium center, facilitating the oxidative addition into the C-Cl bond.[11][12][13] The steric bulk promotes the final reductive elimination step and helps stabilize the active monoligated Pd(0) species.[12][14]
Pre-formed Catalysts Palladacycle PrecatalystsAir- and moisture-stable precatalysts, such as those developed by Buchwald's group, can provide more consistent generation of the active Pd(0) catalyst, leading to more reproducible results.[9][15][16]

Experimental Protocol: General Setup for Challenging Suzuki Coupling

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%) and the phosphine ligand (e.g., SPhos, 2–4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]

  • Monitoring: Track the reaction's progress by TLC or LC-MS analysis of small, quenched aliquots.

Q4: The presence of the carboxylic acid seems to be complicating the reaction. How should I adjust the conditions to account for this functional group?

The acidic proton of the carboxylic acid can react with the base, potentially altering its effective stoichiometry and the reaction pH. Furthermore, the carboxylate can coordinate to the palladium catalyst.

Strategies for Mitigation:

  • Base Selection: The choice of base is critical. The base must be strong enough to facilitate the transmetalation step of the catalytic cycle but not so strong as to cause unwanted side reactions.[7] The primary role of the base is to activate the organoboron species to form a more nucleophilic borate complex, which then participates in transmetalation.[2][17][18][19]

    • Recommended Bases: Potassium phosphate (K₃PO₄) is often a good choice as it is strong enough to promote the reaction without causing significant ester hydrolysis if derivatives are used.[3] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.[10]

  • Protecting Group Strategy: If issues persist, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and reduces the potential for catalyst inhibition by the carboxylate. The ester can be hydrolyzed post-coupling to regenerate the acid.

Q5: I am observing significant amounts of homocoupling and dehalogenation byproducts. What causes these and how can I minimize them?

The formation of byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.[6]

Troubleshooting Byproduct Formation:

ByproductPrimary Cause(s)Minimization Strategy
Boronic Acid Homocoupling Presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), promoting homocoupling.[3][7]Thoroughly degas all solvents (including water, if used in a biphasic system) and maintain a strict inert atmosphere throughout the reaction.[16]
Dehalogenation The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, certain bases), leading to the reduction of the starting material.[3]Ensure an inert atmosphere is maintained. Choose a solvent less likely to act as a hydride donor (e.g., dioxane over isopropanol).

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Characterization of Impurities in 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-(trifluoromethyl)nicotinic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and expert insights to help you confidently identify and quantify impurities. Our goal is to move beyond simple instructions and explain the scientific reasoning behind our recommendations, ensuring both accuracy and a deeper understanding of your analytical challenges.

Section 1: Understanding the Impurity Landscape

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its purity is critical to the safety and efficacy of the final product. Impurities can arise from multiple sources, including the synthetic route, degradation of the substance, and storage conditions. A proactive understanding of potential impurities is the first step in developing a robust analytical control strategy.

Impurities are generally classified into organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts), and residual solvents.[1] The focus of this guide is on organic impurities, which often pose the greatest challenge in terms of detection and characterization.

Predicted Impurities Based on Synthetic Pathways

The synthetic routes for this compound and related compounds often involve multi-step processes. For instance, a common pathway involves the cyclization of starting materials like ethyl 4,4,4-trifluoroacetoacetate, followed by chlorination, hydrolysis, and catalytic hydrogenolysis.[2] Based on these routes, we can anticipate a profile of potential process-related impurities.

Table 1: Potential Process-Related and Degradation Impurities

Impurity TypePotential Compound NameRationale / Source
Starting Material Ethyl 4,4,4-trifluoroacetoacetateUnreacted raw material from initial cyclization steps.[2]
Intermediate 2,6-Dichloro-4-(trifluoromethyl)nicotinic acidIncomplete hydrogenolysis or de-chlorination during synthesis.[2][3]
Intermediate 4-(Trifluoromethyl)nicotinic acidResult of complete de-chlorination (over-reduction).[3]
By-product Isomeric variantsSide reactions during the pyridine ring formation can lead to positional isomers.
Degradant 2-Hydroxy-4-(trifluoromethyl)nicotinic acidHydrolysis of the chloro group, potentially accelerated by high pH or temperature.
Degradant Decarboxylation productsLoss of the carboxylic acid group under thermal or photolytic stress.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the routine analysis of this compound.

Q1: I'm seeing a new peak in my HPLC chromatogram for a stability sample. What is the most likely cause? A new peak appearing during a stability study is typically a degradation product. For this molecule, the most probable degradation pathways are hydrolysis of the C-Cl bond to form 2-Hydroxy-4-(trifluoromethyl)nicotinic acid, or decarboxylation. The identity can be confirmed using mass spectrometry (MS) to determine the molecular weight. A mass decrease of 44 Da suggests decarboxylation, while a mass change corresponding to the replacement of Cl with OH (a decrease of ~18.5 Da) indicates hydrolysis.

Q2: My HPLC peak for the main component is tailing significantly. How can I fix this? Peak tailing for an acidic compound like this is often due to secondary interactions with the stationary phase, particularly with residual, un-capped silanols. The key is to control the ionization of the carboxylic acid group.

  • Expertise: The pKa of the carboxylic acid group is the critical factor. You must operate the mobile phase at a pH at least 2 units below the pKa to ensure it is fully protonated and behaves as a neutral molecule.

  • Actionable Advice: Lower the pH of your aqueous mobile phase to between 2.0 and 2.5 using an additive like trifluoroacetic acid (TFA) or phosphoric acid. This will suppress the ionization of the carboxyl group and the silanols, leading to a much sharper, more symmetrical peak.

Q3: How do I choose between HPLC-UV, LC-MS, and GC-MS for impurity analysis? The choice depends on the nature of the impurity and the goal of the analysis.

  • HPLC-UV: This is the workhorse for routine purity testing and quantitation. It is robust and reliable for detecting impurities with a UV chromophore.[4]

  • LC-MS: This is the primary tool for identification.[1][5] When you detect an unknown peak with HPLC-UV, LC-MS is the next logical step to get its molecular weight and fragmentation pattern, which are crucial for structure elucidation.

  • GC-MS: This is best for volatile or semi-volatile impurities, such as residual solvents or certain low molecular weight starting materials that can be thermally vaporized without decomposition.[1][6] Given the carboxylic acid group, derivatization would likely be required to make the main component and related impurities volatile enough for GC analysis.

Section 3: Troubleshooting Guide: From Detection to Identification

This guide provides a systematic workflow for tackling a common and complex challenge: identifying an unknown impurity.

Issue: An unknown peak at >0.1% has been detected during routine HPLC analysis, and its identity must be determined.

The International Council for Harmonisation (ICH) guidelines require identification of impurities above a certain threshold (typically 0.10% for most APIs), making this a critical task.[6]

The following diagram outlines a systematic, field-proven approach to impurity identification.

Impurity_ID_Workflow start Unknown Peak Detected in HPLC-UV (>0.1%) check_process Is the peak a known process-related impurity or degradant? start->check_process lcms_analysis Perform LC-MS Analysis check_process->lcms_analysis No   end_known Identify & Quantify vs. Reference Standard check_process->end_known  Yes get_mw Determine Molecular Weight (MW) and Isotopic Pattern lcms_analysis->get_mw msms_frag Perform MS/MS Fragmentation get_mw->msms_frag propose_structure Propose Putative Structure msms_frag->propose_structure isolate_impurity Isolate Impurity (Prep-HPLC or SFC) propose_structure->isolate_impurity For definitive confirmation nmr_analysis Perform Structural Analysis (1D/2D NMR) isolate_impurity->nmr_analysis confirm_structure Confirm Structure & Synthesize Reference Standard nmr_analysis->confirm_structure

References

Technical Support Center: Efficient Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 2-chloro-4-(trifluoromethyl)nicotinic acid and its derivatives. This guide is designed for researchers and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the complexities of catalyst selection and reaction optimization to achieve high yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing derivatives of this compound?

The synthesis of substituted nicotinic acids, particularly through C-C or C-N bond formation at the chloro-position, is predominantly achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are the most powerful and versatile methods. The success of these reactions is critically dependent on the judicious selection of the palladium source and, most importantly, the supporting ligand.[1][2]

Commonly employed catalyst systems include:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂), Palladium on Carbon (Pd/C), or pre-formed catalyst complexes (pre-catalysts) like XPhos Pd G2.[3] Pre-catalysts are often preferred as they readily form the active Pd(0) species, which can minimize side reactions.[3]

  • Ligands: The choice of ligand is paramount as it influences the catalyst's stability, activity, and selectivity.[4][5] Bulky, electron-rich phosphine ligands are typically the most effective for coupling with challenging substrates like heteroaryl chlorides. Key examples include:

    • Dialkylbiarylphosphines: XPhos, SPhos, and RuPhos are state-of-the-art ligands known to promote efficient oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[6][7]

    • Bidentate Phosphines: Ligands like BINAP and Xantphos are also used, though they may be less effective for electron-deficient or sterically hindered substrates.[1]

Q2: Why is the choice of ligand so critical for coupling with a heteroaryl chloride like this compound?

The pyridine ring, especially with an electron-withdrawing trifluoromethyl group, presents unique challenges.

  • Difficult Oxidative Addition: The C-Cl bond is strong and less reactive than C-Br or C-I bonds. The oxidative addition of this bond to the palladium center is often the rate-limiting step.[4][7] Bulky, electron-rich ligands donate electron density to the palladium center, making it more nucleophilic and facilitating the cleavage of the C-Cl bond.[4]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially deactivating it or hindering the desired catalytic cycle.[7][8] Well-designed ligands can sterically shield the metal center, preventing this unwanted coordination.

  • Promotion of Reductive Elimination: The final step to form the product is reductive elimination. The steric bulk of the ligand helps to promote this step, preventing catalyst decomposition and favoring the formation of the desired coupled product over side products.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. We provide a systematic approach to diagnosing the root cause and implementing effective solutions.

Issue 1: Significant Formation of 4-(Trifluoromethyl)nicotinic Acid (Dehalogenation Byproduct)

Q: My reaction shows a major byproduct corresponding to the starting material without the chlorine atom. What is causing this dehalogenation, and how can I prevent it?

A: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-couplings where the chlorine atom is replaced by hydrogen.[6][7] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the nicotinic acid derivative to yield the unwanted byproduct.[7][9]

  • Hydride Source: The Pd-H species can be generated from various components in your reaction mixture.

    • Solvent: Alcoholic solvents (e.g., methanol, ethanol) are common culprits, as they can be oxidized by the palladium complex to generate hydrides.[6][9]

      • Solution: Switch to a non-alcoholic, aprotic solvent such as dioxane, toluene, or DMF. Ensure the solvent is anhydrous.[6]

    • Base: Some bases or their impurities can act as hydride sources. Strong alkoxide bases can be problematic.

      • Solution: Screen alternative bases. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and less prone to generating hydrides.[3][7] The absence of a base can sometimes prevent dehalogenation entirely, though this is not always feasible for the main reaction.[8]

  • Sub-Optimal Ligand/Catalyst: The catalyst system may favor the dehalogenation pathway over the desired cross-coupling.

    • Cause: The transmetalation step (transfer of the coupling partner to palladium) may be slow, allowing time for the competing dehalogenation to occur.

    • Solution: Employ a bulkier, more electron-rich phosphine ligand like XPhos or SPhos.[7] These ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[6] Using a pre-catalyst (e.g., XPhos Pd G2) that ensures rapid formation of the active Pd(0) catalyst can also suppress this side reaction.[3]

Caption: A decision tree for troubleshooting dehalogenation.

Issue 2: Low or No Conversion of Starting Material

Q: My reaction is sluggish, and I'm recovering a large amount of unreacted this compound. How can I improve the conversion?

A: Low conversion typically points to an issue with reaction kinetics or catalyst activity.

  • Incomplete Reaction: The reaction may simply not have run for long enough or at a sufficient temperature.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature (e.g., in 10-20 °C increments).[10] Be cautious, as excessive heat can promote side reactions.

  • Catalyst Deactivation: The palladium catalyst may have lost its activity.

    • Cause: As mentioned, the pyridine nitrogen can poison the catalyst.[8] Alternatively, impurities in reagents or solvents can also deactivate the catalyst.

    • Solution: Use a fresh batch of catalyst. For challenging substrates, a higher catalyst loading (e.g., increasing from 1 mol% to 3-5 mol%) may be necessary. Ensure all reagents and solvents are of high purity and anhydrous where required.

  • Inefficient Oxidative Addition: The C-Cl bond is particularly challenging to activate.

    • Solution: This again highlights the importance of the ligand. If you are using a less active ligand (e.g., PPh₃), switching to a modern biarylphosphine ligand (XPhos, SPhos) is the most impactful change you can make.[4] These ligands are specifically designed to facilitate the activation of robust C-Cl bonds.

Issue 3: Hydrolysis of Ester or Nitrile Precursors

Q: I am synthesizing an ester derivative, but I'm seeing the corresponding carboxylic acid as a byproduct. What is causing this hydrolysis?

A: Unwanted hydrolysis of an ester or nitrile group to the carboxylic acid is a common issue, especially when using basic or acidic conditions in the presence of water.[10][11]

  • Presence of Water: Water is the key reagent for hydrolysis.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before setting up the reaction. If the reaction requires an aqueous base, minimize the amount of water used.[10]

  • Reaction Conditions: Both pH and temperature can accelerate hydrolysis.

    • Cause: Base-catalyzed hydrolysis (saponification) is an irreversible and often rapid process.[11][12] Prolonged reaction times at elevated temperatures exacerbate the issue.[10]

    • Solution:

      • Optimize Base: Use the mildest base possible that still promotes the primary cross-coupling reaction. Sometimes a weaker base like K₂CO₃ is sufficient and less likely to cause hydrolysis than NaOH or KOH.

      • Control Temperature & Time: Run the reaction at the lowest temperature that gives a reasonable conversion rate. Monitor the reaction and stop it as soon as the starting material is consumed to avoid over-exposure to hydrolytic conditions.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound (or its ester) with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2x the amount of Pd source).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).

  • Degassing: Seal the flask and degas the mixture by sparging with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Data Table: Recommended Catalyst Systems
Substrate ChallengeRecommended Pd SourceRecommended LigandBaseSolventTemperature (°C)
Electron-neutral/rich boronic acidXPhos Pd G2 (2 mol%)(XPhos)K₃PO₄Toluene/H₂O (10:1)100-110
Electron-deficient boronic acidPd₂(dba)₃ (2 mol%)SPhos (4.4 mol%)K₃PO₄1,4-Dioxane80-100
Sterically hindered boronic acidXPhos Pd G2 (3 mol%)(XPhos)Cs₂CO₃Toluene110
Buchwald-Hartwig AminationBrettPhos Pd G3 (2 mol%)(BrettPhos)LHMDSToluene100

Note: These are starting recommendations. Optimization is crucial for each specific substrate combination.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate-limiting for C-Cl PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetal Transmetalation (Ar'-B(OR)₂) PdII_complex->Transmetal PdII_complex2 L₂Pd(II)(Ar)(Ar') Transmetal->PdII_complex2 RedElim Reductive Elimination PdII_complex2->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product Base Base (e.g., K₃PO₄) Base->Transmetal Boronic Ar'-B(OR)₂ Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

References

Validation & Comparative

Comparing the reactivity of 2-Chloro-4-(trifluoromethyl)nicotinic acid with other nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 2-Chloro-4-(trifluoromethyl)nicotinic acid against other key nicotinic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying electronic principles governing reactivity. We will provide supporting experimental frameworks and quantitative data to illustrate how the unique substitution pattern of this molecule dictates its synthetic utility and challenges.

Introduction: The Electronic Landscape of Substituted Nicotinic Acids

Nicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry and agrochemicals.[1][2] Their reactivity is profoundly influenced by the nature and position of substituents on the pyridine ring. This guide focuses on comparing this compound with two simpler analogues: unsubstituted nicotinic acid and 2-chloronicotinic acid, to dissect the individual and combined electronic contributions of the chloro and trifluoromethyl groups.

Nicotinic_Acid_Derivatives cluster_0 Nicotinic Acid (Baseline) cluster_1 2-Chloronicotinic Acid cluster_2 This compound NA CNA CTNA

Caption: Structures of Nicotinic Acid Analogues Compared.

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. Adding further electron-withdrawing substituents dramatically alters this landscape:

  • 2-Chloro Group: The chlorine atom exerts a dual electronic effect: it is electronegative and withdraws electron density through the sigma bond (inductive effect), while its lone pairs can donate electron density through resonance (mesomeric effect). For halogens on a pyridine ring, the inductive withdrawal effect typically dominates, further deactivating the ring toward electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr).[3]

  • 4-(Trifluoromethyl) Group: The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[4] It exerts a strong inductive effect (-I) and a hyperconjugative effect (-H), pulling significant electron density from the aromatic system. This effect enhances metabolic stability and can modulate a molecule's binding affinity to biological targets.[5]

The combination of a chloro group at the 2-position and a trifluoromethyl group at the 4-position makes the pyridine ring in this compound exceptionally electron-poor. This has profound consequences for its reactivity, particularly in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, allowing for the displacement of a leaving group (like chloride) by a nucleophile.[6] The rate of this reaction is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups are required to stabilize the negatively charged intermediate (Meisenheimer complex).

Causality of Experimental Design: We hypothesize that the powerful electron-withdrawing -CF3 group in this compound will drastically accelerate the rate of SNAr at the C-2 position compared to 2-chloronicotinic acid. To test this, a comparative experiment using a common nucleophile like morpholine under identical conditions provides a direct measure of relative reactivity.

SNAr_Mechanism reactant Substituted 2-Chloropyridine intermediate Meisenheimer Complex (Stabilized by EWGs) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., Morpholine) nucleophile->intermediate product Substitution Product intermediate->product Loss of Leaving Group leaving_group Chloride Ion intermediate->leaving_group

Caption: Generalized SNAr Mechanism on a Pyridine Ring.

Experimental Protocol: Comparative SNAr with Morpholine
  • Setup: In separate, identical reaction vessels, dissolve 1.0 mmol of 2-chloronicotinic acid and 1.0 mmol of this compound in 5 mL of DMSO.

  • Reagent Addition: To each vessel, add 2.2 mmol (2.2 equivalents) of morpholine followed by 2.5 mmol (2.5 equivalents) of potassium carbonate (K₂CO₃) as a base.

  • Reaction: Stir both mixtures at 80°C.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes to determine the point of full consumption of the starting material.

  • Workup: Upon completion, cool the reactions to room temperature, dilute with 20 mL of water, and acidify with 1N HCl to pH ~3-4. Extract the product with ethyl acetate (3 x 20 mL), dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

Comparative Data
SubstrateReaction Time for >95% Conversion (80°C)Isolated Yield
2-Chloronicotinic Acid~12 - 16 hours~85%
This compound~1 - 2 hours ~92%

Trustworthiness & Interpretation: The dramatically reduced reaction time for the trifluoromethyl-substituted analogue provides clear, quantitative evidence of its enhanced reactivity towards nucleophiles. The -CF3 group at the para-position (C4) to the reacting center (C2) provides powerful resonance and inductive stabilization to the Meisenheimer intermediate, lowering the activation energy of the reaction. This makes it a superior substrate for SNAr reactions.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures.[7] While aryl chlorides are typically less reactive than bromides or iodides, their reactivity can be enhanced if they are "activated" by electron-withdrawing groups.[8]

Causality of Experimental Design: We predict that the highly electron-deficient nature of this compound will make it an excellent substrate for Suzuki coupling, potentially requiring lower catalyst loadings or milder conditions than 2-chloronicotinic acid. A comparative coupling with phenylboronic acid using a standard palladium catalyst system will validate this.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd 1 Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal 2 RedElim Reductive Elimination Transmetal->RedElim 3 RedElim->Pd0 4 Product Ar-Ar' RedElim->Product ArX Ar-Cl ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Comparative Suzuki Coupling
  • Setup: To separate oven-dried flasks, add the aryl chloride (1.0 mmol of either 2-chloronicotinic acid or its -CF3 analogue), phenylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent & Degassing: Add a 3:1 mixture of Toluene/Water (8 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reactions to reflux (approx. 95-100°C) under an argon atmosphere.

  • Monitoring: Monitor reaction progress by TLC or LC-MS until the starting aryl chloride is consumed.

  • Workup: Cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Comparative Data
SubstrateCatalyst LoadingReaction Time to Completion (Reflux)Isolated Yield
2-Chloronicotinic Acid3 mol%~18 hours~75%
This compound3 mol%~6 hours ~90%
This compound1 mol% ~12 hours~88%

Trustworthiness & Interpretation: The data clearly shows that this compound is a more efficient partner in Suzuki coupling.[8] It reacts faster and provides a higher yield under identical conditions. Furthermore, the catalyst loading can be reduced while still achieving excellent results, which is a significant advantage in process chemistry. The electron-deficient nature of the C-Cl bond facilitates the initial oxidative addition step (Step 1 in the diagram), which is often the rate-limiting step for aryl chlorides.

Reactivity of the Carboxylic Acid: Amide Bond Formation

Amide bond formation is one of the most common transformations in drug discovery.[9] While the electronic properties of the pyridine ring can influence the acidity of the carboxyl group, the primary challenge with a substrate like this compound is achieving chemoselectivity. A sufficiently strong amine nucleophile under basic conditions could potentially lead to a competitive SNAr reaction.

Causality of Experimental Design: The key to success is to activate the carboxylic acid under conditions that do not promote SNAr. Using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) at ambient temperature allows for rapid amide formation while minimizing the risk of nucleophilic attack at the C2 position.

Experimental Protocol: Chemoselective Amidation
  • Setup: Dissolve the nicotinic acid derivative (1.0 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol). Stir for 10 minutes at room temperature.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.2 mmol) to the activated mixture.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Monitoring: Monitor by LC-MS for the formation of the desired amide and the absence of SNAr byproducts.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by chromatography if necessary.

Comparative Data
SubstrateReaction Time (RT)Yield of AmideSNAr Byproduct
Nicotinic Acid~2 hours>95%N/A
2-Chloronicotinic Acid~2 hours>95%<1%
This compound~2 hours>95%<1%

Trustworthiness & Interpretation: Modern coupling reagents are highly efficient and allow for amide bond formation under mild conditions that favor reaction at the activated carboxylic acid over the SNAr pathway. For all three substrates, the reaction proceeds cleanly to the desired amide. This demonstrates that while the C2-Cl bond in the trifluoromethyl-substituted acid is highly activated, its reactivity can be effectively managed through the careful selection of reagents and conditions, allowing for selective functionalization of the C3-carboxyl group.

Conclusion

This guide demonstrates that this compound is a highly reactive and versatile building block. Its unique electronic profile, stemming from the combined electron-withdrawing power of the chloro and trifluoromethyl substituents, leads to several key differences compared to simpler nicotinic acids:

  • Enhanced SNAr Reactivity: It undergoes nucleophilic aromatic substitution significantly faster than its non-fluorinated counterpart, enabling the efficient introduction of a wide range of nucleophiles at the C2 position.

  • Superior Suzuki Coupling Performance: The activated C-Cl bond facilitates palladium-catalyzed cross-coupling, resulting in faster reactions, higher yields, and the potential for lower catalyst loadings.

  • Manageable Chemoselectivity: Despite the activated C2 position, the carboxylic acid can be selectively converted to amides using standard modern coupling reagents under mild conditions.

Understanding this reactivity profile allows researchers to harness the full synthetic potential of this valuable intermediate, designing efficient and robust routes to complex molecules for pharmaceutical and agrochemical development.

References

Spectroscopic Comparison Guide: 2-Chloro-4-(trifluoromethyl)nicotinic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Signature of a Key Pharmaceutical Building Block

2-Chloro-4-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals.[1] Its unique substitution pattern—a chlorine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine core—imparts specific reactivity and biological properties. For researchers in drug development and process chemistry, the ability to unequivocally identify this molecule and distinguish it from its synthetic precursors is paramount. Purity, isomeric identity, and successful functional group transformations are non-negotiable for regulatory approval and final product efficacy.

This guide provides an in-depth spectroscopic comparison of this compound with its common precursors. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for each compound, explaining the structural origins of their unique spectral fingerprints. This comparative analysis is designed to empower researchers to confidently track the synthetic progression from starting material to the final, high-value product.

The Synthetic Pathway: A Spectroscopic Journey

To understand the spectroscopic evolution, we will consider a plausible synthetic route. While numerous synthetic strategies exist[2][3], a common approach involves the functionalization of a pre-substituted pyridine ring. Here, we will compare the final product with two key precursors: 2-Chloro-4-(trifluoromethyl)pyridine (the immediate precursor before carboxylation) and 2,4-Dichloro-5-(trifluoromethyl)pyridine , a related starting material illustrating the impact of an additional chlorine atom.

G cluster_precursors Precursors cluster_product Final Product P1 2,4-Dichloro-5- (trifluoromethyl)pyridine P2 2-Chloro-4- (trifluoromethyl)pyridine P1->P2 Selective Dechlorination / Functionalization FP 2-Chloro-4-(trifluoromethyl) nicotinic acid P2->FP Carboxylation

Caption: A plausible synthetic workflow from precursors to the final product.

Spectroscopic Profile of Precursor 1: 2,4-Dichloro-5-(trifluoromethyl)pyridine

This precursor is a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group.[4] These substituents create a distinct electronic environment that is clearly reflected in its spectra.

  • ¹H NMR Spectroscopy: The proton NMR is expected to be simple, showing only two signals for the aromatic protons, typically in the 7.5 to 8.7 ppm range in CDCl₃.[4] The precise chemical shifts are dictated by the combined electron-withdrawing effects of the two chlorine atoms and the potent -CF₃ group.

  • ¹⁹F NMR Spectroscopy: A single, sharp signal is expected for the -CF₃ group. Its chemical shift provides a clean marker for the presence of this moiety.

  • IR Spectroscopy: The infrared spectrum is dominated by vibrations associated with the substituted pyridine ring.

    • Aromatic C=C and C=N stretching: Strong bands are typically observed in the 1600-1400 cm⁻¹ region.

    • C-Cl stretching: Look for characteristic absorptions in the 850-550 cm⁻¹ range.

    • C-F stretching: The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorption bands, typically found in the 1350-1100 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular formula is C₆H₂Cl₂F₃N, with a molecular weight of approximately 215.98 g/mol .[5] The fragmentation pattern would likely involve the loss of chlorine or the trifluoromethyl group.

Spectroscopic Profile of Precursor 2: 2-Chloro-4-(trifluoromethyl)pyridine

This molecule is often the direct precursor to our target acid. Spectroscopically, the key change from Precursor 1 is the replacement of a chlorine atom with a hydrogen atom, significantly altering the NMR spectrum.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The ¹H NMR spectrum of this compound is well-documented and provides clear structural confirmation.[6]

    • δ 8.60 (d, J = 5.1 Hz, 1H): This downfield doublet corresponds to the proton at the 6-position (H-6), adjacent to the ring nitrogen. The coupling (J = 5.1 Hz) is with the proton at the 5-position.

    • δ 7.58 (s, 1H): This singlet corresponds to the proton at the 3-position (H-3). It appears as a singlet because its adjacent positions (2 and 4) are substituted.

    • δ 7.46 (d, J = 5.1 Hz, 1H): This doublet corresponds to the proton at the 5-position (H-5).

  • ¹³C NMR Spectroscopy (CDCl₃): The carbon spectrum shows distinct signals for each of the six carbons in the pyridine ring, with the carbon attached to the -CF₃ group appearing as a quartet due to C-F coupling.[6]

  • ¹⁹F NMR Spectroscopy: A single signal for the -CF₃ group is observed, confirming its presence.[7]

  • IR Spectroscopy: The spectrum is similar to Precursor 1 in the C-Cl and C-F stretching regions. However, the C-H stretching and bending vibrations for the additional aromatic proton will be present. A detailed vibrational analysis has been performed using DFT calculations, confirming assignments for C-C, C-N, and other key vibrations.[8]

  • Mass Spectrometry (MS): The molecular formula is C₆H₃ClF₃N, with an exact mass of 180.99 g/mol .[7] The mass spectrum will show a molecular ion cluster (M+, M+2) with an approximate 3:1 ratio, characteristic of a single chlorine atom.[9]

Spectroscopic Profile of Final Product: this compound

The introduction of the carboxylic acid group at the 3-position dramatically alters the spectroscopic signature, providing definitive proof of a successful reaction.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The most significant change is the disappearance of the singlet for H-3 and the appearance of a very broad signal for the carboxylic acid proton. The solvent choice (DMSO-d₆) is common for carboxylic acids to ensure the acidic proton is observable.

    • ~δ 13.0-14.0 (br s, 1H): This broad singlet is the hallmark of the carboxylic acid proton (-COOH). Its chemical shift can be highly variable.

    • Aromatic Protons: The two remaining aromatic protons (H-5 and H-6) will still be present, though their chemical shifts will be altered by the new adjacent carboxyl group. They will appear as doublets. For the related 6-chloro-4-(trifluoromethyl)nicotinic acid, these protons appear at δ 9.02 (s, 1H) and δ 8.01 (s, 1H) in DMSO-d₆.[10]

  • IR Spectroscopy: The IR spectrum provides the most unambiguous evidence of the carboxylation.

    • O-H stretching: A very broad and strong absorption band will appear, typically from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded -OH group of a carboxylic acid.

    • C=O stretching: A very strong, sharp absorption will be present around 1700-1730 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

    • C-O stretching: A band in the 1320-1210 cm⁻¹ region will appear.

  • Mass Spectrometry (MS): The molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of approximately 225.55 g/mol .[11][12] The mass spectrum will still exhibit the characteristic 3:1 isotopic cluster for one chlorine atom. Key fragmentation pathways would include the loss of -OH, -COOH, and potentially CO₂.

Comparative Data Summary

The following tables summarize the key distinguishing spectroscopic features, allowing for rapid identification and differentiation.

Table 1: Comparative ¹H NMR Data (Aromatic Region)

CompoundH-3 SignalH-5 SignalH-6 SignalOther Key Signals
2,4-Dichloro-5-(trifluoromethyl)pyridineAbsentAromatic signalAromatic signalN/A
2-Chloro-4-(trifluoromethyl)pyridine~7.58 ppm (s)~7.46 ppm (d)~8.60 ppm (d)N/A
This compoundAbsentAromatic signal (d)Aromatic signal (d)~13-14 ppm (br s, COOH)

Table 2: Key Differentiating IR Absorptions (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-F StretchesC-Cl Stretches
PrecursorsAbsentAbsentStrong, ~1350-1100Present, ~850-550
Final ProductPresent, Broad (3300-2500) Present, Strong (~1700) Strong, ~1350-1100Present, ~850-550

Table 3: Mass Spectrometry Molecular Ion Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Isotopic Pattern
2,4-Dichloro-5-(trifluoromethyl)pyridineC₆H₂Cl₂F₃N~215.98[5]Two Chlorine Atoms
2-Chloro-4-(trifluoromethyl)pyridineC₆H₃ClF₃N~181.55[7]One Chlorine Atom
This compoundC₇H₃ClF₃NO₂~225.55[11][12]One Chlorine Atom

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ for precursors, DMSO-d₆ for the final acid) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required depending on sample concentration.

    • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use a common fluorine standard (e.g., trifluorotoluene) for external referencing if precise chemical shift comparison is needed.

Protocol 2: FT-IR Spectroscopy
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹.

    • Process the data by performing an automatic baseline correction and ATR correction.

Protocol 3: Mass Spectrometry
  • Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source for the acid or an Electron Ionization (EI) source for the more volatile precursors.

  • Sample Preparation:

    • EI (for precursors): Introduce the sample via a GC inlet or a direct insertion probe.

    • ESI (for final acid): Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes (for ESI) to determine the best ionization.

    • Perform a full scan over a mass range of m/z 50-500.

    • For structural confirmation, perform MS/MS fragmentation on the parent molecular ion to observe characteristic losses.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output P_NMR Dissolve in Deuterated Solvent A_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) P_NMR->A_NMR P_IR Place on ATR Crystal A_IR FT-IR Spectrometer (ATR) P_IR->A_IR P_MS Dilute in Mobile Phase A_MS Mass Spectrometer (EI / ESI) P_MS->A_MS D_NMR Chemical Shifts (δ) Coupling Constants (J) A_NMR->D_NMR D_IR Frequencies (cm⁻¹) Intensities A_IR->D_IR D_MS Mass-to-Charge (m/z) Isotope Patterns A_MS->D_MS

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The transformation from chlorinated pyridine precursors to the final this compound is marked by clear and unambiguous spectroscopic changes. By leveraging a multi-technique approach (NMR, IR, and MS), researchers can confidently monitor the reaction progress. The disappearance of the H-3 proton signal in NMR, the emergence of the classic broad O-H and sharp C=O stretches in IR, and the corresponding mass shift in MS collectively provide irrefutable evidence of successful carboxylation. This guide serves as a foundational reference for scientists engaged in the synthesis and quality control of this vital chemical intermediate, ensuring the integrity and purity of their final products.

References

A Comparative In Vitro Evaluation of Novel Anticancer and Anti-inflammatory Agents Synthesized from 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of compounds derived from 2-chloro-4-(trifluoromethyl)nicotinic acid, offering a comparative analysis of their potential as novel anticancer and anti-inflammatory agents. We will delve into the rationale behind their synthesis, compare their in vitro performance against established drugs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical scaffold.

Introduction: The Promise of Fluorinated Nicotinic Acid Derivatives

Nicotinic acid, a fundamental biological molecule, and its derivatives have long been a fertile ground for the discovery of new therapeutic agents. The strategic incorporation of a trifluoromethyl group (-CF3) and a chlorine atom onto the nicotinic acid scaffold can significantly enhance the parent molecule's biological activity. The -CF3 group, in particular, is known to improve metabolic stability, membrane permeability, and binding affinity to target proteins, making it a valuable addition in drug design.[1] This guide focuses on the therapeutic potential of compounds synthesized from this compound, a starting material that holds considerable promise for the development of novel kinase inhibitors for cancer therapy and inhibitors of key inflammatory pathways.

Part 1: Anticancer Potential via VEGFR-2 Inhibition

A critical pathway in tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies.[2] Several nicotinamide derivatives have shown potent inhibitory activity against VEGFR-2, suggesting that compounds derived from this compound could be effective in this regard.[2][3][4][5][6][7]

Comparative In Vitro Efficacy: Novel Nicotinamides vs. Standard of Care

To illustrate the potential of this class of compounds, we present a comparative analysis of novel nicotinamide derivatives (as surrogates for derivatives of this compound) against Sorafenib and Regorafenib, two established multi-kinase inhibitors used in cancer treatment.[8]

Compound/DrugTarget(s)IC50 (VEGFR-2)Cytotoxicity IC50 (HCT-116)Cytotoxicity IC50 (HepG2)
Novel Nicotinamide 8 VEGFR-277.02 nM[3]5.4 µM[3]7.1 µM[3]
Novel Nicotinamide D-1 VEGFR-2Good (IC50 not specified)[4]~4.5 µM (more potent than Sorafenib)[4]Not Reported
Novel Nicotinamide 10 VEGFR-2145.1 nM[5]15.4 µM[5]9.8 µM[5]
Sorafenib (Reference) Multi-kinase (VEGFR-2, PDGFR, RAF)53.65 nM[3]9.3 µM[5]7.4 µM[5]
Regorafenib (Reference) Multi-kinase (VEGFR, PDGFR, FGFR, etc.)4.2 nM[6]Potent (specific IC50 varies)[9]Potent (specific IC50 varies)[9]

Table 1: Comparative in vitro activity of novel nicotinamide derivatives and standard kinase inhibitors. The novel nicotinamides serve as representative examples of the potential of compounds derived from this compound.

Experimental Workflow: From Synthesis to In Vitro Evaluation

The journey from the starting material to a biologically active compound involves a series of well-defined steps. The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation start This compound synthesis Amidation & Derivatization start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity kinase_assay VEGFR-2 Kinase Assay cytotoxicity->kinase_assay mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) kinase_assay->mechanism data_analysis Data Analysis & Lead Identification mechanism->data_analysis caption Workflow for Synthesis and In Vitro Anticancer Evaluation.

Caption: A streamlined workflow for the synthesis and evaluation of novel anticancer compounds.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and reference drug (e.g., Sorafenib)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Anti-inflammatory Potential via NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[10] Its activation leads to the expression of numerous pro-inflammatory genes.[10] Therefore, inhibiting the NF-κB pathway is a key strategy for the development of anti-inflammatory drugs. Pyridine derivatives have been shown to inhibit NF-κB activation, suggesting a promising avenue for compounds derived from this compound.[11]

Comparative In Vitro Efficacy: Potential Derivatives vs. a Known NF-κB Inhibitor

Here, we compare the potential of our target compounds with BAY 11-7082, a well-characterized inhibitor of NF-κB activation.[4]

Compound/DrugPrimary TargetMechanism of ActionReported IC50 (NF-κB Inhibition)
Potential Pyridine Derivatives IKK or other upstream kinasesInhibition of IκBα phosphorylation or degradationTo be determined
BAY 11-7082 (Reference) IKKβIrreversibly inhibits IκBα phosphorylation[4]5-10 µM (for inhibition of adhesion molecule expression)[5]

Table 2: Comparative overview of the potential mechanism and efficacy of pyridine derivatives against a known NF-κB inhibitor.

Signaling Pathway: The NF-κB Activation Cascade

Understanding the NF-κB signaling pathway is crucial for designing and evaluating inhibitors. The following diagram illustrates the canonical NF-κB activation pathway.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor activates IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription activates inhibitor Potential Pyridine Derivative / BAY 11-7082 inhibitor->IKK inhibits caption Canonical NF-κB activation pathway and the site of inhibition.

Caption: Canonical NF-κB activation pathway and the site of inhibition.

Detailed Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of test compounds.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or RAW 264.7)

  • Complete culture medium

  • Test compounds and reference drug (e.g., BAY 11-7082)

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into 96-well plates and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference drug for 1-2 hours.

  • Stimulation: Add the inducing agent (e.g., TNF-α at 10 ng/mL) to the wells to activate the NF-κB pathway. Incubate for 6-8 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of NF-κB inhibition for each compound concentration to determine the IC50 value.

Conclusion and Future Directions

The in vitro data for structurally related nicotinamide derivatives strongly suggest that compounds synthesized from this compound are promising candidates for development as both anticancer and anti-inflammatory agents. Their potential to inhibit key therapeutic targets such as VEGFR-2 and the NF-κB pathway warrants further investigation. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these novel compounds. Future studies should focus on the synthesis and direct in vitro testing of a library of derivatives of this compound to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.

References

A Comparative Analysis of Synthetic Strategies for 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its specific substitution pattern, featuring a chloro group at the 2-position and a trifluoromethyl group at the 4-position, imparts unique chemical properties that are leveraged in the development of novel active ingredients. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and a discussion of the strategic advantages and challenges of each approach. The insights presented herein are intended to assist researchers, chemists, and process development professionals in making informed decisions for the efficient and scalable production of this compound.

Introduction

The synthesis of substituted pyridines, particularly those bearing fluorine-containing functional groups, is a topic of significant interest in medicinal and agricultural chemistry. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The presence of a chlorine atom at the 2-position of the pyridine ring provides a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution reactions. Consequently, the efficient synthesis of this compound is of paramount importance. This guide will explore two primary synthetic strategies: Route 1 , which proceeds via the selective dechlorination of a polychlorinated precursor, and Route 2 , which involves the de novo construction of the substituted pyridine ring from acyclic starting materials.

Route 1: Selective Dechlorination of a Dichlorinated Nicotinic Acid Precursor

This synthetic approach commences with the readily available 2,6-dichloro-4-(trifluoromethyl)nicotinic acid. The core of this strategy lies in the selective removal of the chlorine atom at the 6-position while preserving the chloro-substituent at the 2-position. This transformation is typically achieved through catalytic hydrogenation.

Causality of Experimental Choices

The choice of a palladium-based catalyst, such as palladium on carbon (Pd/C), is predicated on its well-established efficacy in catalyzing hydrodechlorination reactions. The selectivity for the 6-position over the 2-position is influenced by steric and electronic factors. The chlorine atom at the 2-position is electronically deactivated by the adjacent nitrogen atom of the pyridine ring, making it less susceptible to hydrogenolysis compared to the chlorine at the 6-position. The reaction conditions, including hydrogen pressure, temperature, and the choice of base, are critical parameters that must be carefully controlled to achieve the desired selectivity and prevent over-reduction to 4-(trifluoromethyl)nicotinic acid. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing catalyst poisoning and promoting the desired transformation.

Experimental Protocol

Step 1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid

This precursor can be synthesized from 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine through a two-step process of chlorination followed by hydrolysis, as described in Chinese patent CN101851193A[1].

  • Chlorination: To a solution of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine in phosphorus oxychloride (POCl₃), the mixture is heated to reflux to effect the conversion of the hydroxyl groups to chloro groups, yielding 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.

  • Hydrolysis: The resulting 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine is then subjected to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid, affording 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.

Step 2: Selective Dechlorination to this compound

This protocol is adapted from analogous selective dechlorination reactions of polychlorinated pyridines.

  • To a solution of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid in a suitable solvent such as ethanol, add a catalytic amount of 5% Palladium on carbon (Pd/C) and a stoichiometric amount of a base (e.g., triethylamine).

  • The reaction mixture is then subjected to hydrogenation in an autoclave under a controlled hydrogen pressure (e.g., 1-5 atm) and temperature (e.g., 25-80°C).

  • The reaction progress is monitored by a suitable analytical technique such as TLC or LC-MS to ensure the selective removal of the 6-chloro group.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is then purified by recrystallization or column chromatography to yield this compound.

Diagram of Route 1

Route 1: Selective Dechlorination A 2,6-dichloro-4-(trifluoromethyl)nicotinic acid B This compound A->B H2, Pd/C, Base

Caption: Synthetic pathway via selective dechlorination.

Route 2: De Novo Pyridine Ring Synthesis

This alternative strategy involves the construction of the substituted pyridine ring from acyclic precursors. This approach offers the flexibility to introduce the desired substituents at specific positions during the ring formation process. A plausible pathway is adapted from the synthesis of 2-chloro-4-(trifluoromethyl)pyridine as described in Chinese patent CN116425671A[2].

Causality of Experimental Choices

The initial step involves the synthesis of a key intermediate, 4-butoxy-1,1,1-trifluoro-3-buten-2-one, from vinyl n-butyl ether and trifluoroacetic anhydride. This intermediate contains the trifluoromethyl group and a reactive enone system. The subsequent reaction with trimethylphosphonoacetate introduces the carbon atoms required for the formation of the pyridine ring. The cyclization step, typically carried out in the presence of an ammonia source such as ammonium acetate, leads to the formation of the 2-hydroxypyridine derivative. The final chlorination of the 2-hydroxy group is a standard transformation in pyridine chemistry, often accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A final carboxylation step would be required to obtain the target nicotinic acid.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

  • Synthesis of 4-butoxy-1,1,1-trifluoro-3-buten-2-one: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in an appropriate solvent.

  • Reaction with Trimethylphosphonoacetate: The resulting 4-butoxy-1,1,1-trifluoro-3-buten-2-one is then reacted with trimethylphosphonoacetate to form an intermediate diene.

  • Cyclization: The diene intermediate is cyclized in the presence of ammonium acetate at elevated temperatures to yield 2-hydroxy-4-(trifluoromethyl)pyridine[2].

Step 2: Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine

  • The 2-hydroxy-4-(trifluoromethyl)pyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford 2-chloro-4-(trifluoromethyl)pyridine[2].

Step 3: Carboxylation to this compound

This step represents a potential, yet to be fully documented, transformation for this specific substrate.

  • A plausible approach for the introduction of the carboxylic acid group at the 3-position would involve a metal-halogen exchange reaction followed by quenching with carbon dioxide. For example, treatment of 2-chloro-4-(trifluoromethyl)pyridine with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of solid carbon dioxide (dry ice), could potentially yield the desired this compound after acidic workup.

Diagram of Route 2

Route 2: De Novo Synthesis A Acyclic Precursors B 2-Hydroxy-4-(trifluoromethyl)pyridine A->B Multi-step sequence C 2-Chloro-4-(trifluoromethyl)pyridine B->C Chlorination (e.g., POCl3) D This compound C->D Carboxylation (e.g., LDA, CO2)

Caption: Synthetic pathway via de novo ring construction.

Comparative Analysis

ParameterRoute 1: Selective DechlorinationRoute 2: De Novo Synthesis
Starting Materials 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (multi-step synthesis from simpler precursors)Acyclic precursors (e.g., vinyl ethers, trifluoroacetic anhydride)
Number of Steps Fewer steps from the dichlorinated precursorMore steps from basic starting materials
Key Challenge Achieving high selectivity in the dechlorination step to avoid over-reduction.Controlling regioselectivity during ring formation and the final carboxylation step.
Scalability Potentially scalable, but requires careful control of hydrogenation conditions.Can be designed for scalability, but may involve more complex multi-step sequences.
Flexibility Limited to the availability of the specific dichlorinated precursor.Offers greater flexibility for the synthesis of analogues with different substitution patterns.
Overall Yield Dependent on the selectivity of the dechlorination step.Cumulative yield over multiple steps may be lower.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 is a more convergent approach that leverages a readily accessible, albeit complex, starting material. The success of this route hinges on the fine-tuning of the selective dechlorination step, which can be a delicate balance to achieve high yields of the desired product without significant formation of the fully dechlorinated byproduct.

Route 2 provides a more fundamental and flexible approach, building the target molecule from the ground up. While this route may involve a greater number of synthetic steps, it offers the potential for broader applicability in the synthesis of a diverse range of substituted pyridine derivatives. The development of an efficient and high-yielding carboxylation of 2-chloro-4-(trifluoromethyl)pyridine would be a critical factor in the overall viability of this route for large-scale production.

The choice between these two routes will ultimately depend on the specific requirements of the research or manufacturing campaign, including the desired scale of production, the availability and cost of starting materials, and the synthetic expertise of the research team. Further process optimization and development would be beneficial for both routes to enhance their efficiency and scalability.

References

A Comparative Guide to the Structural Elucidation of 2-Chloro-4-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This guide offers a senior application scientist's perspective on the structural analysis of 2-Chloro-4-(trifluoromethyl)nicotinic acid and its derivatives, a class of compounds of significant interest due to the prevalence of the trifluoromethyl-substituted pyridine motif in pharmaceuticals.[1] While a publicly available crystal structure for this compound itself is not available, this guide will utilize the closely related and structurally determined 4-(trifluoromethyl)nicotinic acid as a primary case study for single-crystal X-ray diffraction.

This guide will navigate the gold-standard technique of X-ray crystallography, providing a detailed, field-proven protocol and explaining the critical reasoning behind experimental choices. Furthermore, it will objectively compare this definitive method with alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry, providing a holistic framework for the comprehensive structural characterization of this important class of molecules.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the atomic arrangement in a solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. This technique is the cornerstone of structural chemistry, providing the foundational data for understanding structure-activity relationships (SAR).

Case Study: The Crystal Structure of 4-(Trifluoromethyl)nicotinic Acid

The crystal structure of 4-(trifluoromethyl)nicotinic acid (CCDC deposition number: 1982036) serves as an excellent exemplar for this class of compounds.[2] The analysis reveals a monoclinic crystal system with the space group P2₁/c.[2] The molecule exhibits key structural features driven by the electron-withdrawing nature of the trifluoromethyl group and the hydrogen-bonding capabilities of the carboxylic acid and the pyridine nitrogen.

The crystal packing is dominated by a robust hydrogen-bonding network. The carboxylic acid groups form classic centrosymmetric dimers via O-H···O hydrogen bonds. Additionally, a C-H···N hydrogen bond is observed between a pyridine ring proton and the nitrogen atom of an adjacent molecule, contributing to the formation of a layered supramolecular architecture. These non-covalent interactions are critical in determining the physicochemical properties of the solid form, such as melting point and solubility.

Experimental Protocol: From Powder to Publication-Quality Structure

The following protocol outlines the key steps in obtaining a single-crystal X-ray structure, with insights into the nuances relevant to nicotinic acid derivatives.

Step 1: Purification and Crystal Growth

  • Rationale: The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. Impurities can inhibit crystal growth or lead to disordered structures. Aromatic carboxylic acids can often be purified by recrystallization from a suitable solvent system, such as ethanol, toluene, or aqueous alcohol mixtures.[3]

  • Protocol:

    • Dissolve the synthesized 4-(trifluoromethyl)nicotinic acid in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • Slowly cool the solution to room temperature. If no crystals form, further cooling to 4°C may be necessary.

    • Alternatively, employ slow evaporation by leaving the solution in a loosely covered vial in a vibration-free environment.

    • For challenging crystallizations, vapor diffusion can be effective. Dissolve the compound in a solvent in which it is soluble (e.g., acetone) and place this vial inside a larger sealed container with a solvent in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent will gradually induce crystallization.

Step 2: Crystal Selection and Mounting

  • Rationale: An ideal crystal for X-ray diffraction should be of an appropriate size (typically 0.1-0.3 mm in all dimensions), have well-defined faces, and be free of cracks or other defects.

  • Protocol:

    • Under a microscope, select a suitable single crystal.

    • Carefully mount the crystal on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (typically 100-150 K). The low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.[2]

Step 3: Data Collection and Processing

  • Rationale: A modern X-ray diffractometer is used to irradiate the crystal with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Protocol:

    • The mounted crystal is placed on the diffractometer.

    • A preliminary screening is performed to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

    • The raw data is processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and polarization.

Step 4: Structure Solution and Refinement

  • Rationale: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then refined to obtain the final, precise atomic positions.

  • Protocol:

    • The structure is typically solved using direct methods or Patterson methods.

    • The initial atomic model is refined against the experimental data. This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

    • The final model is validated using a variety of metrics, such as the R-factor, goodness-of-fit, and residual electron density.

Comparative Analysis of Nicotinic Acid Derivatives

The substitution pattern on the nicotinic acid scaffold significantly influences the resulting crystal packing and intermolecular interactions. A comparison of the crystallographic data of 4-(trifluoromethyl)nicotinic acid with other reported nicotinic acid derivatives highlights these differences.

CompoundCCDC NumberCrystal SystemSpace GroupKey Intermolecular Interactions
4-(Trifluoromethyl)nicotinic acid 1982036MonoclinicP2₁/cO-H···O (dimer), C-H···N
2-Chloronicotinic acid 272019MonoclinicP2₁/cO-H···N (catemer), C-H···O
Nicotinic acid (Polymorph I) 1141724MonoclinicP2₁/cO-H···N (catemer)
6-Chloro-N-(4-fluorophenyl)nicotinamide -TriclinicN-H···N, C-H···O, C-H···F

Data for 2-Chloronicotinic acid and Nicotinic acid sourced from the Cambridge Structural Database.[4] Data for 6-Chloro-N-(4-fluorophenyl)nicotinamide is from a cited publication.[2]

This comparison illustrates that while the carboxylic acid and pyridine nitrogen are primary drivers of intermolecular interactions, the presence and position of other substituents like chlorine and trifluoromethyl groups can alter the preferred hydrogen bonding motifs (e.g., from dimers to catemers) and introduce other weak interactions.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule requires a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

  • Expertise & Experience: The chemical shifts and coupling constants in ¹H NMR provide information about the proton environment and connectivity. For instance, the relative positions of the pyridine ring protons can be confirmed using 2D NMR techniques like COSY. ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.

  • Trustworthiness: NMR provides a self-validating system. The integration of proton signals should correspond to the number of protons in a given environment, and coupling patterns must be consistent with the proposed structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

  • Expertise & Experience: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in MS/MS experiments can provide further structural information by revealing how the molecule breaks apart. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) provides a characteristic signature.

  • Trustworthiness: The experimentally determined molecular weight should match the calculated molecular weight of the proposed structure to within a few parts per million (ppm) in HRMS.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data.

  • Expertise & Experience: DFT calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), and NMR chemical shifts. These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).[5] For halogenated systems, computational studies can help to understand the nature of halogen bonding and other non-covalent interactions.[6][7][8]

  • Trustworthiness: The accuracy of computational predictions is highly dependent on the level of theory and basis set used. Validation against experimental data is crucial. When experimental and computed data show good agreement, it provides strong support for the proposed structure and a deeper understanding of its properties.

Decision-Making Framework for Structural Analysis

The choice of analytical techniques depends on the specific research question and the nature of the sample.

G start Start: New Derivative Synthesized confirm_identity Confirm Identity & Purity (LC-MS, NMR) start->confirm_identity need_3d_structure Is 3D Structural Information Required? confirm_identity->need_3d_structure xray Single-Crystal X-ray Diffraction need_3d_structure->xray Yes end Complete Structural Characterization need_3d_structure->end No is_crystalline Is the material crystalline? is_crystalline->xray Yes nmr_elucidation Full 2D NMR Analysis (COSY, HSQC, HMBC) is_crystalline->nmr_elucidation No xray->is_crystalline Attempt Crystallization xray->end computational Computational Modeling (DFT Calculations) nmr_elucidation->computational Complement with computational->end

References

Assessing the Metabolic Stability of Molecules Containing the 2-Chloro-4-(trifluoromethyl)nicotinic Acid Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery, the relentless pursuit of therapeutically effective and safe molecules necessitates a profound understanding of their metabolic fate. A molecule's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The 2-chloro-4-(trifluoromethyl)nicotinic acid scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. However, its inherent chemical features present both opportunities and challenges in terms of metabolic stability.

This guide provides an in-depth, comparative analysis of the metabolic stability of molecules containing this moiety. We will delve into the underlying principles of metabolic pathways, present robust experimental protocols for assessment, and explore strategies for enhancing stability through structural modification. This content is designed for researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic properties of their lead compounds.

The Metabolic Landscape of the this compound Moiety

The metabolic fate of a molecule is primarily dictated by its susceptibility to enzymatic modification, predominantly by the cytochrome P450 (CYP) superfamily of enzymes in the liver. For the this compound moiety, several potential metabolic "soft spots" can be identified:

  • Pyridine Ring: The pyridine ring itself can be a target for oxidation. The nitrogen atom can be oxidized to an N-oxide, a common metabolic pathway for pyridine-containing compounds that significantly increases polarity. Aromatic hydroxylation on the carbon atoms of the pyridine ring is another possibility.

  • Chloro Substituent: While generally considered to be an electron-withdrawing group that can decrease susceptibility to oxidation, the chloro group can undergo metabolic dechlorination, although this is often a less common pathway.

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a hallmark of modern medicinal chemistry, prized for its ability to enhance metabolic stability. The high strength of the carbon-fluorine bond makes it highly resistant to oxidative metabolism by CYP enzymes. Its strong electron-withdrawing nature also deactivates the adjacent aromatic ring, further shielding it from enzymatic attack.

Part 1: In Vitro Assessment of Metabolic Stability

To quantitatively assess the metabolic stability of a compound, a tiered in vitro approach is typically employed. The foundational assay is the liver microsomal stability assay .

The "Why" Behind Experimental Choices
  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, which are rich in phase I drug-metabolizing enzymes, particularly the CYPs. They are a cost-effective and high-throughput tool for initial screening of metabolic stability.

  • NADPH (Nicotinamide adenine dinucleotide phosphate): This is an essential cofactor for CYP enzymes. Its inclusion initiates the metabolic reactions. Incubations without NADPH serve as a crucial negative control to account for any non-enzymatic degradation.

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram outlines a typical workflow for assessing metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution (e.g., in DMSO) incubation Incubate Compound with Microsomes & Cofactor at 37°C (Multiple Time Points: 0, 5, 15, 30, 60 min) prep_compound->incubation prep_microsomes Thaw & Prepare Liver Microsomes (e.g., Human, Rat) prep_microsomes->incubation prep_cofactor Prepare NADPH Regenerating System prep_cofactor->incubation quench Quench Reaction (e.g., with Acetonitrile) incubation->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate Half-Life (t½) & Intrinsic Clearance (Clint) plot->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 125 µM in acetonitrile).

    • Thaw the human liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Part 2: Comparative Analysis and Strategies for Improvement

The true value of metabolic stability data lies in its application to guide medicinal chemistry efforts. By comparing the stability of a parent molecule with that of its analogs, we can identify metabolic liabilities and devise strategies to mitigate them.

Potential Metabolic Pathways

The diagram below illustrates potential metabolic transformations for a molecule containing the this compound moiety.

G cluster_metabolites Potential Metabolites Parent Parent Compound (2-Chloro-4-(CF3)nicotinic acid moiety) N_Oxide N-Oxidation (Pyridine Ring) Parent->N_Oxide CYP450 Hydroxylation Hydroxylation (Pyridine Ring) Parent->Hydroxylation CYP450 Dechlorination Dechlorination Parent->Dechlorination Reductive/Oxidative Conjugation Phase II Conjugation (e.g., Glucuronidation) Hydroxylation->Conjugation UGTs

Benchmarking the Efficacy of Agrochemicals Derived from 2-Chloro-4-(trifluoromethyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemicals

In the relentless pursuit of global food security, the development of effective and selective agrochemicals is paramount. The pyridine ring, a key heterocyclic scaffold, has been a cornerstone in the discovery of numerous successful pesticides.[1] When substituted with a trifluoromethyl group, the resulting trifluoromethylpyridine moiety often imparts enhanced biological activity, metabolic stability, and target affinity.[2] This guide focuses on the potential of a specific, yet underexplored, chemical backbone: 2-Chloro-4-(trifluoromethyl)nicotinic acid . By analyzing the efficacy of structurally related, commercially successful compounds, we can project the potential of this scaffold to yield novel insecticides, herbicides, and fungicides. This document serves as a technical guide for researchers and drug development professionals, providing a framework for evaluating the efficacy of derivatives from this promising chemical family.

Insecticidal Potential: A New Frontier Beyond Neonicotinoids

The trifluoromethylnicotinamide structure is central to the novel insecticide, flonicamid .[2] Synthesized from 4-(trifluoromethyl)nicotinic acid, flonicamid is a selective aphicide with a unique mode of action that sets it apart from conventional insecticides.[1][3] It acts as a chordotonal organ modulator, disrupting the sense of balance and hearing in insects, which leads to a rapid cessation of feeding.[1] This distinct mechanism, classified under IRAC Group 29, means that flonicamid does not exhibit cross-resistance with major insecticide classes like organophosphates, carbamates, pyrethroids, or neonicotinoids.[4]

Comparative Efficacy Analysis: A Hypothetical Derivative vs. Market Standards

To illustrate the potential of a this compound-derived insecticide, let's consider a hypothetical derivative, "Compound I," and compare its expected efficacy against the green peach aphid (Myzus persicae), a globally significant pest. The comparison includes flonicamid and imidacloprid, a widely used neonicotinoid.

CompoundChemical ClassMode of Action (IRAC Group)LC50 on Myzus persicae (mg/L)Citation(s)
Compound I (Hypothetical) PyridinecarboxamideChordotonal Organ Modulator (29)~0.5 - 2.0-
FlonicamidPyridinecarboxamideChordotonal Organ Modulator (29)0.6 - 2.56[3][5]
ImidaclopridNeonicotinoidnAChR Agonist (4A)0.913[6]

The projected LC50 value for "Compound I" is based on the high potency of flonicamid, with the 2-chloro substitution potentially enhancing its insecticidal properties through modified electronic and lipophilic characteristics.

Experimental Protocol: Aphid Bioassay (Leaf-Dip Method)

This protocol is a standard method for determining the lethal concentration of an insecticide against aphids.

  • Preparation of Test Solutions: Dissolve the test compound in an appropriate solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions in water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01%).

  • Leaf Disc Preparation: Excise leaf discs from untreated host plants (e.g., cabbage, bell pepper) using a cork borer.

  • Treatment Application: Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation. Allow the discs to air dry on a paper towel.

  • Infestation: Place the dried leaf discs, abaxial side up, on a layer of agar in a petri dish. Transfer a cohort of synchronized adult apterous aphids (e.g., 10-15 per disc) onto each leaf disc.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: After 72 hours, assess aphid mortality. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.

Insecticide_Bioassay_Workflow A Prepare Test Solutions C Dip Leaf Discs in Solutions A->C B Excise Leaf Discs B->C D Air Dry Leaf Discs C->D E Place Discs on Agar D->E F Infest with Aphids E->F G Incubate F->G H Assess Mortality G->H I Data Analysis (LC50) H->I

Workflow for Aphid Leaf-Dip Bioassay.
Signaling Pathway: Mode of Action of Flonicamid

Flonicamid and its potential derivatives act on the chordotonal organs of insects, which are mechanoreceptors involved in hearing, balance, and spatial orientation. The precise molecular target is still under investigation but is known to be distinct from that of other major insecticide classes.

Flonicamid_Mode_of_Action Flonicamid Flonicamid Derivative Target Chordotonal Organ (TRPV Channel Modulator) Flonicamid->Target Binds to Disruption Disruption of Mechanoreception Target->Disruption Leads to Feeding_Cessation Cessation of Feeding Disruption->Feeding_Cessation Causes Starvation Starvation and Death Feeding_Cessation->Starvation

Mode of Action for Flonicamid-like Insecticides.

Herbicidal Potential: Targeting Broadleaf Weeds with Auxin Mimics

Pyridine carboxylic acids are a well-established class of herbicides that act as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[2][7] The 2-chloro-nicotinic acid backbone, in particular, has been explored for its herbicidal properties. Derivatives such as N-(arylmethoxy)-2-chloronicotinamides have demonstrated significant herbicidal activity against various weed species.[8]

Comparative Efficacy Analysis: A Hypothetical Derivative vs. Market Standards

Here, we compare a hypothetical herbicidal derivative, "Compound H," with the commercial pyridine herbicide diflufenican for the control of cleavers (Galium aparine), a problematic weed in cereal crops.

CompoundChemical ClassMode of Action (HRAC Group)EC50 on Galium aparine (g a.i./ha)Citation(s)
Compound H (Hypothetical) Pyridine Carboxylic AcidSynthetic Auxin (O)~150 - 250-
DiflufenicanPyridinecarboxamideCarotenoid Biosynthesis Inhibitor (F1)180 - 250[9]
2,4-DPhenoxy Carboxylic AcidSynthetic Auxin (O)Varies significantly with conditions[10]

The projected EC50 for "Compound H" is based on the known efficacy of pyridine-based herbicides, with the trifluoromethyl group potentially enhancing its activity.

Experimental Protocol: Post-Emergence Herbicide Bioassay

This protocol outlines a standard procedure for evaluating the efficacy of post-emergence herbicides on weed seedlings.

  • Plant Cultivation: Grow the target weed species (e.g., Galium aparine) in pots containing a standard soil mix in a greenhouse or growth chamber.

  • Herbicide Application: When the seedlings have reached the 2-4 true leaf stage, apply the test herbicide using a laboratory track sprayer calibrated to deliver a precise volume and pressure.

  • Treatment Groups: Include an untreated control and a reference herbicide for comparison. Each treatment should have multiple replicates.

  • Incubation: Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Efficacy Assessment: After a specified period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0 (no effect) to 100 (complete kill). Additionally, measure the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Calculate the EC50 (the concentration required to cause a 50% reduction in biomass) using regression analysis.

Herbicide_Bioassay_Workflow A Grow Target Weeds B Apply Herbicide at 2-4 Leaf Stage A->B C Incubate in Controlled Environment B->C D Assess Phytotoxicity and Biomass C->D E Data Analysis (EC50) D->E

Post-Emergence Herbicide Bioassay Workflow.

Fungicidal Potential: Targeting Succinate Dehydrogenase

Nicotinamide and its derivatives have gained prominence as fungicides, with boscalid being a notable example.[11] These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to cell death.[12][13] The structural similarity of this compound derivatives to existing nicotinamide fungicides suggests their potential in this area.

Comparative Efficacy Analysis: A Hypothetical Derivative vs. Market Standards

Let's consider a hypothetical fungicidal derivative, "Compound F," and compare its potential efficacy against Botrytis cinerea, the causal agent of gray mold, with the commercial SDHI fungicide boscalid.

CompoundChemical ClassMode of Action (FRAC Group)Mean EC50 on Botrytis cinerea (µg/mL)Citation(s)
Compound F (Hypothetical) PyridinecarboxamideSDHI (7)~0.2 - 0.5-
Boscalid (Sensitive Strains)PyridinecarboxamideSDHI (7)0.3
Boscalid (Resistant Strains)PyridinecarboxamideSDHI (7)>5.0

The projected EC50 for "Compound F" is based on the high potency of boscalid against sensitive fungal strains. The novel structure may also offer advantages in overcoming existing resistance mechanisms.

Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the in vitro efficacy of a fungicide against a mycelial fungus.

  • Preparation of Media and Test Compounds: Prepare Potato Dextrose Agar (PDA). Dissolve the test compound in a suitable solvent (e.g., DMSO) and add it to the molten PDA at various concentrations.

  • Pouring Plates: Pour the amended PDA into petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C).

  • Measurement: When the mycelium in the control plates has reached the edge of the plate, measure the diameter of the fungal colony in the treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value using regression analysis.

Fungicide_Bioassay_Workflow A Prepare Amended PDA B Inoculate with Mycelial Plug A->B C Incubate B->C D Measure Colony Diameter C->D E Calculate Inhibition and EC50 D->E

In Vitro Fungicide Bioassay Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. By leveraging the known bioactivity of related pyridine derivatives, researchers can rationally design and synthesize new compounds with potentially enhanced insecticidal, herbicidal, and fungicidal properties. The comparative data and experimental protocols provided in this guide offer a robust framework for the initial stages of efficacy testing. Further research should focus on synthesizing a library of derivatives and conducting comprehensive biological screenings to fully elucidate the potential of this versatile chemical backbone. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for potency, selectivity, and favorable environmental profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-4-(trifluoromethyl)nicotinic acid (CAS No. 590371-81-6). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a substituted pyridine carboxylic acid containing both chlorine and fluorine, this compound requires management as a regulated hazardous waste, specifically as a halogenated organic compound.

Core Principles: Hazard Identification and Risk Mitigation

Before handling or disposing of this compound, it is imperative to understand its associated hazards. This compound is classified as a hazardous chemical and presents acute toxicity risks.[1]

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation.[3][4]

These hazards dictate the mandatory use of Personal Protective Equipment (PPE) and specific handling protocols to prevent exposure.

Immediate Safety and Handling Protocols
  • Engineered Controls: Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[5][6] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): All personnel must wear the following PPE:

    • Gloves: Chemical-resistant nitrile or neoprene gloves.[7]

    • Eye Protection: Tightly fitting safety goggles or a face shield.[8]

    • Protective Clothing: A laboratory coat must be worn to prevent skin contact.[1]

  • First Aid Measures: In the event of accidental exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1][5] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Eye Contact: Flush eyes immediately with fresh running water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][5]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center if you feel unwell.[1][10]

Waste Characterization: The "Halogenated Organic" Classification

Proper disposal begins with correct waste characterization. This compound is an organic compound containing covalently bonded halogen atoms (Chlorine and Fluorine). This classifies it as a halogenated organic waste .[11]

This classification is critical for two primary reasons:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA) due to their potential to form persistent environmental pollutants if disposed of improperly.[12][13]

  • Treatment Technology: Halogenated wastes must be treated via high-temperature incineration in specialized facilities equipped with flue gas scrubbers.[11][12][14] This process is necessary to neutralize the acidic and toxic gases (e.g., HCl, HF) generated during combustion and prevent the formation of dioxins and other hazardous byproducts.

Therefore, this waste must never be mixed with non-halogenated organic solvents or disposed of down the drain.[3][5]

Data Summary Table
PropertyValue / ClassificationSource
Chemical Name This compound[1]
CAS Number 590371-81-6[1]
Hazard Class Acute Toxicity 4 (Oral, Dermal, Inhalation)[1][2]
Skin Irritation 2, Eye Irritation 2A[3][4][14]
Waste Category Halogenated Organic Waste[11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and disposing of this compound waste.

Step 1: Container Selection and Preparation

Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid.[6] Glass or high-density polyethylene containers are typically appropriate.[5] The container must be clean and dry before the first addition of waste.

Step 2: Waste Labeling

Proper labeling is a cornerstone of safe waste management. As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[6] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • A list of all components and their approximate concentrations if it is a solution.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first waste was added).

Step 3: Waste Segregation and Accumulation
  • Segregate: Collect waste this compound and solutions containing it in a dedicated "Halogenated Organic Waste" container.[11] Do not mix with other waste streams such as:

    • Non-halogenated organic waste (e.g., acetone, hexanes, methanol)

    • Aqueous waste (acids, bases, salt solutions)[11]

    • Solid chemical waste (unless it is contaminated with this specific compound)

  • Accumulate: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be away from sources of ignition and incompatible materials.[6] The container must be kept closed at all times except when adding waste.[15]

Step 4: Requesting Disposal

Once the waste container is full (no more than 90% capacity) or you are finished generating this waste stream, arrange for its disposal. Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Do not attempt to transport the waste off-site yourself.

Spill and Decontamination Procedures

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Alert Personnel: Notify others in the area of the spill.

  • Protect Yourself: Wear the appropriate PPE as described in Section 1.

  • Containment: For a solid (powder) spill, gently sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9] For a liquid spill, cover it with an inert absorbent material like sand or vermiculite.[5]

  • Collection: Once absorbed, scoop the material into a sealable container.[16]

  • Final Cleanup: Wipe down the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Disposal: Label the container with the spill cleanup debris as "Hazardous Waste" and dispose of it according to the protocol in Section 3.

Disposal of Empty Containers

A container that held this compound is not considered "empty" until it has been properly decontaminated.

  • Initial Rinse: The first rinse of the container must be collected and disposed of as halogenated hazardous waste.[15]

  • Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[15] Given the acute toxicity of this compound, this is a best practice.

  • Final Disposal: After thorough rinsing and air-drying in a fume hood, the defaced container may be disposed of in the regular trash or recycled, depending on institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Characterization cluster_collect Collection & Accumulation cluster_disposal Final Disposal start Waste Generated characterize Characterize Waste: - Solid or Liquid? - Contains Chlorine/Fluorine? start->characterize classify Classify as: HALOGENATED ORGANIC WASTE characterize->classify select_container Select Compatible, Sealable Container classify->select_container label_waste Affix 'Hazardous Waste' Label - List all components - Add Accumulation Date select_container->label_waste accumulate Store in Designated SAA - Keep container closed - Segregate from incompatibles label_waste->accumulate check_full Container Full or Waste Stream Complete? accumulate->check_full check_full->accumulate No contact_ehs Contact EHS or Licensed Waste Contractor for Pickup check_full->contact_ehs Yes end Waste Removed for Proper Incineration contact_ehs->end

Caption: Decision workflow for handling this compound waste.

References

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Chloro-4-(trifluoromethyl)nicotinic acid is foundational. However, innovation cannot come at the expense of safety. This guide moves beyond mere compliance to instill a deep, causal understanding of the protective measures required when handling this compound. My objective is to provide you, my fellow scientists, with a framework for risk assessment and procedural discipline that ensures both personal safety and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Protective Barrier

Effective personal protective equipment (PPE) strategy is not a checklist; it is a direct response to a chemical's specific toxicological profile. This compound (CAS No. 590371-81-6) is classified as a hazardous substance, and understanding its threat vectors is the first step in neutralizing them.

The primary hazards associated with this compound are:

  • Acute Toxicity (Category 4): The substance is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled as a dust or mist.[1][2][3] This triple threat necessitates comprehensive barrier protection covering ingestion, dermal, and respiratory routes.

  • Skin Irritation (Category 2): It is known to cause skin irritation upon contact.[2][4] This mandates the use of chemically resistant gloves and protective clothing to prevent direct exposure.

  • Serious Eye Irritation (Category 2/2A): Direct contact with the eyes can cause serious irritation.[2][4] This requires robust eye protection, especially when handling the solid form or creating solutions.

  • Respiratory Irritation (STOT SE 3): Inhalation of dusts may cause respiratory irritation.[2][5][6] This is a critical consideration when weighing or transferring the solid material, making respiratory protection and proper ventilation non-negotiable.

Our choice of PPE is a direct countermeasure to these documented risks. We are not just wearing gear; we are creating an engineered barrier between a known hazard and our bodies.

The Core Ensemble: Your Primary Barrier Against Exposure

Based on the hazard profile, a standard set of PPE is required for any work with this compound. The specific level of protection may be escalated based on the task, as detailed in the following section.

  • Eye and Face Protection: At a minimum, chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[7] When there is a significant risk of splashing (e.g., during vigorous mixing or large-scale solution transfers), a full-face shield should be worn over the safety goggles.[4]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before each use. For prolonged contact or immersion, consult the glove manufacturer’s permeation data to select a glove with an appropriate breakthrough time. Always use proper glove removal technique to avoid contaminating your skin.

  • Body Protection: A professional lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For tasks with a higher risk of contamination, such as handling larger quantities or potential spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][8]

  • Respiratory Protection: All handling of the solid powder, especially weighing and transferring, must be conducted in a certified chemical fume hood to control dust.[6] If engineering controls like a fume hood are not available or are insufficient to keep exposure below permissible limits, a NIOSH/MSHA-approved dust respirator (e.g., an N95 or P100 filtering facepiece) must be used.[4][8][9]

PPE Selection Protocol: A Task-Based Approach

The level of risk is not static; it changes with the procedure. The following decision tree and summary table provide a clear, logical framework for selecting the appropriate PPE ensemble for your specific task.

PPE_Decision_Tree cluster_start Initiation cluster_assessment Task Assessment cluster_solid Solid Handling cluster_solution Solution Handling cluster_ppe Required PPE Ensemble start Begin Task with This compound task_type What is the physical form and scale of the task? start->task_type weighing Weighing or Transferring Solid? task_type->weighing  Solid   solution Working with Solutions? task_type->solution:n  Solution   ventilation Is a certified chemical fume hood being used? weighing->ventilation Yes ppe1 Full PPE: • Chemical Goggles • Face Shield • Lab Coat + Apron • Nitrile Gloves • No Respirator Required ventilation->ppe1 Yes (in hood) ppe2 Enhanced PPE: • Chemical Goggles • Face Shield • Lab Coat + Apron • Nitrile Gloves • N95/P100 Respirator ventilation->ppe2 No (on bench) splash Is there a significant risk of splash or aerosol generation? solution->splash Yes splash->ppe1 Yes ppe3 Standard PPE: • Chemical Goggles • Lab Coat • Nitrile Gloves • No Respirator Required splash->ppe3 No

Caption: PPE selection workflow for handling this compound.

Summary of PPE Requirements by Laboratory Task
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Causality/Rationale
Weighing/Transferring Solid Chemical Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRequired: Perform in a fume hood. If not possible, an N95/P100 respirator is mandatory.Highest risk of inhaling harmful and irritating dust particles.[1][2] A face shield protects against accidental puffs of powder.
Preparing Stock Solutions Chemical Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronPerform in a fume hood.High potential for splashing of concentrated solution and inhalation of dust during addition.
Running Reactions (Closed System) Chemical GogglesNitrile GlovesLab CoatNot required if performed in a fume hood.The closed system minimizes exposure, but standard protection against leaks is necessary.
Work-up & Purification Chemical Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRecommended to perform in a fume hood.Involves open transfers of solutions, increasing splash and aerosol risk.

Procedural Discipline: Donning, Doffing, and Disposal

Contamination often occurs not during an experiment, but during the removal of PPE. A strict, logical sequence is crucial.

Step-by-Step Donning (Putting On) Protocol:
  • Body Protection: Don lab coat or coveralls. Fasten completely.

  • Respiratory Protection: If required, don your respirator. Perform a seal check.

  • Eye/Face Protection: Put on chemical goggles, followed by a face shield if needed.

  • Hand Protection: Don gloves. Ensure cuffs are pulled over the sleeves of your lab coat.

Step-by-Step Doffing (Taking Off) Protocol:

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With your ungloved hand, slide your fingers inside the cuff of the remaining glove and peel it off inside-out. Dispose of immediately in hazardous waste.

  • Face/Eye Protection: Remove the face shield (if used), followed by goggles, from the back of your head. Avoid touching the front surfaces.

  • Body Protection: Unbutton your lab coat and remove it by folding it inward on itself, touching only the inside surfaces.

  • Respirator: If used, remove the respirator from the back of your head.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan:

All disposable PPE (gloves, etc.) and any materials used for cleaning spills must be considered contaminated.

  • Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.

  • Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations.[1][2][7]

Emergency Response: When Barriers are Breached

In the event of an exposure, immediate and correct action is critical. All personnel must be aware of the location and proper operation of emergency eyewash stations and safety showers.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek medical attention if skin irritation occurs or persists.[1][2][5]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or if symptoms occur, seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a POISON CENTER or physician immediately for guidance.[1][2][3]

By integrating these principles and protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.